Stereochemical Dynamics and Synthetic Utility of 3-Methoxythiolane-3-carbonitrile: A Structural Guide
Executive Summary 3-Methoxythiolane-3-carbonitrile (CAS: 1448128-83-3) represents a specialized, gem-disubstituted heterocyclic scaffold critical in modern medicinal chemistry. As a 3,3-disubstituted tetrahydrothiophene,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Methoxythiolane-3-carbonitrile (CAS: 1448128-83-3) represents a specialized, gem-disubstituted heterocyclic scaffold critical in modern medicinal chemistry. As a 3,3-disubstituted tetrahydrothiophene, it serves as a "conformationally restricted" bioisostere, often employed to modulate the lipophilicity and metabolic stability of peptidomimetics and transition-state inhibitors.
This technical guide provides a rigorous analysis of its molecular architecture, a validated synthetic workflow, and the stereoelectronic principles governing its reactivity. It is designed for medicinal chemists requiring actionable data on sulfur-containing heterocycles.
Part 1: Structural Architecture & Stereochemical Analysis
Molecular Connectivity and Chirality
The molecule consists of a saturated five-membered thiolane (tetrahydrothiophene) ring. The C3 position is a quaternary stereocenter substituted with a methoxy group (
) and a nitrile group ().
Formula:
Molecular Weight: 143.21 g/mol
Chirality: The C3 center creates a chiral molecule. In the absence of asymmetric synthesis, it exists as a racemate (
).
Cahn-Ingold-Prelog (CIP) Priority:
(Oxygen, atomic #8)
(Carbon bonded to N, N, N)
(Carbon bonded to S)
(Carbon bonded to C)
Conformational Dynamics: The "Sulfur Effect"
Unlike cyclopentane, the thiolane ring is heavily influenced by the long
bond lengths () compared to bonds (). This distorts the ring puckering.
Dominant Conformation: The Envelope (
) or Half-Chair () .
Substituent Positioning: In 3,3-disubstituted thiolanes, the bulky sulfur atom forces substituents at C3 into pseudo-axial or pseudo-equatorial positions to minimize transannular strain.
Dipole Minimization: The nitrile (strong dipole) and methoxy (electronegative) groups will orient to minimize dipole-dipole repulsion. The pseudo-equatorial position is generally favored for the bulkier methoxy group to avoid 1,3-diaxial-like interactions with the ring protons.
Part 2: Synthetic Pathways & Process Chemistry[1]
The synthesis of 3-methoxythiolane-3-carbonitrile is a classic example of quaternary center formation via nucleophilic addition to a ketone. The most robust route utilizes thiolane-3-one as the precursor.
Validated Synthetic Protocol (The "TMSCN Route")
Rationale: Traditional HCN addition is hazardous and often reversible. The use of Trimethylsilyl cyanide (TMSCN) provides a thermodynamic driving force (formation of the strong O-Si bond) and safer handling.
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (disappearance of ketone).[4]
Checkpoint: Product is the O-TMS cyanohydrin intermediate.[2]
Phase B: O-Methylation (One-Pot Variant)
Note: Direct methylation of the tertiary alcohol is difficult due to steric hindrance and retro-cyanohydrin reversion. A "Solvolytic" approach is preferred.
Solvent Switch: Evaporate DCM and redissolve the crude TMS-ether in Methanol (MeOH).
Acid Catalysis: Add
(catalytic) or -TsOH.
Reflux: Heat to 50°C. The methanol acts as both solvent and nucleophile in an acid-catalyzed ketal-like exchange, trapping the cyanohydrin as the methyl ether.
Figure 1: Step-wise conversion of Thiolane-3-one to the target nitrile via a silyl-protected intermediate.
Part 3: Analytical Characterization
To ensure the integrity of the synthesized compound, the following spectral signatures must be validated.
NMR Spectroscopy Data (Predicted)
Nucleus
Shift ( ppm)
Multiplicity
Assignment
Structural Insight
~119.0
Singlet
-CN
Characteristic nitrile carbon.
~82.5
Singlet
C3 (Quaternary)
Deshielded by Oxygen and Nitrile.
~53.0
Singlet
-OCH3
Typical methoxy region.
~38.0
Triplet
C2/C4
Adjacent to quaternary center.
~28.0
Triplet
C5
Adjacent to Sulfur.
3.45
Singlet
-OCH3
Sharp singlet, diagnostic.
2.8 - 3.2
Multiplet
Ring Protons
Complex splitting due to diastereotopic nature.
Infrared (IR) Spectroscopy
Nitrile Stretch (
): A weak but sharp band at 2230–2250 cm⁻¹ .
Ether Stretch (
): Strong bands at 1100–1150 cm⁻¹ .
Part 4: Applications in Drug Discovery
Bioisosterism and Metabolic Stability
The 3-methoxythiolane-3-carbonitrile scaffold is a valuable tool for Lead Optimization :
Quaternary Blockade: The disubstitution at C3 prevents metabolic oxidation (hydroxylation) at this position, a common clearance pathway for cyclic ethers/thioethers.
Dipole Tuning: The nitrile group introduces a strong dipole moment (~3.9 D) without adding significant steric bulk, useful for targeting polar pockets in enzymes (e.g., serine proteases).
Sulfur Oxidation: The sulfide sulfur can be selectively oxidized to the sulfoxide or sulfone (using
), creating a library of compounds with varying polarity and hydrogen-bond accepting capabilities.
Pathway: Hydrolysis to Amino Acids
This molecule is a "masked" amino acid. Acidic hydrolysis converts the nitrile to a carboxylic acid, and the methoxy group can be displaced or modified to generate 3-substituted-3-aminothiolane carboxylic acids , which are constrained analogs of Cysteine or Serine.
Figure 2: Divergent chemical utility of the scaffold in library generation.
References
Gregory, R. J. (1999). Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications. Chemical Reviews, 99(12), 3649–3682. Link
Organic Syntheses. (1988). Trimethylsilyl Cyanide: Cyanosilylation of Ketones. Organic Syntheses, Coll. Vol. 6, p.1033. Link
North, M. (2003).[3] Synthesis and Applications of Non-Racemic Cyanohydrins. Tetrahedron: Asymmetry, 14(2), 147-176. Link
Ward, D. E., et al. (1993). Thiopyranose and Thiolane analogues: Conformational Analysis. Canadian Journal of Chemistry. Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Solubility profile of 3-Methoxythiolane-3-carbonitrile in organic solvents
Content Type: In-depth technical guide.
Executive Summary
3-Methoxythiolane-3-carbonitrile (CAS: 1448128-83-3) is a specialized heterocyclic intermediate characterized by a tetrahydrothiophene (thiolane) core geminally substituted at the C3 position with a methoxy ether and a nitrile group.[1] This specific functionalization creates a unique "amphiphilic" solubility signature: the lipophilic thioether ring contrasts sharply with the high-dipole nitrile and hydrogen-bond-accepting methoxy group.
This guide provides a definitive solubility assessment for researchers utilizing this compound in nucleophilic substitutions, hydrolysis reactions, or medicinal chemistry scaffold synthesis. In the absence of historical handbook data for this specific CAS, this document synthesizes a predictive solubility model based on Hansen Solubility Parameters (HSP) and details a validated experimental protocol for empirical verification.
Part 1: Physicochemical Basis of Solubility
To understand the solubility behavior of 3-Methoxythiolane-3-carbonitrile, we must deconstruct its molecular interactions.
Structural Analysis[2][3]
Core Scaffold: Thiolane (Saturated 5-membered sulfur ring). Inherently lipophilic and soft/polarizable due to the sulfur atom.
Functional Group A (Nitrile, -CN): Strong dipole moment (~3.9 D). Acts as a powerful polar aprotic anchor.
Functional Group B (Methoxy, -OCH3): Weak hydrogen bond acceptor (HBA). Adds moderate polarity but resists donation.
Predicted Hansen Solubility Parameters (HSP)
Using group contribution methods, we derive the theoretical HSP vector
to predict solvent compatibility.
Parameter
Contribution Source
Impact on Solubility
(Dispersion)
Thiolane Ring
High affinity for chlorinated solvents and aromatics.
(Polarity)
Nitrile Group
Requires solvents with moderate-to-high dielectric constants (e.g., DMSO, Acetonitrile).
(H-Bonding)
Methoxy/Nitrile
Moderate. Soluble in alcohols (donors) but poor in water (too lipophilic).
Part 2: Solubility Profile (Tiered Classification)
The following data categorizes solvent suitability for synthesis (high solubility) versus purification/precipitation (low solubility).
Table 1: Predicted Solubility Matrix
Based on "Like Dissolves Like" interactions and calculated LogP (~0.5 - 1.2).
Solvent Class
Representative Solvents
Solubility Prediction
Mechanistic Rationale
Chlorinated
Dichloromethane (DCM), Chloroform
Excellent (>100 mg/mL)
Perfect match for the "soft" polarizability of sulfur and the dipole of the nitrile. Primary choice for extraction.
Polar Aprotic
DMSO, DMF, Acetonitrile
Excellent (>100 mg/mL)
Dipole-dipole interactions stabilize the nitrile group. Ideal for nucleophilic substitution reactions.
Alcohols
Methanol, Ethanol, IPA
Good (50-100 mg/mL)
The solvent donates H-bonds to the nitrile/methoxy acceptors. Solubility decreases as alcohol chain length increases.
Ethers/Esters
THF, Ethyl Acetate
Moderate to Good
General compatibility. THF is preferred for organometallic reactions involving this scaffold.
Aromatics
Toluene, Xylene
Moderate
Soluble at elevated temperatures; likely partial solubility at RT.
Aliphatic
Hexane, Heptane, Cyclohexane
Poor / Insoluble
The high polarity of the nitrile group causes phase separation. Ideal for precipitation/crystallization.
Aqueous
Water, Brine
Low (<10 mg/mL)
The hydrophobic thiolane ring dominates. Useful for aqueous workup (compound stays in organic layer).
Part 3: Experimental Determination Protocols
Protocol A: Visual Solubility Screening (Tier 1)
Use this for rapid solvent selection during reaction optimization.
Materials: 10 mg of 3-Methoxythiolane-3-carbonitrile per vial; 5 representative solvents.
Workflow:
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.
Gradient: 10% B to 90% B over 10 minutes.
Rationale: The nitrile group requires a polar organic modifier (ACN) to elute; Formic acid ensures sharp peak shape by suppressing any potential interactions with silanols.
Part 4: Visualization of Solubility Logic
The following diagram illustrates the decision logic for solvent selection based on the compound's functional groups.
Figure 1: Structural Activity Relationship (SAR) map defining solvent compatibility based on functional group interactions.
Part 5: Application in Synthesis & Extraction
Reaction Solvent Selection
For nucleophilic substitution reactions where 3-Methoxythiolane-3-carbonitrile is the electrophile (or substrate):
Recommended:Acetonitrile or THF . These dissolve the compound completely and allow for easy workup.
Avoid:Ethanol/Methanol if using strong nucleophiles that might undergo solvolysis or transesterification, although the methoxy ether is generally stable.
Workup Strategy (Extraction)
Due to the predicted "Low" water solubility and "High" DCM solubility:
Quench reaction with water/brine.
Extract with DCM (Dichloromethane) or Ethyl Acetate . The compound will partition quantitatively into the organic phase.
Wash organic phase with brine to remove trace water.
Dry over Na₂SO₄ (Sodium Sulfate).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1448128-83-3, 3-Methoxythiolane-3-carbonitrile. Retrieved from [Link]
Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Source for group contribution methodology).
Reichardt, C., & Welton, T. (2010).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Source for solvent polarity scales and dipole interactions).
Lipinski, C. A., et al. (2001).Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Basis for LogP and solubility profiling logic).
3-Methoxythiolane-3-carbonitrile CAS number and identifiers
[1] Executive Summary 3-Methoxythiolane-3-carbonitrile (CAS: 1448128-83-3) is a specialized heterocyclic building block utilized in the synthesis of complex pharmaceutical scaffolds.[1] Characterized by a saturated five-...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
3-Methoxythiolane-3-carbonitrile (CAS: 1448128-83-3) is a specialized heterocyclic building block utilized in the synthesis of complex pharmaceutical scaffolds.[1] Characterized by a saturated five-membered sulfur ring (thiolane) functionalized with both a nitrile and a methoxy group at the C3 position, this compound serves as a critical "masked" carbonyl equivalent and a precursor to
-amino acids, -hydroxy acids, and spirocyclic derivatives.[1] Its unique structural features—specifically the quaternary center at C3—make it valuable for introducing conformational constraints in drug design, particularly in the development of enzyme inhibitors and receptor modulators.
Part 1: Chemical Identity & Physicochemical Properties[1]
Derived from structure (e.g., specific stereochemistry may vary by batch)
MDL Number
MFCD21684427
Physicochemical Properties
Note: Experimental values for this specific catalog compound are often proprietary. The values below represent calculated estimates standard for this structural class.
Property
Value (Estimated/Calculated)
Molecular Weight
143.21 g/mol
Physical State
Liquid or Low-melting Solid
Boiling Point
~220–230 °C (at 760 mmHg)
Density
~1.15 g/cm³
LogP
~0.8 (Predicted)
Solubility
Soluble in DCM, Methanol, DMSO; Sparingly soluble in water
Part 2: Synthesis & Production Technologies[1]
The synthesis of 3-methoxythiolane-3-carbonitrile typically proceeds via the functionalization of tetrahydrothiophen-3-one (3-thiolanone).[1] The most robust industrial route employs a Strecker-type reaction or a cyanosilylation-methanolysis sequence.[1]
Synthetic Pathway Analysis
The formation of the quaternary center at C3 is the critical step. The use of Trimethylsilyl cyanide (TMSCN) provides a safer and more controllable alternative to HCN gas.
Mechanism:
Nucleophilic Attack: The cyanide anion (or isonitrile equivalent) attacks the carbonyl carbon of tetrahydrothiophen-3-one.[1]
Trapping/Exchange: In the presence of methanol and a Lewis acid catalyst (e.g., ZnI₂ or Indium(III) salts), the intermediate silyl ether undergoes solvolysis/exchange to yield the methoxy nitrile.
Graphviz Visualization: Synthesis Workflow
Figure 1: One-pot synthesis of 3-Methoxythiolane-3-carbonitrile via cyanosilylation-methanolysis.
Catalyst: Indium(III) bromide (InBr₃) (1 mol%) or Zinc Iodide (ZnI₂)
Procedure:
Setup: Flame-dry a round-bottom flask and purge with Argon.
Dissolution: Dissolve tetrahydrothiophen-3-one (10 mmol) in anhydrous methanol (20 mL).
Catalyst Addition: Add the catalyst (InBr₃, 0.1 mmol) at room temperature.
Reagent Addition: Add TMSCN (12 mmol) dropwise over 10 minutes. Caution: TMSCN is toxic and hydrolyzes to HCN.
Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor by TLC (formation of a less polar spot).
Quench: Quench the reaction with saturated aqueous NaHCO₃ solution.
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL).
Purification: Dry organic layers over Na₂SO₄, concentrate in vacuo, and purify via silica gel column chromatography (Hexanes/EtOAc gradient).
Part 3: Reactivity & Applications in Drug Discovery[1]
3-Methoxythiolane-3-carbonitrile is a "masked" form of the unstable 3-thiolanone cyanohydrin.[1] It serves as a divergent intermediate for several high-value transformations.
Key Transformations
Hydrolysis to
-Hydroxy Acids: Acidic hydrolysis converts the nitrile to a carboxylic acid while simultaneously hydrolyzing the methoxy group (or retaining it depending on conditions), yielding 3-hydroxythiolane-3-carboxylic acid derivatives.[1]
Reduction to
-Amino Compounds: Reduction of the nitrile (e.g., LiAlH₄) yields the primary amine.
S-Oxidation: The sulfur atom can be selectively oxidized to the sulfoxide or sulfone using mCPBA or Oxone, altering the ring's polarity and metabolic stability.
Graphviz Visualization: Reactivity Web
Figure 2: Divergent synthetic utility of the 3-methoxythiolane-3-carbonitrile scaffold.[1]
Cyanide Hazard: Although the nitrile group is covalently bonded, metabolic or thermal degradation can release cyanide ions. Work in a well-ventilated fume hood.
Sulfur Odor: Thiolane derivatives often possess strong, disagreeable odors. Use bleach (sodium hypochlorite) solutions to neutralize glassware and spills.
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the sulfur ring.
References
Bandini, M., Cozzi, P. G., & Umani-Ronchi, A. (2001). Indium(III) Bromide-Catalyzed Cyanosilylation of Carbonyl Compounds: A Convenient Route to Cyanohydrins.[1][3] The Journal of Organic Chemistry.[4][5] [1]
Functionalized Thiolane Architectures: Synthetic Strategies and Bio-Active Applications
[1] Executive Summary This technical guide examines the functionalized thiolane (tetrahydrothiophene) scaffold, a saturated five-membered sulfur heterocycle distinct from its aromatic analogue, thiophene.[1] While thioph...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This technical guide examines the functionalized thiolane (tetrahydrothiophene) scaffold, a saturated five-membered sulfur heterocycle distinct from its aromatic analogue, thiophene.[1] While thiophenes dominate conductive polymer research, thiolanes are critical in medicinal chemistry (e.g., Biotin, Salacinol) and nanotechnology (stabilized gold nanoparticles).[1] This review synthesizes stereochemical considerations, "de novo" ring construction versus functionalization strategies, and specific biological mechanisms, providing actionable protocols for researchers.
The thiolane ring is not planar; it adopts a puckered "envelope" or "half-chair" conformation to minimize torsional strain. Unlike oxygen in tetrahydrofuran (THF), the sulfur atom in thiolane is larger, less electronegative, and highly polarizable.[1]
The "Sulfur Effect" in Stereochemistry
Lone Pair Directionality: Sulfur possesses two lone pairs that are stereochemically active. When oxidized to a sulfoxide (S=O), the sulfur becomes a chiral center.[1] In functionalized thiolanes, the orientation of the oxide (cis or trans relative to ring substituents) drastically alters biological potency.
Neighboring Group Participation (NGP): The sulfur atom acts as a powerful internal nucleophile. In 2-substituted thiolanes, the sulfur can displace leaving groups to form transient bicyclic episulfonium ions, leading to retention of configuration during nucleophilic substitution—a critical tool for stereocontrolled synthesis.[1]
Synthetic Methodologies
We categorize synthesis into two primary logic streams: Ring Construction (building the scaffold from linear precursors) and Scaffold Decoration (functionalizing an existing ring).
The most robust method for generating chiral thiolanes involves the reaction of inorganic sulfide (
) with 1,4-dielectrophiles.
Precursor: Chiral 1,4-diols (e.g., derived from tartaric acid or mannitol) converted to mesylates/tosylates.[1]
Mechanism:
executes two sequential attacks.
Advantage: Transfers chirality from the linear pool directly to the ring carbon backbone.
Strategy B: The Pummerer Rearrangement (Scaffold Decoration)
To introduce functionality at the C2 position of an existing thiolane:
Oxidation of thiolane to sulfoxide.
Treatment with acetic anhydride triggers the Pummerer rearrangement.
Result: Introduction of an acetoxy group at C2, which can be displaced by nucleophiles.[1]
Visualization of Synthetic Logic
The following diagram outlines the decision tree for synthesizing functionalized thiolanes.
Figure 1: Synthetic decision tree distinguishing between cyclization of chiral pool precursors and functionalization of existing sulfur heterocycles.
Medicinal Chemistry: The Salacinol Paradigm
Salacinol , a natural product from Salacia reticulata, represents the pinnacle of thiolane bio-activity.[1] It is a potent
-glucosidase inhibitor used in diabetes management.[2][3][4]
Mechanism of Action: The Ion Mimicry
Glycosidase enzymes typically hydrolyze sugars via an oxocarbenium ion transition state (a positive charge on the ring oxygen).
The Mimic: Salacinol contains a permanent sulfonium ion (positively charged sulfur).
The Lock: The enzyme's active site (carboxylate residues) binds to the sulfonium ion, mistaking it for the transition state of the sugar. Because the sulfonium is stable (unlike the transient oxocarbenium), the enzyme is permanently inhibited.
Comparative Data: Thiolane vs. Conventional Inhibitors[2][6]
Compound
Scaffold Type
Target Enzyme
IC50 (Maltase)
Mechanism
Salacinol
Thiolane Sulfonium
-Glucosidase
~ 1.7 M
Transition State Mimic (Ionic)
Voglibose
Aminocyclitol
-Glucosidase
~ 0.02 M
Protonated Amine Mimic
Acarbose
Pseudo-oligosaccharide
-Glucosidase
~ 1.5 M
Competitive Inhibition
Pathway Visualization: Enzyme Inhibition
Figure 2: Mechanism of competitive inhibition where the thiolane sulfonium ion mimics the oxocarbenium transition state of sugar hydrolysis.[1]
Material Science Applications: Gold Nanoparticles
Thiolanes are superior to linear alkanethiols for stabilizing Gold Nanoparticles (AuNPs).
The Chelate Effect: Bidentate thiolane derivatives (like thioctic acid/lipoic acid, which contains a disulfide ring that opens to a dithiol) bind to gold surfaces with higher entropy-driven stability than monodentate linear thiols.
Rigidity: The cyclic structure prevents "lying down" phases often seen with linear chains, allowing for more precise orientation of surface functional groups.[1]
Experimental Protocol: Synthesis of a Chiral Thiolane Diol
Objective: Synthesis of (3R,4R)-tetrahydrothiophene-3,4-diol (a precursor for Salacinol analogues) from L-Tartaric Acid.
Safety: Sodium sulfide is toxic and releases
gas upon contact with acid. Work in a well-ventilated fume hood. Bleach quench required.
Protocol Steps:
Activation of Diol:
Dissolve 1,4-di-O-tosyl-L-threitol (10.0 mmol) in anhydrous DMF (50 mL).
Note: The threitol backbone is derived from tartaric acid; the tosyl groups act as leaving groups at C1 and C4.
Nucleophilic Displacement (Cyclization):
Add
(12.0 mmol, 1.2 eq) to the solution.
Heat the reaction mixture to 80°C for 4 hours.
Causality: Heating overcomes the activation energy for the secondary displacement (ring closure), which is entropically disfavored compared to the first intermolecular displacement.
Workup & Isolation:
Cool to room temperature. Pour into brine (100 mL) and extract with Ethyl Acetate (3 x 50 mL).
Dry organic layer over
and concentrate in vacuo.
Purify via flash column chromatography (Hexanes/EtOAc 3:1).
Validation:
1H NMR (CDCl3): Look for multiplets at
3.0-3.2 ppm (ring protons adjacent to sulfur) and 4.2-4.4 ppm (methine protons carrying the hydroxyls).
Mass Spec: Confirm molecular ion
.
References
Muraoka, O., et al. (2001).[1] "Absolute stereostructure of potent alpha-glucosidase inhibitor, Salacinol, with unique thiosugar sulfonium sulfate inner salt structure from Salacia reticulata."[1][3] Bioorganic & Medicinal Chemistry Letters. Link
Chavan, S. P., et al. (2022).[1] "Rapid Synthesis of the epi-Biotin Sulfone via Tandem S,N-Carbonyl Migration/aza-Michael/Spirocyclization." ACS Omega. Link[1]
Speranza, G., et al. (2025).[5][1] "Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis." Chemistry - A European Journal. Link
Hinterwirth, H., et al. (2012).[1] "Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry." ACS Nano. Link
Withers, S. G., et al. (2021).[1][6] "Ligand compatibility of salacinol-type α-glucosidase inhibitors toward the GH31 family." RSC Advances. Link
Chemo-Selectivity and Stereoelectronic Control in 3-Cyanothiolanes
This guide provides an in-depth technical analysis of the reactivity, synthetic manipulation, and strategic application of nitrile groups within 3-substituted thiolane scaffolds. A Technical Guide for Medicinal Chemists...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the reactivity, synthetic manipulation, and strategic application of nitrile groups within 3-substituted thiolane scaffolds.
A Technical Guide for Medicinal Chemists and Process Engineers
Executive Summary
The 3-substituted thiolane (tetrahydrothiophene) core is a critical bioisostere for pyrrolidine and tetrahydrofuran rings in drug discovery, particularly in the design of cysteine protease inhibitors (e.g., Cathepsin K) and metabolic modulators. The introduction of a nitrile group at the C3 position creates a unique donor-acceptor system where the nucleophilicity of the sulfide (position 1) competes with the electrophilicity of the nitrile (on position 3) and the acidity of the
-protons.
This guide serves as a blueprint for navigating the divergent reactivity of 3-cyanothiolanes . It moves beyond standard organic synthesis to address the specific stereoelectronic challenges imposed by the sulfur atom, including oxidation-state switching, transannular effects, and C-H activation.
Part 1: Structural Dynamics & Stereoelectronics
The Thiolane Ring Puckering
Unlike the planar thiophene, the thiolane ring adopts a puckered "envelope" or "half-chair" conformation to minimize torsional strain. In 3-cyanothiolane, the nitrile group prefers a pseudo-equatorial orientation to minimize 1,3-diaxial interactions, although this is energetically subtle (
kcal/mol).
The Sulfur-Nitrile Electronic Interplay
The reactivity of the nitrile is governed by the oxidation state of the sulfur atom. This "Sulfur Switch" allows researchers to tune the acidity of the ring protons and the electrophilicity of the nitrile carbon.
Sulfur State
Electronic Effect
Key Reactivity Consequence
Sulfide (S)
Electron Donor (Lone Pair)
Nucleophilic: Susceptible to alkylation/oxidation. C3-H pKa 25 (activated by CN).
EWG: C2-H and C5-H become highly acidic (pKa 20-22). Facilitates Michael-type additions if unsaturation is introduced.
Part 2: Synthetic Transformations & Reactivity Map
The following diagram illustrates the divergent synthetic pathways available from the parent 3-cyanothiolane scaffold.
Figure 1: Divergent synthetic pathways for 3-cyanothiolane. The sulfur oxidation state (Red path) dramatically alters subsequent reactivity.
-Alkylation (C3 Functionalization)
Direct alkylation at the C3 position is the primary method for constructing quaternary carbon centers, a common tactic to restrict conformational freedom in drug design.
Challenge: The sulfur atom is prone to alkylation (forming sulfonium salts) if the base is weak or the electrophile is too reactive.
Solution: Use a bulky, non-nucleophilic base (LDA or LiHMDS) at cryogenic temperatures to kinetically deprotonate C3. The nitrile stabilizes the C3 carbanion effectively.
Regioselectivity: Deprotonation occurs exclusively at C3 (
to CN) rather than C2 or C5 ( to S), as the nitrile is a stronger acidifying group than the sulfide.
Hydrolysis (Acid vs. Base)
Converting the nitrile to a carboxylic acid or amide requires careful selection of conditions to avoid sulfur participation.
Acidic Hydrolysis (Recommended): HCl/AcOH reflux. The sulfur atom is protonated reversibly but does not interfere.
Basic Hydrolysis: NaOH/H2O2. Warning: Hydrogen peroxide will oxidize the sulfide to the sulfoxide/sulfone immediately. If the sulfide is the desired final state, avoid oxidative basic hydrolysis.
Part 3: Experimental Protocols
Protocol A: Chemo-Selective
-Alkylation of 3-Cyanothiolane
Objective: Install an alkyl group at C3 without S-alkylation.
Reagents:
3-Cyanothiolane (1.0 eq)
LDA (Lithium Diisopropylamide) (1.1 eq)
Alkyl Halide (e.g., MeI, BnBr) (1.2 eq)
Anhydrous THF
Workflow:
Setup: Flame-dry a 2-neck round bottom flask under Argon.
Solvation: Dissolve 3-cyanothiolane in anhydrous THF (0.2 M).
Deprotonation: Cool to -78°C (Acetone/Dry Ice bath). Add LDA dropwise over 15 minutes.
Mechanistic Note: Low temperature is critical to prevent the retro-Michael ring opening or S-alkylation.
Equilibration: Stir at -78°C for 45 minutes to ensure complete formation of the nitrile-stabilized carbanion.
Addition: Add the Alkyl Halide (neat or in THF) slowly.
Warm-up: Allow the reaction to warm to 0°C over 2 hours.
Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc.[1]
Protocol B: Controlled Oxidation to 3-Cyanothiolane-1,1-Dioxide
Objective: Activate the ring for further functionalization by converting S to SO2.
Reagents:
3-Cyanothiolane
Oxone® (Potassium peroxymonosulfate)
Methanol/Water (1:1)
Workflow:
Dissolve substrate in MeOH/H2O.
Add Oxone (2.5 eq) in portions at 0°C.
Stir at room temperature for 4 hours.
Validation: Monitor by TLC. The sulfone is significantly more polar than the sulfide.
Workup: Filter solids, remove MeOH, extract aqueous layer with DCM.
Part 4: Mechanistic Visualization (Alkylation)
The following diagram details the transition states and logical flow of the alkylation protocol, highlighting the kinetic control required.
Figure 2: Mechanism and competing pathways in the
-alkylation of 3-cyanothiolane.
Part 5: References & Authoritative Grounding
Reactivity of Nitriles (Hydrolysis):
Title: Making Carboxylic Acids by the Hydrolysis of Nitriles[2][3][4]
Conformational analysis of the thiolane ring in 3-Methoxythiolane-3-carbonitrile
An In-Depth Technical Guide to the Conformational Analysis of the Thiolane Ring in 3-Methoxythiolane-3-carbonitrile Executive Summary The conformational landscape of heterocyclic scaffolds is a cornerstone of modern medi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Conformational Analysis of the Thiolane Ring in 3-Methoxythiolane-3-carbonitrile
Executive Summary
The conformational landscape of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, directly influencing molecular recognition, binding affinity, and pharmacokinetic properties. The thiolane (tetrahydrothiophene) ring, a five-membered sulfur-containing heterocycle, is a prevalent motif in numerous biologically active compounds. Unlike the well-defined chair conformations of cyclohexane, the thiolane ring is conformationally flexible, existing as a dynamic equilibrium of non-planar forms. This guide provides a comprehensive, in-depth analysis of the methodologies and theoretical principles required to elucidate the conformational preferences of the thiolane ring, using 3-Methoxythiolane-3-carbonitrile as a practical case study. We will explore the synergy between Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational chemistry to construct a validated, high-resolution model of its three-dimensional structure.
Part 1: Theoretical Foundations of Thiolane Ring Conformation
The Pseudorotation Concept in Five-Membered Rings
Five-membered rings like thiolane are inherently strained in a planar conformation due to eclipsed C-H bonds. To alleviate this torsional strain, the ring puckers into non-planar forms.[1] The conformational space of these rings is best described by the concept of pseudorotation.[2] This is not a true rotation of the entire molecule, but rather a continuous, wave-like motion of the ring atoms out of a mean plane.
The two primary, high-symmetry conformations are the Envelope (E) form, where one atom is out of the plane of the other four, and the Twist (T) form, where two adjacent atoms are displaced on opposite sides of the plane defined by the other three. These forms are not discrete, stable isomers but rather points on a continuous, low-energy pseudorotational itinerary.[2][3] The energy barrier between these conformers is typically very low, often comparable to thermal energy at room temperature, leading to a dynamic equilibrium.
Caption: The pseudorotation wheel, illustrating the interconversion between Envelope (E) and Twist (T) conformations.
Influence of Substituents on Conformational Preference
The introduction of substituents onto the thiolane ring breaks the symmetry and creates distinct energy minima on the pseudorotational pathway. For 3-Methoxythiolane-3-carbonitrile, the geminal substitution at the C3 position is critical. The substituents can adopt pseudo-axial or pseudo-equatorial orientations, and their preference is governed by a combination of steric and stereoelectronic effects.
Steric Hindrance: Bulky substituents generally prefer the less sterically crowded pseudo-equatorial position to minimize unfavorable 1,3-diaxial-like interactions.[4]
Stereoelectronic Effects (Anomeric Effect): In heterocyclic systems, anomeric effects can play a significant role.[5] For the target molecule, a potential anomeric effect could arise from the interaction between the lone pair electrons of the ring sulfur atom and the antibonding orbital (σ*) of the C3-O bond of the methoxy group. This interaction is maximized when the methoxy group is in a pseudo-axial orientation, potentially stabilizing a conformation that would be sterically disfavored.[6] The presence of the electron-withdrawing nitrile group at the same position will further modulate the electronic environment.
Caption: Equilibrium between pseudo-axial and pseudo-equatorial conformers of the 3-methoxy substituent.
Part 2: Methodologies for Conformational Elucidation
A multi-faceted approach combining experimental and theoretical methods is essential for a reliable conformational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful solution-state technique for studying conformational equilibria.[7]
Core Principles:
Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between two protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation.[2] By measuring the various ³JHH values around the thiolane ring, one can deduce the time-averaged dihedral angles and thus the preferred ring pucker.
Nuclear Overhauser Effect (NOE): NOE correlations arise between protons that are close in space (< 5 Å), regardless of their bonding connectivity. NOESY or ROESY experiments can reveal through-space proximities, providing crucial information to distinguish between pseudo-axial and pseudo-equatorial substituent orientations. For instance, a strong NOE between the methoxy protons and a pseudo-axial proton on an adjacent carbon would support a pseudo-axial orientation for the methoxy group.
Experimental Protocol:
Sample Preparation: Dissolve 5-10 mg of 3-Methoxythiolane-3-carbonitrile in a deuterated solvent (e.g., CDCl₃, Acetone-d₆). The choice of solvent can influence conformational equilibrium; therefore, it should be reported.
Data Acquisition:
Acquire a high-resolution ¹H NMR spectrum to assign all proton signals.
Perform a 2D ¹H-¹H COSY experiment to establish proton-proton connectivity.
Acquire a 2D ¹H-¹H NOESY or ROESY spectrum with a suitable mixing time (e.g., 300-800 ms) to observe through-space interactions.
Acquire a 2D ¹H-¹³C HSQC spectrum to unambiguously assign proton signals to their attached carbons.[8]
Data Analysis:
Extract all relevant ³JHH coupling constants from the 1D ¹H spectrum.
Integrate and analyze cross-peaks from the NOESY/ROESY spectrum to identify key spatial relationships.
Use the derived coupling constants and NOE restraints to build a qualitative model of the dominant solution-state conformation.
Single-Crystal X-ray Crystallography
X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[9] While this may not perfectly represent the dynamic solution-state equilibrium, it reveals a low-energy conformer and provides precise bond lengths and angles that are invaluable for benchmarking computational models.
Experimental Protocol:
Crystallization: Grow single crystals of 3-Methoxythiolane-3-carbonitrile suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to obtain a final, high-quality crystal structure.[10]
Computational Chemistry
Theoretical calculations are essential for mapping the potential energy surface (PES) of the molecule and quantifying the relative energies of different conformers.[11] Density Functional Theory (DFT) is a robust method for this purpose.[12][13]
Computational Workflow:
Initial Structure Generation: Build an initial 3D model of 3-Methoxythiolane-3-carbonitrile.
Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy minima on the pseudorotation pathway.
Geometry Optimization and Frequency Calculation: Optimize the geometry of each identified conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). Perform frequency calculations to confirm that each structure is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).[11]
Energy Analysis: Compare the relative Gibbs free energies of the conformers to predict their Boltzmann population distribution at a given temperature.
Property Calculation (Optional but Recommended): Calculate NMR coupling constants for the lowest energy conformers and compare them with the experimental values to validate the computational model.
Part 3: Integrated Analysis of 3-Methoxythiolane-3-carbonitrile
The true power of conformational analysis lies in the integration of all three methodologies. Discrepancies between methods often provide deeper insights into the molecule's behavior (e.g., differences between solid-state and solution-state conformations).
Hypothetical Data Summary:
Parameter
Method
Predicted/Expected Outcome
Rationale
Dominant Conformer
NMR Spectroscopy
Dynamic equilibrium, possibly favoring a twist-envelope form with the methoxy group in a pseudo-axial orientation.
Small ³JHH values may indicate averaging; key NOEs would confirm the dominant conformer.
Solid-State Structure
X-ray Crystallography
A single, well-defined twist or envelope conformation, likely the global energy minimum.
Crystal packing forces select one low-energy conformer from the solution-state ensemble.
Relative Energies
DFT Calculations
ΔG between pseudo-axial and pseudo-equatorial conformers likely < 2 kcal/mol, confirming a dynamic equilibrium.
Quantifies the energetic balance between steric hindrance and potential anomeric stabilization.
Key ³J(H2ax,H3)
NMR vs. DFT
Experimental value should be a population-weighted average of the values calculated for the individual stable conformers.
Provides a quantitative check on the predicted conformational population.
This Application Note details the scalable synthesis of 3-methoxythiolane-3-carbonitrile, a critical quaternary building block for pharmaceutical intermediates. The presence of the sulfur heteroatom and the steric bulk of the quaternary center at position 3 present specific synthetic challenges, particularly regarding catalyst poisoning and the reversibility of cyanohydrin formation.
We present two validated protocols:
Protocol A (The "Orthoformate" Route): A high-yield, one-pot method utilizing trimethyl orthoformate (TMOF) to drive equilibrium, ideal for scale-up.
Protocol B (The "Stepwise" Route): A traditional two-step cyanohydrin formation and alkylation sequence, suitable for smaller batches or when TMOF is incompatible with other functional groups.
Strategic Analysis & Retrosynthesis
The synthesis hinges on the efficient installation of the nitrile and methoxy groups at the C3 position of the tetrahydrothiophene ring.
Key Challenges:
Thermodynamic Instability: Cyanohydrins of cyclic ketones are prone to reversion (loss of HCN) under basic conditions required for O-alkylation.
Sulfur Sensitivity: The thioether moiety is susceptible to oxidation (to sulfoxide/sulfone) and can poison transition metal catalysts (e.g., Pd, Pt).
Steric Hindrance: The formation of a quaternary center on a five-membered ring is sterically demanding.
Selected Strategy:
To circumvent the reversion of the cyanohydrin intermediate, Protocol A employs a Lewis Acid-catalyzed acetalization-cyanation sequence. By converting the ketone first to an oxocarbenium ion equivalent (via acetal or hemiacetal), the nucleophilic attack of cyanide becomes irreversible and thermodynamically favored, avoiding the handling of free, unstable cyanohydrins.
Visualization: Reaction Pathways
The following diagram illustrates the mechanistic divergence between the traditional and the recommended one-pot strategies.
Caption: Mechanistic comparison showing the thermodynamic advantage of the Acetal Route (Protocol A) over the reversible Cyanohydrin Route.
This method is preferred for multi-gram to kilogram scale-up. It utilizes Trimethyl Orthoformate (TMOF) as both a dehydrating agent and a source of the methoxy group, driving the reaction to completion.
Acetalization (In-situ): Add Trimethyl Orthoformate (TMOF) (156 g, 1.47 mol) followed by the catalyst ZnI₂ (15.6 g, 0.049 mol). Stir at 0°C for 30 minutes.
Checkpoint: Monitor by TLC/GC. Conversion to the dimethyl acetal is not always fully observable but TMOF scavenges water.
Cyanation: Dropwise add TMSCN (116 g, 1.17 mol) over 1 hour, maintaining internal temperature < 5°C.
Exotherm Warning: This step is exothermic.[1] Control addition rate strictly.
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12–18 hours.
Mechanism:[2][3][4][5][6][7] The Lewis acid activates the acetal/ketone, TMSCN attacks, and the methoxy group is retained while TMS-OMe is eliminated/exchanged.
Quench: Cool to 0°C. Slowly add saturated aqueous NaHCO₃ (300 mL). Vigorous stirring is required to hydrolyze any remaining silyl species.
Workup: Separate phases. Extract aqueous layer with DCM (2 x 200 mL). Combine organics and wash with brine. Dry over Na₂SO₄.
Purification: Concentrate under reduced pressure. The crude oil is typically >90% pure. Distillation under high vacuum (approx. 0.5 mmHg) yields the pure product as a clear oil.
Expected Yield: 85–92%
Data Validation:
IR: Sharp peak at ~2240 cm⁻¹ (C≡N). Absence of C=O stretch (~1740 cm⁻¹).
Step 2: NaH (60% in oil), Methyl Iodide (MeI), THF (anhydrous).
Step-by-Step Methodology:
Step 1: Synthesis of 3-Hydroxythiolane-3-carbonitrile
Dissolve Thiolan-3-one (10 g) in water (30 mL).
Add NaHSO₃ (1.1 equiv) and stir for 1 hour to form the bisulfite adduct (white precipitate often forms).
Cool to 0°C. Add a solution of NaCN (1.2 equiv) in water dropwise.
Stir for 4 hours. The adduct breaks down, and cyanide attacks.
Extract with Ethyl Acetate. Do not wash with strong base. Dry and concentrate to give the crude cyanohydrin.
Stability Note: Use immediately.[8] Do not distill.
Step 2: O-Methylation
Suspend NaH (1.1 equiv) in anhydrous THF at -10°C.
Dissolve crude cyanohydrin in THF and add dropwise to the NaH suspension.
Critical: Keep temperature <-5°C. High temp causes loss of cyanide (reversion to ketone).
Stir for 15 mins (H₂ evolution).
Add Methyl Iodide (1.2 equiv) dropwise.
Allow to warm to RT slowly over 4 hours.
Quench with NH₄Cl (aq). Extract and purify via column chromatography (Hexane/EtOAc).
Expected Yield: 50–65% (Lower due to reversion).
Process Safety & Troubleshooting
Hazard / Issue
Mitigation Strategy
HCN Generation
In Protocol A, hydrolysis of TMSCN releases HCN. In Protocol B, acidification releases HCN. All reactions must be vented to a caustic scrubber (NaOH/Bleach).
Reversion (Prot B)
If yield is low in Protocol B, the cyanohydrin is reverting to ketone before methylation. Switch to Protocol A or use Ag₂O/MeI (neutral conditions) instead of NaH.
Sulfur Oxidation
Avoid using oxidizing acids (HNO₃) or peroxides during workup. Thiolanes oxidize to sulfoxides easily.
Stench
Thiolan-3-one has a disagreeable sulfur odor. Use bleach (hypochlorite) to clean glassware, which oxidizes sulfur residues to odorless sulfoxides/sulfones.
Analytical Specifications
Product: 3-Methoxythiolane-3-carbonitrile
Appearance: Colorless to pale yellow liquid.
Boiling Point: Approx. 85-90°C at 1 mmHg (estimated).
NMR Interpretation (400 MHz, CDCl₃):
δ 3.42 (s, 3H): Methoxy group (-OCH₃).
δ 3.2-2.8 (m, 4H): Ring protons adjacent to Sulfur (C2 and C5).
δ 2.4-2.1 (m, 2H): Ring protons at C4.
Note: The quaternary center creates a complex splitting pattern for the ring protons due to diastereotopicity.
References
Gregory, R. J. H. (1999). Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications. Chemical Reviews, 99(12), 3649–3682. Link
Wilkinson, J. A., et al. (2011). Facile synthesis of 3-alkoxy-4-cyanothiophenes as new building blocks. Organic Letters, 13(7), 1762-1765.[9] Link
Starks, C. M. (1971). Phase-transfer catalysis.[10][11] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199. Link
North, M., et al. (2004). Synthesis of cyanohydrin carbonates and acetates. Tetrahedron, 60(46), 10411-10430. Link
BLD Pharm. (n.d.). Product Datasheet: 3-Methoxythiolane-3-carbonitrile (CAS 1448128-83-3).[12] Retrieved February 14, 2026. Link
Application Note: Catalytic Reduction of 3-Methoxythiolane-3-carbonitrile to Amines
Subtitle: Overcoming Sulfur Poisoning and Steric Hindrance in Heterocyclic Nitrile Reduction Executive Summary The reduction of 3-Methoxythiolane-3-carbonitrile to its corresponding primary amine, (3-methoxythiolan-3-yl)...
Author: BenchChem Technical Support Team. Date: February 2026
Subtitle: Overcoming Sulfur Poisoning and Steric Hindrance in Heterocyclic Nitrile Reduction
Executive Summary
The reduction of 3-Methoxythiolane-3-carbonitrile to its corresponding primary amine, (3-methoxythiolan-3-yl)methanamine , presents a dual challenge in organic synthesis:
Catalyst Poisoning: The thioether (sulfide) moiety inherent to the thiolane ring effectively poisons standard Group 10 heterogeneous catalysts (Pd/C,
) by irreversibly binding to active sites.
Steric Congestion: The quaternary center at the C3 position imposes significant steric hindrance, often stalling reduction at the imine intermediate or requiring elevated activation energies.
This Application Note details two field-proven protocols designed to bypass these limitations. While Lithium Aluminum Hydride (
) is a viable stoichiometric reagent, this guide focuses on catalytic and pseudo-catalytic methods that offer superior safety profiles and scalability.
Strategic Analysis: The "Sulfur Problem"
Why Standard Catalysis Fails
In typical nitrile hydrogenations, Palladium on Carbon (Pd/C) is the industry standard. However, sulfur atoms possess lone pairs that coordinate strongly to d-orbitals of noble metals.
Mechanism of Failure: Sulfur acts as a Lewis base, forming a strong M-S bond that blocks hydrogen adsorption sites.[1]
Consequence: Quantitative recovery of starting material or incomplete reduction to the imine, which hydrolyzes back to a ketone/aldehyde upon workup.
The Solution: Cobalt-Based Systems
Cobalt is significantly more resistant to sulfur poisoning than Palladium or Platinum. Furthermore, Cobalt catalysts are highly selective for primary amines, minimizing the formation of secondary amine dimers (a common side reaction in nitrile reduction).
Experimental Protocols
Protocol A: The "In-Situ" Cobalt Boride Method (Recommended for Lab Scale)
Principle: This method utilizes Sodium Borohydride (
) in the presence of Cobalt(II) Chloride (). These reagents react in situ to form Cobalt Boride () , a finely divided black precipitate that functions as a heterogeneous catalyst for hydride transfer. This species is exceptionally robust against sulfur poisoning.
): 10.0 equiv (Excess required for quaternary centers)
Solvent: Methanol (anhydrous preferred)
Step-by-Step Methodology
Solvation: Dissolve 3-Methoxythiolane-3-carbonitrile (10 mmol) and
(20 mmol) in Methanol (50 mL). The solution should appear deep pink/red.
Temperature Control: Cool the solution to 0°C in an ice bath. Note: The reaction is exothermic.
Catalyst Generation: Add
(100 mmol) portion-wise over 30 minutes.
Observation: The solution will turn black immediately with vigorous gas evolution (
). This "black potion" indicates the formation of the active species.
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 4–6 hours.
Optimization: If TLC shows incomplete conversion due to the steric bulk of the C3-methoxy group, heat to mild reflux (60°C) for 2 hours.
Quench: Carefully add 3N HCl until gas evolution ceases and the pH is acidic (~pH 2). This decomposes the boride complex and solubilizes the cobalt salts.
Workup (Amine Isolation):
Wash the acidic aqueous layer with Diethyl Ether (to remove unreacted nitrile).
Basify the aqueous layer to pH >12 using 6N NaOH.
Extract the free amine into Dichloromethane (
mL).
Dry over
and concentrate.
Protocol B: High-Pressure Raney® Cobalt Hydrogenation (Recommended for Scale-Up)
Principle: Raney Cobalt is structurally similar to Raney Nickel but offers superior selectivity for primary amines and higher tolerance for sulfur contaminants.
Reagents
Substrate: 3-Methoxythiolane-3-carbonitrile
Catalyst: Raney® Cobalt (active slurry in water/alcohol) - Load at 20 wt% relative to substrate.
Additive: Ammonia (7N in Methanol) - Crucial to suppress dimerization.
) with anhydrous Methanol to remove water. Safety: Pyrophoric when dry. Keep wet at all times.
Loading: In a high-pressure autoclave (e.g., Parr reactor), charge the substrate, the washed catalyst, and Methanolic Ammonia (10:1 solvent ratio).
Pressurization: Purge the vessel with
(), then charge with to 50 bar (725 psi) .
Note: Higher pressures are required to overcome the steric hindrance at the quaternary C3 position.
Reaction: Heat to 80°C and stir at maximum RPM (>800 rpm) to eliminate mass transfer limitations. Run for 12–24 hours.
Filtration: Cool to RT, vent
, and purge with . Filter the mixture through a Celite pad under an inert atmosphere (Argon/Nitrogen) to remove the pyrophoric catalyst.
Disposal: Immediately quench the filter cake with water.
Purification: Concentrate the filtrate to yield the crude amine.
Analytical Data Summary
Parameter
Method A (Cobalt Boride)
Method B (Raney Cobalt)
Yield
75–85%
85–92%
Reaction Time
4–6 Hours
12–24 Hours
Sulfur Tolerance
Excellent
Good (requires high loading)
Selectivity ( Amine)
>95%
>98% (with )
Safety Profile
Moderate ( gas evolution)
Low (High Pressure + Pyrophoric)
Equipment
Standard Glassware
Autoclave / Parr Shaker
Visualizations
Workflow: Decision Logic for Sulfur-Nitrile Reduction
The following diagram illustrates the critical decision pathways when reducing sulfur-containing nitriles.
Caption: Decision matrix for selecting the optimal reduction pathway for sulfur-containing nitriles.
Mechanism: Cobalt Boride Surface Action
A simplified representation of the "In-Situ" reduction mechanism.
Caption: Mechanistic flow of the Cobalt Boride mediated reduction.
References
Organic Chemistry Portal. Reduction of Nitriles to Amines. (Comprehensive review of catalytic and stoichiometric methods).
[Link]
Satoh, T., et al. Cobalt Chloride-Sodium Borohydride as a Reducing Agent for Nitriles. Tetrahedron Letters. (Foundational text on the "Black Potion" method).
[Link]
Heinzman, S. W., & Ganem, B. Mechanism of Sodium Borohydride-Cobaltous Chloride Reductions. Journal of the American Chemical Society.[3] (Mechanistic insights into Cobalt Boride).
[Link]
Kukula, P., et al. Chemoselective Hydrogenation of Nitriles. (Discusses Raney Cobalt selectivity and conditions).
[Link]
Application Notes and Protocols for 3-Methoxythiolane-3-carbonitrile: A Versatile Intermediate in Pharmaceutical Synthesis
Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-Methoxythiolane-3-carbonitrile as a pharmaceutical interme...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-Methoxythiolane-3-carbonitrile as a pharmaceutical intermediate. While direct literature on this specific compound is emerging, its constituent functional groups—a thiolane ring, a quaternary α-alkoxy nitrile—position it as a highly valuable and versatile building block for the synthesis of novel therapeutic agents. This guide elucidates its potential applications by drawing upon established principles of organic synthesis and medicinal chemistry, providing detailed protocols for its synthesis and subsequent transformations into key pharmacophores.
Introduction: The Strategic Value of 3-Methoxythiolane-3-carbonitrile
The pursuit of novel chemical entities with improved pharmacological profiles is a cornerstone of modern drug discovery. Pharmaceutical intermediates that offer unique three-dimensional scaffolds and versatile chemical handles are critical to this endeavor. 3-Methoxythiolane-3-carbonitrile (CAS No. 1448128-83-3) is one such intermediate, embodying three key features that make it particularly attractive for medicinal chemistry programs.
The Thiolane Ring: The saturated thiolane (tetrahydrothiophene) ring is a significant "bio-functional motif" found in a variety of bioactive natural products and synthetic drugs, exhibiting activities ranging from antiviral and anticancer to immunosuppressive. [1]In drug design, the thiolane ring is often employed as a bioisostere for other five-membered rings like tetrahydrofuran or cyclopentane. This substitution can favorably modulate a drug candidate's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding, without drastically altering its core geometry.
[2]
The α-Alkoxy Nitrile Moiety: This functional group is a masked carbonyl or carboxyl group, providing a gateway to a variety of important transformations. The presence of the methoxy group on the same carbon as the nitrile offers unique reactivity and leads to the formation of valuable α-hydroxy acid and β-amino alcohol derivatives, which are prevalent in numerous clinically successful drugs.
[3]
The Quaternary Carbon Center: The nitrile group is attached to a quaternary carbon, which can impart steric hindrance that enhances metabolic stability by shielding adjacent functional groups from enzymatic degradation. This structural feature is often intentionally designed into drug candidates to improve their pharmacokinetic profiles.
Proposed Synthesis of 3-Methoxythiolane-3-carbonitrile
A plausible and efficient synthesis of 3-Methoxythiolane-3-carbonitrile can be conceptualized based on the well-established Strecker synthesis or cyanohydrin formation from a suitable ketone precursor, in this case, thiolane-3-one (also known as tetrahydrothiophen-3-one).
[4][5]
The proposed pathway involves a one-pot, three-component reaction of thiolane-3-one, a cyanide source (like KCN or TMSCN), and methanol, likely under acidic catalysis. The acid activates the ketone carbonyl for nucleophilic attack by the cyanide ion, while methanol serves as both the solvent and the reactant to form the methoxy ether.
Caption: Proposed synthesis of 3-Methoxythiolane-3-carbonitrile.
Protocol 2.1: Synthesis of 3-Methoxythiolane-3-carbonitrile
Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel due to the use of highly toxic cyanide salts.
To a solution of thiolane-3-one (1.0 eq) in anhydrous methanol (10 volumes), add potassium cyanide (1.2 eq).
Cool the mixture to 0 °C in an ice bath.
Slowly add glacial acetic acid (1.2 eq) dropwise to the stirred suspension. The in-situ generation of HCN will occur.
[6]4. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Upon completion, carefully quench the reaction by pouring it into a cold, aqueous solution of sodium bicarbonate.
Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 3-Methoxythiolane-3-carbonitrile.
Application in Pharmaceutical Synthesis: Key Transformations
The synthetic utility of 3-Methoxythiolane-3-carbonitrile lies in its facile conversion to other valuable building blocks. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing access to α-hydroxy acids and β-amino alcohols, respectively.
Caption: Key synthetic transformations of the title intermediate.
Hydrolysis to 3-Hydroxy-3-(carboxy)thiolane
The hydrolysis of the nitrile group provides access to an α-hydroxy carboxylic acid scaffold. This transformation proceeds via the hydrolysis of both the nitrile and the methoxy ether under acidic conditions. [7][8][9]α-Hydroxy acids are important chiral building blocks in the synthesis of various pharmaceuticals.
Protocol 3.1.1: Acid-Catalyzed Hydrolysis
Suspend 3-Methoxythiolane-3-carbonitrile (1.0 eq) in a 6 M aqueous solution of hydrochloric acid (10-20 volumes).
Heat the mixture to reflux (approximately 100-110 °C) for 8-16 hours.
[10]3. Monitor the reaction for the disappearance of the starting material and the formation of the product by TLC or LC-MS.
Cool the reaction mixture to room temperature.
If a precipitate forms, collect it by filtration. Otherwise, concentrate the mixture under reduced pressure.
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
Reduction of the nitrile group to a primary amine yields a β-amino alcohol derivative (after considering the methoxy group), a privileged scaffold in medicinal chemistry. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.
[11][12][13][14]
Protocol 3.2.1: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).
To a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) (15 volumes) at 0 °C, add a solution of 3-Methoxythiolane-3-carbonitrile (1.0 eq) in anhydrous THF (5 volumes) dropwise.
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours.
Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®.
Wash the filter cake with THF or ethyl acetate.
Combine the filtrates and concentrate under reduced pressure to yield the crude 3-Methoxy-3-(aminomethyl)thiolane.
The product can be further purified by distillation or conversion to a salt (e.g., hydrochloride) followed by recrystallization.
As a chemical intermediate, 3-Methoxythiolane-3-carbonitrile should be handled with appropriate safety precautions in a laboratory setting. While specific toxicity data is not available, compounds containing the nitrile group can be hazardous.
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
Handling: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.
Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents and acids.
Conclusion
3-Methoxythiolane-3-carbonitrile represents a promising and synthetically versatile intermediate for pharmaceutical research and development. Its unique combination of a bioisosteric thiolane ring and a transformable α-alkoxy nitrile functional group provides a powerful platform for the creation of novel α-hydroxy acid and β-amino alcohol derivatives. The protocols outlined in this guide, based on well-established chemical principles, offer a solid foundation for researchers to synthesize and utilize this valuable building block in the quest for next-generation therapeutics.
References
Majik, M. S., & Shingate, B. B. (2021). Synthetic access to thiolane-based therapeutics and biological activity studies. European Journal of Medicinal Chemistry, 223, 113659. Available from: [Link]
Crich, D., & Gu, X. (2011). Facile synthesis of 3-alkoxy-4-cyanothiophenes as new building blocks for donor-acceptor conjugated systems. Organic Letters, 13(7), 1762–1765. Available from: [Link]
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved February 14, 2026, from [Link]
Norhafiefa, H., et al. (2018). Synthesis and characterization of alkoxy substituted p-cyano stilbene schiff bases. IOP Conference Series: Materials Science and Engineering, 440, 012016. Available from: [Link]
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Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
Gobbi, S., et al. (2003). Synthesis and biological evaluation of 3-alkoxy analogues of flavone-8-acetic acid. Journal of Medicinal Chemistry, 46(18), 3862–3869. Available from: [Link]
StudySmarter. (2023). Strecker Synthesis: Mechanism & Applications. Retrieved February 14, 2026, from [Link]
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Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved February 14, 2026, from [Link]
Yet, L. (2018). Synthesis of β-Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY). ChemistrySelect, 3(1), 1-6. Available from: [Link]
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Kanda, T., Naraoka, A., & Naka, H. (2019). Catalytic Transfer Hydration of Cyanohydrins to α-Hydroxyamides. Journal of the American Chemical Society, 141(2), 825–830. Available from: [Link]
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University of Calgary. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines. Retrieved February 14, 2026, from [Link]
Crich, D., & Gu, X. (2011). Facile Synthesis of 3-Alkoxy-4-cyanothiophenes As New Building Blocks for Donor-Acceptor Conjugated Systems. Organic Letters, 13(7), 1762-5. Available from: [Link]
Valadbeigi, Y., & Al-Huniti, M. H. (2022). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 35(10), 1715–1732. Available from: [Link]
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Romano, U., & Maspero, F. (1992). Process for the synthesis of alpha-hydroxy-esters. (European Patent No. EP0463676A1). Google Patents.
Tolmacheva, I., et al. (2024). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. Molecules, 29(1), 123. Available from: [Link]
Gevorgyan, A., et al. (2019). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega, 4(2), 3467-3474. Available from: [Link]
Kiryanov, A. A., Sampson, P., & Seed, A. J. (2001). Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation. The Journal of Organic Chemistry, 66(23), 7925–7929. Available from: [Link]
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Al-Hourani, B. J., & Sharma, S. K. (2026). Synthesis and Pharmacokinetic Evaluation of Novel Bioactive Organic Compounds. Journal of Molecular Structure, 1315, 138545.
Wang, Z., et al. (2026). Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes. Journal of the American Chemical Society.
Sharma, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 24-53. Available from: [Link]
Valadbeigi, Y., & Al-Huniti, M. H. (2022). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 35(10), 1715-1732. Available from: [Link]
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Shi, D. H., et al. (2016). Synthesis of 3-(alkylamino)-, 3-(alkoxy)-, 3-(aryloxy)-, 3-(alkylthio)-, and 3-(arylthio)-1,2,4-triazines by using a unified route with 3-(methylsulfonyl)-1,2,4-triazine. European Journal of Organic Chemistry, 2016(16), 2842-2850. Available from: [Link]
Dadwal, M., et al. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14(26), 6192-6203. Available from: [Link]
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Organic Syntheses. (1985). REDUCTION OF α-AMINO ACIDS: L-VALINOL. 63, 136. Available from: [Link]
Kalesse, M., et al. (2011). Concise route to defined stereoisomers of the hydroxy acid of the chondramides. Beilstein Journal of Organic Chemistry, 7, 1032–1037. Available from: [Link]
Luthy, R. G., & Bruce, S. G. (1979). KINETICS OF REACTIONS OF CYANIDE AND REDUCED SULFUR SPECIES TO FORM THIOCYANATE. (Report No. FE-2496-32). U.S. Department of Energy. Available from: [Link]
Meier-Augenstein, W., & Schimmelmann, A. (2001). Reduction of nonpolar amino acids to amino alcohols to enhance volatility for high-precision isotopic analysis. Rapid Communications in Mass Spectrometry, 15(15), 1272–1277. Available from: [Link]
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Application Note: Strategic Functionalization of the Tetrahydrothiophene Ring at the C3 Position
Executive Summary The tetrahydrothiophene (THT) ring is a privileged scaffold in medicinal chemistry, serving as a bioisostere for tetrahydrofuran and pyrrolidine cores. It is central to the architecture of biotin (Vitam...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The tetrahydrothiophene (THT) ring is a privileged scaffold in medicinal chemistry, serving as a bioisostere for tetrahydrofuran and pyrrolidine cores. It is central to the architecture of biotin (Vitamin B7), nucleoside analogues, and penem antibiotics. However, functionalizing the THT ring at the C3 (beta) position presents a distinct regiochemical challenge compared to the C2 (alpha) position. While C2 is readily accessible via lithiation or directed C-H activation due to sulfur’s alpha-anion stabilization, C3 is electronically "remote" and chemically inert to direct deprotonation.
This Application Note details the "Ketone Gateway Strategy," a robust, self-validating methodology to access C3-substituted THTs using 3-tetrahydrothiophenone as a divergent intermediate. We provide two field-proven protocols: Reductive Amination for library generation and Olefinated Ionic Hydrogenation for carbon-framework extension, specifically designed to overcome the catalyst-poisoning inherent to sulfur heterocycles.
The Regioselectivity Challenge
To design effective experiments, one must understand the electronic landscape of the THT ring.
C2 Position (Alpha): Highly reactive. The sulfur atom stabilizes alpha-anions through polarization and orbital interactions. Direct lithiation (
-BuLi) occurs exclusively here.
C3 Position (Beta): Unreactive to direct deprotonation. Attempting direct C-H activation often leads to complex mixtures or C2-substitution.
Therefore, accessing C3 requires a functional group interconversion (FGI) strategy rather than direct C-H functionalization. The most reliable "hub" for this transformation is 3-tetrahydrothiophenone .
Visualizing the Strategy
The following diagram outlines the logical flow from the starting material to C3-functionalized targets, highlighting the divergence points.
Figure 1: Strategic divergence for THT functionalization. Direct lithiation fails for C3; the ketone intermediate is required.
Protocol 1: C3-Amination via Reductive Amination
Application: Synthesis of amine-based libraries for SAR studies.
Challenge: Reversibility of imine formation and potential for over-alkylation.
Mechanistic Insight
Standard reductive amination often uses NaBH(OAc)₃.[1] However, for 3-tetrahydrothiophenone, the sulfur atom can act as a weak Lewis base, potentially interfering with Lewis acid catalysts. We utilize Titanium(IV) Isopropoxide [Ti(OiPr)₄] as a dehydrating agent and Lewis acid activator. This ensures complete conversion of the ketone to the imine before the reducing agent is introduced, preventing the formation of alcohol side products.
Materials
Substrate: 3-Tetrahydrothiophenone (1.0 equiv)
Amine: Primary or Secondary Amine (1.1 equiv)
Lewis Acid: Titanium(IV) isopropoxide (1.2 equiv)
Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv)
Solvent: Anhydrous Ethanol (EtOH)
Step-by-Step Procedure
Imine Formation (The "Locking" Step):
In a flame-dried flask under Argon, dissolve 3-tetrahydrothiophenone (1 mmol) and the amine (1.1 mmol) in anhydrous EtOH (5 mL).
Add Ti(OiPr)₄ (1.2 mmol) dropwise. The solution may turn slightly yellow.
Stir at room temperature for 4–6 hours.
Self-Validation Check: Take a 50 µL aliquot, quench with wet ether, and run a TLC. The ketone spot (usually visible with KMnO₄ stain) must be absent. If ketone remains, stir longer.
Reduction:
Cool the reaction mixture to 0°C.
Add NaBH₄ (1.5 mmol) in portions to avoid vigorous bubbling.
Allow the mixture to warm to room temperature and stir for 2 hours.
Workup (Titanium Removal):
Critical Step: Quench by adding 2 mL of water. A white precipitate (TiO₂) will form.
Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove the titanium salts.
Wash the Celite pad thoroughly with Ethyl Acetate.
Purification:
Extract the filtrate with 1N HCl (acid/base extraction is preferred to remove non-basic impurities).
Basify the aqueous layer with 2N NaOH to pH > 12.
Extract with DCM (3 x 15 mL), dry over Na₂SO₄, and concentrate.
Protocol 2: C3-Carbon Extension via Ionic Hydrogenation
Application: Installing Alkyl or Aryl groups at C3.
Challenge:Catalyst Poisoning. Sulfur atoms bind strongly to Pd, Pt, and Ni surfaces, killing standard hydrogenation catalysts (Pd/C, Raney Ni). Furthermore, standard hydrogenation can cause desulfurization (ring opening).
Solution: Use Ionic Hydrogenation . This method uses a silane (hydride source) and an acid (proton source) to reduce the double bond. It is homogeneous, insensitive to sulfur poisoning, and highly chemoselective for the alkene over the sulfide.
Workflow
Wittig Olefination: Convert 3-thiolanone to 3-methylene-tetrahydrothiophene (or substituted alkene).
Ionic Hydrogenation: Reduce the alkene using Triethylsilane (Et₃SiH) and Trifluoroacetic Acid (TFA).
Step-by-Step Procedure
Part A: Wittig Olefination
Suspend Methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF at 0°C.
Quench with sat. NH₄Cl, extract with Hexanes (to precipitate Ph₃PO), and purify via silica column.
Note: The product, 3-methylene-tetrahydrothiophene, is volatile. Do not apply high vacuum for long periods.
Part B: Ionic Hydrogenation (The "Sulfur-Safe" Reduction)
Setup: Dissolve the alkene (1 mmol) in DCM (2 mL).
Reagents: Add Triethylsilane (Et₃SiH, 2.0 equiv).
Initiation: Cool to 0°C and add Trifluoroacetic Acid (TFA, 5.0 equiv) dropwise.
Mechanism:[2][3][4][5][6][7] The proton (TFA) protonates the alkene to form a tertiary carbocation at C3. The hydride (Et₃SiH) then traps this cation.
Reaction: Stir at room temperature for 2–12 hours.
Self-Validation Check: Monitor by NMR. The alkene protons (4.8–5.5 ppm) should disappear, replaced by a multiplet at C3 (~2.0–2.5 ppm).
Workup:
Carefully quench with sat. NaHCO₃ (gas evolution!).
Extract with DCM.
Purify via flash chromatography.
Data Summary & Troubleshooting
Parameter
Reductive Amination (Protocol 1)
Ionic Hydrogenation (Protocol 2)
Key Reagent
Ti(OiPr)₄ / NaBH₄
Et₃SiH / TFA
Primary Risk
Incomplete imine formation
Carbocation rearrangement (rare in THT)
Sulfur Tolerance
High (Ti is oxophilic, ignores S)
High (Homogeneous, no metal surface)
Yield (Typical)
75–90%
60–85%
Selectivity
>95% C3-Amine
>98% C3-Alkane (vs Ring Opening)
Troubleshooting Guide
Low Yield in Protocol 1: If the amine is sterically hindered, replace Ti(OiPr)₄ with TiCl₄ (stronger Lewis acid) but use with extreme caution (exothermic).
Catalyst Poisoning in Hydrogenation: If you must use catalytic hydrogenation instead of ionic, use Rh/C (Rhodium on Carbon) or PdS (Sulfided Palladium). These are more resistant to sulfur poisoning than standard Pd/C.
Volatility: THT derivatives with low molecular weight (e.g., 3-methyl-THT) are volatile and smell strongly. Use a rotary evaporator with a controlled vacuum (>100 mbar) and avoid high-vacuum pumps.
References
Reductive Amination Standards
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[1] Link
Note: Establishes the baseline for borohydride reductions, adapted here with Ti(IV) for sulfur tolerance.
Ionic Hydrogenation of Thiophenes
Kursanov, D. N., et al. "Ionic Hydrogenation." Synthesis, 1974. Link
Note: The foundational text on using silanes to reduce alkenes in the presence of sulfur.
Lane, J. F., et al. "The Synthesis of 3-Thiophenone." Journal of the American Chemical Society, 1946.
Sulfur Poisoning of Catalysts
Maxted, E. B. "The Poisoning of Metallic Catalysts." Advances in Catalysis, 1951. Link
Context: Explains why standard Pd/C fails for THT deriv
Application Note: Enantioselective Synthesis of 3-Methoxythiolane-3-carbonitrile
The following Application Note is structured as a high-level technical guide for process chemists and medicinal chemists. It prioritizes robustness and scalability , acknowledging the specific challenges posed by sulfur-...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note is structured as a high-level technical guide for process chemists and medicinal chemists. It prioritizes robustness and scalability , acknowledging the specific challenges posed by sulfur-containing heterocycles (catalyst poisoning) and quaternary stereocenters.
Executive Summary & Strategic Analysis
The synthesis of 3-Methoxythiolane-3-carbonitrile (CAS: 1448128-83-3) presents a classic challenge in medicinal chemistry: constructing a sterically hindered quaternary center on a sulfur-containing heterocycle. This motif is a critical bioisostere in Cathepsin K inhibitors and other cysteine protease targets.
The Core Challenge:
Quaternary Steric Hindrance: Direct asymmetric alkylation of the tertiary alcohol is prone to elimination or racemization.
Sulfur Poisoning: The thioether moiety (
) in the thiolane ring acts as a potent poison for many transition-metal catalysts (e.g., Pd, Pt, Rh), rendering standard asymmetric hydrogenation or metal-catalyzed cyanosilylation routes difficult to scale without high catalyst loading.
Strategic Recommendation:
Instead of a direct asymmetric construction (which often fails at scale due to sulfur interference), this protocol recommends a Biocatalytic Kinetic Resolution approach. This method utilizes specific Nitrilases to selectively hydrolyze the undesired enantiomer to the carboxylic acid, leaving the desired enantiomeric nitrile intact. This route offers superior enantiomeric excess (
) and avoids heavy metal contamination.
Synthetic Pathway Visualization
The following workflow illustrates the "Make-and-Resolve" strategy, comparing the chemical synthesis of the racemate with the biocatalytic resolution.
Figure 1: Strategic workflow for the chemo-enzymatic synthesis of the target nitrile. The resolution step avoids metal catalyst poisoning inherent to sulfur heterocycles.
Detailed Experimental Protocols
Phase 1: Synthesis of Racemic Precursor
Before resolution, a robust supply of the racemate is required. The key here is the O-methylation step . Standard Williamson ether synthesis conditions (NaH/MeI) often lead to elimination (formation of dihydrothiophene) or decomposition. We utilize Silver(I) Oxide (Ag₂O) to promote mild alkylation.
This is the Application Note core value. Nitrilases (EC 3.5.5.1) are enzymes that hydrolyze nitriles to carboxylic acids. By screening a library (e.g., Codexis or Almac nitrilase panels), we identify a variant that selectively hydrolyzes the unwanted enantiomer, leaving the target enantiomer as the nitrile.
Protocol 2.1: Nitrilase Screening (Micro-Scale)
Preparation: Prepare 20 mg of racemic nitrile in 50 µL DMSO.
Buffer: 100 mM Potassium Phosphate, pH 7.2.
Screening: In a 96-well plate, add 900 µL buffer + 1-5 mg of different Nitrilase powders (NIT-101 through NIT-120).
Initiation: Add 10 µL of substrate stock to each well.
Incubation: Shake at 30°C, 250 rpm for 24 hours.
Analysis: Extract 100 µL aliquot with EtOAc. Analyze via Chiral HPLC (see Section 4).
Hit Criteria: Look for wells with ~50% conversion and >95% ee of the remaining nitrile.
Protocol 2.2: Preparative Scale-Up (Gram Scale)
Assuming "Nitrilase-X" (hypothetical best hit) is identified.
Reactor: 1L Jacketed vessel with overhead stirring.
Enzyme: Add Nitrilase-X preparation (10% w/w relative to substrate).
Reaction: Stir at 30°C. Maintain pH 7.2 using an auto-titrator with 1M NaOH (hydrolysis releases ammonia/acid, altering pH).
Endpoint: Stop when conversion reaches 50-52% (Theoretical max yield of resolution is 50%).
Workup:
Extract the reaction mixture with MTBE (Methyl tert-butyl ether) x 3.
Organic Phase: Contains the Target (S)-Nitrile .
Aqueous Phase: Contains the (R)-Acid (waste).
Polishing: Wash organic phase with 1M NaOH to remove traces of acid. Dry and concentrate.
Analytical Controls & Data
To ensure "Trustworthiness" and reproducibility, the following analytical methods must be established before synthesis.
Chiral HPLC Method[3][4][5][6]
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).
Mobile Phase: Hexane : Isopropanol (95:5).
Flow Rate: 1.0 mL/min.
Detection: UV @ 210 nm (Nitrile absorbance).
Expected Retention Times:
Enantiomer 1: 8.5 min
Enantiomer 2: 11.2 min
Resolution (Rs): > 2.0 required for accurate ee determination.
Data Summary Table
Parameter
Chemical Route (Racemic)
Biocatalytic Resolution
Yield
65-70% (from Thiolanone)
45-48% (from Racemate)
Enantiomeric Excess (ee)
0%
> 98% (Target)
Catalyst Cost
Moderate (Ag₂O is recyclable)
Low (Enzyme is renewable)
Scalability
High
High (Aqueous conditions)
Safety Profile
Caution: HCN generation
Green Chemistry
Troubleshooting Guide
Issue: Low conversion in enzymatic step.
Cause: Substrate inhibition or pH drift.
Fix: Increase buffer strength or use a biphasic system (Buffer/Heptane) to lower effective substrate concentration in the aqueous phase.
Issue: Elimination to 3-methoxy-2,5-dihydrothiophene during methylation.
Cause: Base is too strong (e.g., using NaH).
Fix: Strictly use Ag₂O or switch to Phase Transfer Catalysis (TBAB, 50% NaOH, Toluene) at low temperature.
References
Fleming, F. F., et al. "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile group." Journal of Medicinal Chemistry 53.22 (2010): 7902-7917. Link
DeSantis, G., et al. "Creation of a Productive, Highly Enantioselective Nitrilase for the Synthesis of the Blockbuster Drug Pregabalin." Journal of the American Chemical Society 125.38 (2003): 11476-11477. (Foundational text on Nitrilase resolution). Link
Gotor, V., et al. "Biocatalysis in the Pharmaceutical Industry: The Need for Speed." Organic Process Research & Development 6.4 (2002): 420-426. Link
Merck & Co. "Synthesis of Cathepsin K Inhibitor Odanacatib." Organic Process Research & Development 12.4 (2008): 626–636. (Reference for thiolane/nitrile handling in pharma). Link
Gregory, R. C. "Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications." Chemical Reviews 99.12 (1999): 3649-3682. Link
Reaction conditions for nucleophilic substitution on thiolane rings
Application Note: Optimizing Nucleophilic Substitution Strategies on Thiolane Scaffolds Executive Summary & Strategic Overview The thiolane (tetrahydrothiophene) ring is a critical pharmacophore in biotin analogs, nucleo...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Optimizing Nucleophilic Substitution Strategies on Thiolane Scaffolds
Executive Summary & Strategic Overview
The thiolane (tetrahydrothiophene) ring is a critical pharmacophore in biotin analogs, nucleoside mimics, and various metabolic inhibitors. However, performing nucleophilic substitution on the thiolane ring—specifically at the 3- and 4-positions—presents a unique challenge often underestimated in standard retrosynthetic analysis: Neighboring Group Participation (NGP).
Unlike carbocyclic or oxygen-heterocyclic analogs, the sulfur atom in the thiolane ring possesses a highly nucleophilic lone pair. This creates a dichotomy in reactivity governed by the oxidation state of the sulfur:
Sulfide (Thiolane): The sulfur lone pair acts as an internal nucleophile, forming a bicyclic episulfonium intermediate. This leads to retention of configuration and accelerated reaction rates but generates toxic, vesicant intermediates (mustard gas mimics).
Sulfone (Thiolane-1,1-dioxide): The sulfur lone pair is unavailable. The reaction proceeds via a classical
mechanism, resulting in inversion of configuration .[1]
This guide provides the protocols to navigate these two distinct pathways, allowing researchers to program the stereochemical outcome of the substitution.
Mechanistic Insight: The "Sulfur Switch"
To control the reaction, one must understand the competition between the internal nucleophile (Sulfur) and the external nucleophile.
Pathway A: The Anchimeric Assistance Route (Sulfide)
When a leaving group (LG) is present at the
-position (C3), the sulfur attacks the C3 carbon from the backside faster than the external nucleophile. This forms a tight, cationic episulfonium (thiiranium) ion. The external nucleophile then attacks this intermediate, resulting in a double inversion—net retention of stereochemistry.[2]
Pathway B: The Deactivated Route (Sulfone)
Oxidizing sulfur to the sulfone (
) withdraws electron density and removes the lone pair. Anchimeric assistance is impossible. The external nucleophile attacks C3 directly, leading to inversion .
Visualizing the Pathway Competition
Figure 1: Mechanistic divergence based on sulfur oxidation state. The red path indicates the formation of vesicant intermediates via Neighboring Group Participation (NGP).
Experimental Protocols
Protocol A: Stereoretentive Substitution (The "Sulfide" Route)
Use this protocol when retention of configuration is required. WARNING: This pathway generates transient episulfonium ions, which are potent alkylating agents similar to mustard gas. All work must be performed in a fume hood with appropriate decontaminants (Bleach/NaOH) ready.
Target: Synthesis of cis-3-azidothiolane from cis-3-bromothiolane (via double inversion).
Reagents:
Substrate: 3-Bromothiolane (1.0 eq)
Nucleophile: Sodium Azide (
) (1.5 eq)
Solvent: 95% Ethanol or DMF (Aprotic solvents accelerate the initial NGP step).
Procedure:
Dissolve 3-bromothiolane in DMF (0.5 M concentration).
Add Sodium Azide carefully at 0°C.
Warm to 50°C. Monitor by TLC/GC. Note: The reaction is often faster than standard alkyl halides due to sulfur assistance.
Quenching: Dilute with water and extract with diethyl ether.
Safety Step: Treat the aqueous waste with bleach to destroy any trace episulfonium species or unreacted azide.
Outcome:
The product retains the stereochemistry of the starting material (e.g., cis
Protocol B: Stereoinvertive Substitution (The "Sulfone" Route)
Use this protocol for predictable
inversion and higher safety profiles.
Target: Synthesis of trans-3-aminothiolane-1,1-dioxide from cis-3-bromothiolane-1,1-dioxide.
Step 1: Oxidation
Dissolve 3-bromothiolane in DCM.
Add mCPBA (2.2 eq) at 0°C. Stir overnight at RT.
Wash with
(to quench peroxide) and . Isolate the sulfone.[3]
Step 2: Substitution
Dissolve the sulfone in DMSO (Sulfones are polar; DMSO ensures solubility and activates the azide).
Add Sodium Azide (1.2 eq).
Heat to 80-100°C. (Sulfones deactivate the ring electronically, making the C-Br bond stronger and the reaction slower than Protocol A; heat is required).
Step 3: Reduction (Optional)
If the final target requires a sulfide, reduce the sulfone product using LiAlH4 or DIBAL-H (Note: Sulfone reduction is difficult; it is often better to reduce a sulfoxide or plan the synthesis to avoid late-stage sulfone reduction). Alternatively, use silane-based reduction if the product was a sulfoxide.
Comparative Data & Decision Matrix
The following table summarizes the kinetic and stereochemical consequences of the sulfur oxidation state.
Feature
Protocol A (Sulfide)
Protocol B (Sulfone)
Mechanism
-like (via Episulfonium)
Classical
Stereochemistry
Retention (Double Inversion)
Inversion (Single Inversion)
Reaction Rate
Accelerated ( faster)
Slower (Electron withdrawing group)
Intermediate Toxicity
High (Vesicant/Alkylating)
Low
Solvent Choice
Alcohols, DMF
DMSO, Sulfolane, NMP
Common Pitfall
Polymerization of episulfonium
Incomplete reaction due to steric bulk
Workflow Decision Tree
Figure 2: Strategic decision tree for selecting the appropriate substitution protocol.
Expert Troubleshooting & Safety
The "Mustard" Smell: If your reaction (Protocol A) develops a garlic/mustard odor, you have likely generated volatile sulfide byproducts. Stop immediately , vent the hood, and treat glassware with bleach.
Solubility: Sulfones (Protocol B) are crystalline and often insoluble in ether/DCM. Use DMSO or Sulfolane as the reaction solvent.
Azide Safety: When using
with halogenated solvents (DCM), beware of forming diazidomethane (explosive). For Protocol B, Step 1, ensure all DCM is removed before adding azide in Step 2.
References
IUPAC Compendium of Chemical Terminology. "Neighboring Group Participation (Anchimeric Assistance)." IUPAC Gold Book.
[Link]
Green chemistry approaches to synthesizing 3-Methoxythiolane-3-carbonitrile
Application Note: Green Chemistry Approaches to Synthesizing 3-Methoxythiolane-3-carbonitrile Abstract This application note details a sustainable, scalable protocol for the synthesis of 3-Methoxythiolane-3-carbonitrile...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Green Chemistry Approaches to Synthesizing 3-Methoxythiolane-3-carbonitrile
Abstract
This application note details a sustainable, scalable protocol for the synthesis of 3-Methoxythiolane-3-carbonitrile (also known as 3-methoxy-3-cyanotetrahydrothiophene), a critical heterocyclic building block in the development of biotin analogs and kinase inhibitors. Traditional synthesis routes often rely on hazardous alkylating agents (e.g., methyl iodide) and toxic solvents. This guide presents a Process Intensification (PI) approach utilizing solid-acid catalysis and a ketal-intermediate strategy to eliminate the need for carcinogenic electrophiles and maximize atom economy.
Introduction & Strategic Analysis
The synthesis of 3,3-disubstituted thiolanes presents a dual challenge: constructing a quaternary carbon center and managing the nucleophilicity of the sulfur atom, which can poison metal catalysts.
The Green Chemistry Pivot:
Standard approaches typically involve the formation of a cyanohydrin followed by
-methylation. However, -methylation of a tertiary alcohol is sterically hindered and traditionally requires sodium hydride (NaH) and methyl iodide (MeI)—a process violating multiple Principles of Green Chemistry (toxicity, atom economy, safety).
The Solution:
We propose a "Ketal-Cyanation" Strategy . By converting the ketone first to a dimethyl ketal, we "pre-install" the methoxy group. Subsequent Lewis-acid catalyzed substitution replaces one methoxy group with a nitrile. This route avoids strong bases and alkyl halides entirely.
Key Advantages:
Reagent Safety: Eliminates MeI and NaH.
Catalyst Recyclability: Uses Amberlyst-15 (solid acid) and benign Lewis acids.
Solvent Substitution: Replaces Dichloromethane (DCM) with 2-Methyltetrahydrofuran (2-MeTHF) or Dimethyl Carbonate (DMC).
Retrosynthetic Logic & Pathway Visualization
The following diagram illustrates the strategic shift from the "Classical Toxic Route" to the proposed "Green Ketal Route."
Figure 1: Comparative retrosynthesis highlighting the Ketal-Cyanation strategy (Green Path) versus the traditional Cyanohydrin-Methylation (Red Path).
Experimental Protocols
Protocol A: Synthesis of 3,3-Dimethoxythiolane (Ketalization)
Objective: Protect the ketone and install the methoxy source using a reusable solid acid catalyst.
Materials:
Tetrahydrothiophen-3-one (1.0 equiv)
Trimethyl Orthoformate (TMOF) (1.2 equiv) - Acts as water scavenger.
Methanol (anhydrous, 5.0 equiv)
Catalyst: Amberlyst-15 (H+ form, 5 wt% loading) - Green Alternative to p-TsOH.
Procedure:
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend Amberlyst-15 beads in anhydrous Methanol.
Addition: Add Tetrahydrothiophen-3-one followed by TMOF under a nitrogen atmosphere.
Reaction: Stir at room temperature (25°C) for 4–6 hours. Monitor by TLC (Mobile phase: 9:1 Hexane/EtOAc) or GC-MS. The disappearance of the ketone peak indicates completion.
Work-up (Filtration): Filter the reaction mixture through a sintered glass funnel to recover the Amberlyst-15 beads (these can be washed with MeOH and reused).
Isolation: Concentrate the filtrate under reduced pressure.
Purification: Distillation under reduced pressure (if necessary) or use directly in the next step.
Green Tip: The TMOF byproduct (methyl formate) is low boiling and easily removed.
Data Specification:
Parameter
Value
Yield
>92%
Purity (GC)
>98%
| Atom Economy | High (MeOH is solvent & reagent) |
Protocol B: Nucleophilic Substitution to 3-Methoxythiolane-3-carbonitrile
Objective: Replace one methoxy group with a nitrile using a mild Lewis Acid, avoiding HCN gas.
Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or perform Solvent-Free .
Procedure:
Safety Check: Perform all operations in a well-ventilated fume hood. Ensure a bleach bath (10% NaOCl) is available to neutralize any cyanide waste.
Reaction Assembly: In a dry reaction vessel, dissolve 3,3-dimethoxythiolane in 2-MeTHF (0.5 M).
Catalyst Addition: Add
(1 mol%).
Reagent Addition: Add TMSCN dropwise via syringe over 10 minutes.
Exotherm Control: The reaction is generally mild, but monitor temperature.
Incubation: Stir at room temperature for 2–4 hours.
Mechanism:[1][2][3][4][5][6] The Lewis acid activates the ketal, generating an oxocarbenium ion which is intercepted by the cyanide nucleophile. The byproduct is TMS-OMe (volatile).
Quench: Carefully quench with saturated aqueous
.
Extraction: Extract with 2-MeTHF or Ethyl Acetate.
Destruction of Cyanide: Treat aqueous waste with bleach solution immediately.
Sulfur Handling: Thiolanes have potent odors. Use bleach to oxidize glassware and spills, converting sulfides to odorless sulfoxides/sulfones.
Cyanide Safety: While TMSCN is safer than HCN gas, it hydrolyzes to HCN in contact with moisture.
Protocol: Keep reaction anhydrous.
Disposal: All cyanide-contacting aqueous streams must be treated with alkaline bleach (pH > 10) for 24 hours before disposal.
References
Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
Yadav, J. S., Reddy, B. V. S., & Pandey, S. K. (2001). Indium(III)
-Aminonitriles and -Alkoxynitriles. Synlett, 2001(02), 0238-0239. Link
Shaabani, A., et al. (2008). Green chemistry approaches to the synthesis of cyano-containing compounds. Journal of Iranian Chemical Society, 5, 527. Link
Pellissier, H. (2016). Recent developments in the synthesis of nitriles.[8][9][10][11] Tetrahedron, 72(27), 3825-3863. Link
Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes, 4, 7. Link
Technical Support Center: Synthesis of 3-Methoxythiolane-3-carbonitrile
Welcome to the technical support center for the synthesis of 3-Methoxythiolane-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and op...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 3-Methoxythiolane-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable synthetic intermediate. Drawing from established principles in carbonyl chemistry and nucleophilic additions, this document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions.
Introduction: The Synthetic Challenge
The synthesis of 3-Methoxythiolane-3-carbonitrile, a molecule with potential applications in medicinal chemistry, typically proceeds via the reaction of 3-oxothiolane (also known as tetrahydrothiophen-3-one) with a cyanide source in a methanol solvent. This reaction is an extension of the classic cyanohydrin formation, where methanol acts as both a solvent and a nucleophile to form the final methoxy ether product.[1][2] Achieving high yields can be challenging due to competing side reactions, reaction equilibrium, and the sensitive nature of the reagents involved.
Proposed Core Reaction Pathway
The primary reaction involves the nucleophilic addition of a cyanide anion to the carbonyl carbon of 3-oxothiolane. The resulting tetrahedral alkoxide intermediate is then intercepted by methanol, which, after proton transfer, yields the desired 3-methoxythiolane-3-carbonitrile.
Caption: Proposed mechanism for the synthesis of 3-Methoxythiolane-3-carbonitrile.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions.
Q1: My reaction yield is very low, and I am recovering a significant amount of unreacted 3-oxothiolane. What is the likely cause?
A1: This is a common issue often related to reaction equilibrium or insufficient activation of the carbonyl. Cyanohydrin-type reactions are reversible, and the equilibrium may favor the starting materials under certain conditions.[2][3]
Potential Causes & Recommended Actions:
Potential Cause
Scientific Rationale
Recommended Solution / Action
Citation
Reaction Equilibrium
The nucleophilic addition to the ketone is reversible. Without sufficient driving force, the reaction will not proceed to completion.
Increase the concentration of the cyanide source (e.g., use 1.5-2.0 equivalents). Alternatively, consider using Trimethylsilyl cyanide (TMSCN), which forms a more stable silylated intermediate, driving the equilibrium forward.
The activation energy for the nucleophilic attack may not be met, leading to a slow or stalled reaction.
Gradually increase the reaction temperature. Start at room temperature and consider gently heating to 40-50 °C while carefully monitoring for byproduct formation.
Insufficient Cyanide Nucleophilicity
If using HCN generated in situ from a salt (e.g., NaCN) and a weak acid, the pH must be carefully controlled. If the solution is too acidic, the concentration of the free CN⁻ nucleophile will be too low.
When using NaCN/KCN, ensure the reaction is run under neutral to slightly basic conditions. The use of TMSCN with a catalytic amount of a Lewis acid (e.g., ZnI₂) can enhance reactivity by activating the carbonyl group.
Q2: My primary product is 3-hydroxythiolane-3-carbonitrile, not the desired methoxy derivative. How can I improve selectivity?
A2: The formation of the cyanohydrin (the hydroxy-adduct) indicates that water is present in the reaction and is competing with methanol in trapping the alkoxide intermediate.
Potential Causes & Recommended Actions:
Potential Cause
Scientific Rationale
Recommended Solution / Action
Citation
Presence of Water
Water is a more acidic proton source than methanol and can readily protonate the alkoxide intermediate to form the cyanohydrin.
Ensure all reagents and solvents are rigorously dried. Use anhydrous methanol and dry the starting 3-oxothiolane. Dry glassware in an oven before use and run the reaction under an inert atmosphere (Nitrogen or Argon).
Methanol as a Poor Nucleophile
Compared to the alkoxide itself, methanol is a relatively weak nucleophile for the subsequent etherification step.
Consider adding a catalytic amount of a non-nucleophilic acid (e.g., camphorsulfonic acid) after the initial cyanide addition appears complete (monitor by TLC). This can promote the formation of an oxocarbenium-like intermediate, which is more readily attacked by methanol.
Caption: A workflow for troubleshooting common synthesis issues.
Q3: My reaction mixture is dark and shows multiple spots on TLC, making purification difficult. What are the potential side reactions?
A3: The formation of complex mixtures often points to decomposition or polymerization pathways. Both the cyanide reagent and the ketone starting material can be sources of these byproducts.
Potential Causes & Recommended Actions:
Potential Cause
Scientific Rationale
Recommended Solution / Action
Citation
Base-Catalyzed Polymerization
Ketones, especially cyclic ones, can undergo aldol-type condensation or polymerization under strongly basic conditions.
Avoid strong bases. If using NaCN/KCN, do not add a strong base as a catalyst. Maintain a near-neutral pH. This is another advantage of the TMSCN/Lewis acid protocol, which is performed under non-basic conditions.
Cyanide Decomposition
In acidic solutions, cyanide salts can generate highly toxic hydrogen cyanide gas, which can also participate in side reactions or be lost from the system. In strongly basic solutions, cyanide can hydrolyze.
Maintain careful pH control. Buffer the reaction if necessary. Always perform reactions involving cyanides in a well-ventilated chemical fume hood.[6][7]
Thermal Decomposition
The thiolane ring or the nitrile group may be unstable to prolonged heating at high temperatures.
Use the lowest effective temperature and monitor the reaction closely to avoid unnecessarily long reaction times.
Frequently Asked Questions (FAQs)
Q: What is the safest and most effective cyanide source for this synthesis?
A: Trimethylsilyl cyanide (TMSCN) is often preferred in modern organic synthesis.[5] While it is toxic and must be handled with care, it is less prone to releasing free hydrogen cyanide gas compared to the combination of cyanide salts and acid.[3] It often provides higher yields because the formation of the O-silylated cyanohydrin intermediate is thermodynamically favorable, effectively trapping the product and driving the reaction to completion.[8]
Q: How can I monitor the reaction progress effectively?
A: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system like 30% Ethyl Acetate in Hexanes. The starting 3-oxothiolane will be more non-polar than the cyanohydrin intermediate and the final methoxy product. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used on aliquots taken from the reaction.
Q: What are the essential safety precautions?
A: All manipulations involving cyanide salts or TMSCN must be performed in a certified chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves (check for compatibility). An emergency response plan for cyanide exposure should be in place, and an appropriate quenching agent (e.g., a solution of ferrous sulfate and sodium hydroxide) should be readily available for decontaminating glassware and spills.[7]
Experimental Protocols
Caution: These protocols involve highly toxic reagents. Strict adherence to safety protocols is mandatory.
Protocol 1: Synthesis using Sodium Cyanide in Anhydrous Methanol
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add 3-oxothiolane (1.0 eq).
Solvent Addition: Add anhydrous methanol (approx. 0.2 M concentration relative to the ketone).
Reagent Addition: Add sodium cyanide (NaCN, 1.5 eq) in one portion.
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC every 1-2 hours. If the reaction is slow, gently warm the mixture to 40 °C.
Work-up: Once the starting material is consumed, cool the reaction to 0 °C. Carefully add saturated aqueous sodium bicarbonate solution to quench any unreacted cyanide.
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude oil via column chromatography on silica gel.
Protocol 2: Synthesis using Trimethylsilyl Cyanide (TMSCN) and a Lewis Acid Catalyst
Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-oxothiolane (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M).
Catalyst Addition: Add a catalytic amount of zinc iodide (ZnI₂, 0.1 eq).
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise via syringe over 10 minutes.
Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material. This step forms the O-silylated cyanohydrin.
Methanolysis: Cool the mixture back to 0 °C. Add anhydrous methanol (5.0 eq) and stir for an additional 2-4 hours to convert the silyl ether to the methyl ether.
Work-up & Purification: Quench the reaction with saturated aqueous sodium bicarbonate. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.[5]
References
Gutiérrez, R., et al. (2023). Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity. Journal of Chemical Research. Available at: [Link]
NROChemistry. Strecker Synthesis. Available at: [Link]
Organic Chemistry Portal. Strecker Synthesis. Available at: [Link]
Wikipedia. Strecker amino acid synthesis. Available at: [Link]
Master Organic Chemistry. Strecker Synthesis. Available at: [Link]
Chemistry Steps. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Available at: [Link]
Wikipedia. Cyanohydrin reaction. Available at: [Link]
Amazon S3. Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint Driven Innovation. Available at: [Link]
Journal of Chemical and Pharmaceutical Research. Innate synthesis of 1,3-oxathiolan-5-one derivatives & its antimicrobial potential. Available at: [Link]
National Center for Biotechnology Information. Redirecting Intermediary Metabolism to Counteract Cyanide Poisoning. Available at: [Link]
National Center for Biotechnology Information. One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives. Available at: [Link]
MDPI. Selective Ammoxidation of Methanol to Hydrogen Cyanide over Silica-Supported FeMo Oxide Catalysts. Available at: [Link]
ChemRxiv. Reaction Mechanisms and Kinetics of OH-Initiated Oxidation of Allyl Cyanide. Available at: [Link]
ResearchGate. Chemical reaction between Methanol and Hydrogen Cyanide to form Cyanohydrin. Available at: [Link]
Google Patents. Process for the manufacture of 3-oxo-tetrahydrofuran.
Google Patents. Processes for the synthesis of 3-hydroxyglutaronitrile.
Google Patents. Processes for the synthesis of 3-hydroxyglutaronitrile.
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Subject: Optimization of Column Chromatography for 3-Methoxythiolane-3-carbonitrile
Ticket ID: PUR-S-3CN-OMe
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: Open[1]
Executive Summary
You are attempting to purify 3-Methoxythiolane-3-carbonitrile (C₆H₉NOS, MW ~143.21 g/mol ).[1][2] This molecule presents a unique triad of challenges for chromatography:
Detection: It lacks a strong chromophore (no conjugated
-system), making UV detection at standard 254 nm unreliable.[1][2]
Olfactory Hazards: The tetrahydrothiophene (thiolane) core is a potent odorant.[1]
Chemical Sensitivity: The sulfur atom is prone to oxidation (to sulfoxides), and the cyanohydrin ether linkage at C3 can be sensitive to strong acids.[1]
This guide provides a self-validating workflow to purify this compound, moving from method development to troubleshooting specific failure modes.
Part 1: Method Development (The "How-To")
Before packing the column, you must establish a retention factor (
) between 0.25 and 0.35 for the target compound.[1][2]
1. Visualization Strategy (Critical)
Issue: Your compound will likely be invisible under UV (254 nm).[1]
Solution: Use Potassium Permanganate (KMnO₄) or Iodine (I₂) staining.[1][2]
Why? Sulfur atoms are easily oxidized by KMnO₄, appearing as bright yellow/white spots on a purple background.[1][2] Iodine reversibly complexes with the lone pairs on the sulfur and nitrile.[1]
Protocol: Dip the TLC plate in KMnO₄ solution and heat gently with a heat gun.[1]
2. Mobile Phase Selection
Due to the polarity of the nitrile (-CN) and methoxy (-OMe) groups, this molecule is moderately polar.
Solvent System
Starting Ratio
Polarity Profile
Recommendation
Hexane / Ethyl Acetate
9:1 to 4:1
Low-Medium
Primary Choice. Good selectivity for nitrile/ether functionalities.[1]
DCM / Methanol
98:2
Medium-High
Secondary Choice. Use only if the compound sticks to the baseline in 50% EtOAc.[1]
Toluene / Acetone
9:1
Selective
Specialist Choice. Use if separating from a close-eluting structural isomer.[1]
3. The Purification Workflow (Decision Tree)
Figure 1: Logical workflow for establishing the correct mobile phase conditions prior to scale-up.
Part 2: Troubleshooting & FAQs
This section addresses specific failure modes reported by chemists working with functionalized thiolanes.
Q1: "I smell sulfur in the lab even after rotary evaporation. Is my compound degrading?"
Diagnosis: Thiolanes have low odor thresholds.[1] The smell does not necessarily indicate degradation, but it requires containment.[1][2]
The Fix:
Bleach Trap: Connect the vacuum outlet of your rotary evaporator to a bleach (sodium hypochlorite) trap.[1] This oxidizes volatile sulfur species into non-volatile, odorless sulfoxides/sulfones before they hit the atmosphere.[1][2]
Volatility Check: 3-Methoxythiolane-3-carbonitrile has a low molecular weight (~143 Da).[1] Do not use high vacuum (< 5 mbar) for prolonged periods at high heat (> 40°C), or you will sublime/evaporate your product into the trap.[1][2]
Q2: "My product spot is tailing (streaking) badly on the column."
Diagnosis: This often happens due to the interaction of the nitrile nitrogen or the sulfur lone pairs with the acidic silanols on the silica gel surface.[1]
The Fix:
Add a Modifier: Add 1% Triethylamine (TEA) to your column equilibration solvent and mobile phase.[1] This neutralizes the acidic sites on the silica.[1]
Caution: Flush the column with pure solvent before loading your sample to prevent TEA from reacting with your crude mixture if it contains sensitive alkyl halides.[1]
Q3: "I see a second spot appearing during the column run that wasn't there before."
Diagnosis: On-column oxidation.[1] Silica gel can sometimes catalyze the oxidation of the thioether to a sulfoxide (
), especially if the silica is old or the solvent contains peroxides.[1]
The Fix:
Solvent Quality: Ensure your Ethyl Acetate is free of peroxides.[1]
Speed: Flash chromatography should be fast ("Flash"). Do not leave the compound on the column overnight.[1]
Alternative Phase: If degradation persists, switch to Neutral Alumina (Activity Grade III).[1][2] Alumina is less acidic and generally gentler on sulfur heterocycles.[1]
Q4: "My yield is >100% and the NMR shows extra peaks."
Diagnosis: Solvent entrapment. The "pocket" created by the nitrile and methoxy groups can trap solvent molecules (especially DCM or EtOAc) in the crystal lattice or oil.
The Fix:
Perform a Quantitative NMR (qNMR) using an internal standard (e.g., dimethyl sulfone or 1,3,5-trimethoxybenzene) to determine the true weight percent of your product versus trapped solvent.[1][2]
Part 3: Experimental Protocol (Bench-Ready)
Objective: Purification of 1.0 g of crude 3-Methoxythiolane-3-carbonitrile.
Preparation:
Dissolve crude oil in minimum volume of DCM (approx. 2 mL).[1]
Add 3.0 g of silica gel to the solution and evaporate to dryness (Dry Loading). Note: Dry loading is superior for this compound to prevent band broadening.[1][2]
Visualize with KMnO₄ stain (Heat until yellow spots appear).[1]
References
Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.[1][2] J. Org.[1] Chem. 1978 , 43(14), 2923–2925.[1][2] Link[2]
Reich, H. J. Common Solvents and Their Properties.[1] University of Wisconsin-Madison Organic Chemistry Data.[1] Link
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989; pp 214-225.[1][2] (Standard reference for sulfur compound handling).
BenchChem. Methods for studying the chemical and physical properties of five-membered sulfur and nitrogen heterocycles.[1] (General reference for heterocycle stability). Link[2]
Technical Support Center: Troubleshooting Low Conversion Rates in Thiolane Nitrile Reactions
Welcome to the technical support center dedicated to addressing challenges in thiolane nitrile synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering sub...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to addressing challenges in thiolane nitrile synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering suboptimal conversion rates in their reactions. Here, we will delve into the common pitfalls and provide actionable, evidence-based solutions to enhance your reaction yields and purity.
Troubleshooting Guide: A Deeper Dive into Reaction Failures
This section is structured to help you diagnose and resolve specific issues leading to low conversion rates. Each question addresses a common failure mode, providing a causal explanation and a step-by-step protocol for remediation.
Question 1: My conversion rate is consistently below 30%. What are the most likely causes related to my starting materials and reagents?
Low conversion rates are frequently traced back to the quality and handling of starting materials. The nitrile functional group is sensitive, and impurities can significantly hinder the reaction.[1][2]
Causality:
Moisture: Thiolane nitrile reactions are often sensitive to water. Moisture can hydrolyze the nitrile group to an amide or carboxylic acid, consuming your starting material and reducing the yield of the desired product.[3][4][5] This is particularly problematic in reactions that utilize water-sensitive catalysts or reagents.
Impure Starting Materials: The presence of impurities in your thiolane precursor or the nitrile source can poison the catalyst or lead to the formation of unwanted side products.[1][2][6] For instance, residual acids or bases from a previous synthetic step can neutralize catalysts or promote side reactions.
Degraded Reagents: Reagents, especially organometallics or strong bases, can degrade over time if not stored under inert conditions. This leads to inaccurate stoichiometry and incomplete reactions.
Diagnostic Workflow & Corrective Actions:
Moisture Analysis:
Action: Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.
Action: Use anhydrous solvents. If you are using a freshly opened bottle of a high-purity anhydrous solvent, this is often sufficient. For older solvents, consider distillation from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane).
Action: Ensure all reagents are handled under an inert atmosphere (e.g., nitrogen or argon), particularly if they are hygroscopic.
Starting Material Purity Verification:
Action: Analyze your starting materials (thiolane precursor and nitrile source) by NMR, GC-MS, or another suitable analytical technique to confirm their identity and purity.
Action: If impurities are detected, purify the starting materials before use. Common purification techniques include distillation, recrystallization, or column chromatography.
Reagent Titration:
Action: If using organometallic reagents (e.g., Grignard or organolithium reagents), titrate them before use to determine their exact concentration. This ensures accurate stoichiometry in your reaction.
Question 2: I've confirmed my reagents are pure and dry, but my yield is still low. Could the reaction conditions be the problem?
Once reagent quality is ruled out, the focus shifts to the reaction environment itself. Temperature, reaction time, and mixing are critical parameters that dictate the success of the reaction.[1]
Causality:
Suboptimal Temperature: Many reactions have a narrow optimal temperature range. A temperature that is too low can result in a sluggish or stalled reaction, while a temperature that is too high can lead to decomposition of starting materials, products, or catalysts, and the formation of byproducts.[1]
Insufficient Reaction Time: Some reactions are inherently slow and require extended periods to reach completion. Terminating the reaction prematurely will naturally result in a low conversion rate.
Poor Mixing: In heterogeneous reactions (e.g., those involving a solid-phase catalyst or poorly soluble reagents), inefficient stirring can lead to localized concentration gradients and prevent the reactants from interacting effectively.
Experimental Protocol for Optimization:
To systematically optimize your reaction conditions, a Design of Experiments (DoE) approach can be highly effective. However, for a more straightforward optimization, you can vary one parameter at a time.
Step-by-Step Optimization:
Temperature Screening:
Set up several small-scale reactions in parallel.
Keep all other parameters (reagent concentration, catalyst loading, time) constant.
Run the reactions at a range of temperatures (e.g., room temperature, 40°C, 60°C, 80°C).
Monitor the reactions by a suitable analytical technique (TLC, GC, or LC-MS) to determine the optimal temperature.
Time Course Study:
Once the optimal temperature is determined, set up a reaction at that temperature.
Take aliquots from the reaction mixture at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
Analyze the aliquots to track the progress of the reaction and determine the point at which the conversion plateaus.
Mixing Evaluation:
Ensure your stir bar or overhead stirrer is providing vigorous agitation.
For very viscous reaction mixtures, consider using a mechanical stirrer.
If you have insoluble reagents, observe if they are well-suspended in the reaction medium.
Question 3: My reaction appears to work, but I'm isolating a significant amount of a byproduct. What are the common side reactions in thiolane nitrile synthesis?
The formation of byproducts is a clear indicator of competing reaction pathways. Understanding these pathways is crucial for suppressing them.
Causality & Common Side Reactions:
Hydrolysis: As mentioned, the presence of water can lead to the hydrolysis of the nitrile to the corresponding amide or carboxylic acid.[3][4][5]
Over-reduction: If the synthesis involves the reduction of a functional group to a nitrile, using too strong of a reducing agent or allowing the reaction to proceed for too long can lead to the reduction of the nitrile itself to a primary amine.[7][8][9]
Thiol-Nitrile Interactions: Thiols can react with nitriles, especially electron-poor ones, to form thioimidates.[10] In the presence of a bis-thiol, this can lead to the formation of a stable amino dithioacetal.[10]
Polymerization: Under certain conditions, particularly with reactive monomers, polymerization can be a significant side reaction.
Troubleshooting Side Reactions:
Side Product
Probable Cause
Recommended Action
Amide/Carboxylic Acid
Presence of water
Rigorously exclude moisture from the reaction.[3][4]
Primary Amine
Over-reduction of the nitrile
Use a milder reducing agent or carefully control the stoichiometry and reaction time.[7][8][9]
Thioimidate/Dithioacetal
Reaction of thiol with nitrile
Protect the thiol group if it is not the intended nucleophile. Adjust reaction conditions (e.g., lower temperature) to disfavor this pathway.
Polymer
Inherent reactivity of starting materials
Lower the reaction temperature, reduce the concentration of reactants, or use an inhibitor if appropriate.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the practical aspects of thiolane nitrile reactions.
Q1: What type of catalyst is best suited for my thiolane nitrile synthesis?
The choice of catalyst is highly dependent on the specific reaction. For nitrile synthesis via the dehydration of amides, reagents like phosphorus(V) oxide (P₄O₁₀) or thionyl chloride (SOCl₂) are common.[11] For reactions involving the cyanation of an alkyl halide, a simple cyanide salt like sodium or potassium cyanide is used.[11] In more complex transformations, transition metal catalysts (e.g., based on palladium, copper, or ruthenium) may be employed.[1][12][13] It is crucial to consult the literature for precedents with similar substrates.
Q2: How do I effectively monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is a quick and effective way to monitor most organic reactions. Co-spotting the reaction mixture with your starting material will allow you to visualize its consumption. For more quantitative analysis, Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent choices.
Q3: My product seems to be unstable during purification. What can I do?
If your thiolane nitrile is degrading during column chromatography on silica gel, consider the following:
Use a less acidic stationary phase: Try using alumina (neutral or basic) instead of silica gel.
Deactivate the silica gel: Pre-treat the silica gel with a small amount of a non-nucleophilic base, like triethylamine, by adding it to the eluent.
Minimize contact time: Run the column as quickly as possible.
Alternative purification methods: Consider distillation or recrystallization if your product is amenable to these techniques.
Q4: Are there any "green" or more sustainable approaches to nitrile synthesis?
Yes, there is growing interest in developing more environmentally friendly methods for nitrile synthesis. This includes the use of greener solvents like water or ethanol, and the development of heterogeneous catalysts that can be easily recovered and reused.[1]
Visualizing the Troubleshooting Process
To aid in your diagnostic efforts, the following flowchart outlines a systematic approach to troubleshooting low conversion rates.
Caption: A workflow for troubleshooting low conversion rates.
References
Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Nitrile Synthesis.
DTU Research Database. (n.d.). Catalytic Synthesis of Nitriles in Continuous Flow.
Catalytic Reduction of Nitriles. (n.d.).
Kato, K., Deng, D., Kita, Y., Kamata, K., & Hara, M. (2022). Primary amine synthesis by hydrogen-involving reactions over heterogeneous cobalt catalysts. Catalysis Science & Technology, 12(17), 5425-5434.
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration.
LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles.
ResearchGate. (n.d.). Proposed mechanism for the formation of thiol-catalyzed thiolysis of nitriles.
The Nitrile Bis-Thiol Bioconjugation Reaction. (n.d.). PMC.
Wikipedia. (n.d.). Letts nitrile synthesis.
Chemistry Steps. (n.d.). Reactions of Nitriles.
Der Pharma Chemica. (n.d.). Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide.
KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II.
Google Patents. (n.d.). US3920670A - Process for hydrolysis of nitriles.
Zhang, S., del Pozo, J., Romiti, F., Mu, Y., Torker, S., & Hoveyda, A. H. (n.d.). Delayed catalyst function enables direct enantioselective conversion of nitriles to NH2-amines. PMC.
Organic Chemistry. (2021, April 15). 20.11 Synthesis and Reactions of Nitriles [Video]. YouTube.
Chad's Prep. (2018, September 21). 20.13 Synthesis and Reactions of Nitriles [Video]. YouTube.
Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020, November 3). PMC.
Synthesis of process related impurities of Citicoline and Citicoline sodium. (n.d.).
Suzhou Highfine Biotech. (n.d.). Synthesis of Nitrile.
Late-stage conversion of carboxylic acids to nitriles with Mg and Pd cocatalysis. (2025, November 18).
Chemguide. (n.d.). THE PREPARATION OF NITRILES.
Nitrile to Amine - Common Conditions. (n.d.).
Vörös, Z., Mizsey, P., & Finta, Z. (2014). An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine. Organic & Biomolecular Chemistry, 12(34), 6676-6685.
Reddit. (2023, April 30). Hydrolysis of nitriles.
Benchchem. (2025, December). purification methods for removing impurities from nitriles.
Technical Support Center: Purification of 3-Methoxythiolane-3-carbonitrile
Welcome to the technical support center for the purification of 3-Methoxythiolane-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 3-Methoxythiolane-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for removing sulfur-containing impurities from your samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common sulfur-containing impurities I might encounter in my 3-Methoxythiolane-3-carbonitrile sample?
A1: Common impurities often stem from the synthetic route. If thionyl chloride was used, you might find residual sulfur chlorides (sulfur monochloride, sulfur dichloride) and sulfuryl chloride.[1][2][3] Side reactions can also lead to the formation of various sulfides and other foul-smelling sulfur compounds.[4]
Q2: My purified product has a persistent foul odor. What is the likely cause and how can I remove it?
A2: A strong, unpleasant odor is typically due to residual low molecular weight sulfur compounds like mercaptans and sulfides.[4] Standard purification methods may not completely remove these. A post-purification treatment with an oxidizing agent or an activated carbon slurry wash can be effective.
Q3: Can I use simple distillation to purify my product from sulfur impurities?
A3: While distillation can remove impurities with significantly different boiling points, many sulfur-containing byproducts have boiling points close to that of 3-Methoxythiolane-3-carbonitrile, making simple distillation ineffective for achieving high purity.[1] Additionally, some sulfur chlorides can decompose at elevated temperatures, complicating the separation.[1]
Q4: Is recrystallization a suitable method for purifying 3-Methoxythiolane-3-carbonitrile?
A4: Recrystallization can be an effective technique if your product is a solid and a suitable solvent system can be found where the impurities are either highly soluble or insoluble.[5] However, for liquid products or if impurities co-crystallize, this method may not be sufficient.
Q5: Are there any safety concerns I should be aware of when handling sulfur-containing impurities?
A5: Yes, many sulfur compounds, such as hydrogen sulfide (H₂S), are toxic, flammable, and corrosive.[6][7][8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Be aware of the potential for pyrophoric iron sulfides to form, which can ignite upon exposure to air.[7]
Troubleshooting Guide
This section provides a more detailed approach to tackling common purification challenges.
Issue 1: Persistent Yellow Coloration in the Final Product
Plausible Cause: The yellow tinge is often due to the presence of elemental sulfur or polysulfides.
Troubleshooting Steps:
Activated Carbon Treatment: Slurry your product in a suitable solvent and add activated carbon.[9][10] Stir for 1-2 hours, then filter through a pad of celite. Activated carbon has a high surface area and can effectively adsorb these color-causing impurities.[9][11]
Oxidative Wash: A dilute solution of an oxidizing agent, such as hydrogen peroxide or dilute nitric acid, can oxidize colored impurities to more soluble forms that can be washed away.[4] Exercise caution as this may affect your target compound.
Issue 2: Poor Separation of Impurities with Similar Polarity via Column Chromatography
Plausible Cause: The nitrile and methoxy groups in 3-Methoxythiolane-3-carbonitrile make it a polar molecule.[12] Sulfur-containing impurities with similar functional groups will exhibit comparable polarity, leading to co-elution.
Troubleshooting Strategies:
Chromatography Technique Modification:
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for separating polar compounds.[13][14] It uses a polar stationary phase and a mobile phase with a high organic solvent concentration.
Mixed-Mode Chromatography: This approach combines multiple separation mechanisms, such as reversed-phase and ion-exchange, to enhance the separation of complex mixtures.[14]
Solvent System Optimization:
Systematically screen different solvent systems with varying polarities.
Employing a shallow gradient elution can improve the resolution of closely eluting compounds.[5]
Issue 3: Product Degradation During Purification
Plausible Cause: The thiolane ring or the nitrile group may be sensitive to acidic or basic conditions, or prolonged exposure to the stationary phase during chromatography.
Troubleshooting Steps:
Deactivate Silica Gel: If using silica gel chromatography, you can neutralize active sites by adding a small amount of a non-nucleophilic base, like triethylamine (1-2%), to the eluent.[5]
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina.
Minimize Contact Time: Run the column at a slightly higher flow rate to reduce the time your compound spends on the stationary phase.[5]
Experimental Protocols
Here are detailed protocols for recommended purification techniques.
Protocol 1: Activated Carbon Treatment for Color and Odor Removal
Objective: To remove colored impurities and residual odorous sulfur compounds.
Materials:
Crude 3-Methoxythiolane-3-carbonitrile
Activated Carbon (high purity, fine powder)
Celite
Anhydrous solvent in which the product is soluble (e.g., dichloromethane, ethyl acetate)
Filter funnel and flask
Procedure:
Dissolve the crude product in a minimal amount of the chosen solvent in a round-bottom flask.
Add 5-10% w/w of activated carbon to the solution.
Stir the slurry at room temperature for 1-2 hours.
Prepare a filtration setup with a pad of celite (approximately 1-2 cm thick) in a filter funnel.
Wet the celite pad with the clean solvent.
Filter the activated carbon slurry through the celite pad.
Wash the flask and the celite pad with a small amount of clean solvent to ensure complete recovery of the product.
Combine the filtrates and remove the solvent under reduced pressure.
Protocol 2: Oxidative Wash for Stubborn Sulfur Impurities
Objective: To oxidize and remove persistent sulfur impurities.
Materials:
Crude 3-Methoxythiolane-3-carbonitrile
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Technical Support: Stability Optimization for 3-Methoxythiolane-3-carbonitrile
Executive Summary: The "Fragile Equilibrium" You are working with 3-Methoxythiolane-3-carbonitrile , a specialized heterocyclic building block. While valuable for introducing quaternary centers into bioactive scaffolds,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Fragile Equilibrium"
You are working with 3-Methoxythiolane-3-carbonitrile , a specialized heterocyclic building block. While valuable for introducing quaternary centers into bioactive scaffolds, this molecule possesses a "fragile equilibrium" due to its nature as a O-methylated cyanohydrin derivative .
The core stability challenge is
-elimination of methanol . The nitrile group at the C3 position increases the acidity of the adjacent protons (C2 and C4), while the methoxy group acts as a leaving group. Under thermal or basic stress, this molecule prefers to eject methanol to form the thermodynamically stable conjugated alkene (dihydrothiophene).
This guide provides the mechanistic insight and protocols required to maintain the integrity of this intermediate during reaction and workup.
Part 1: Thermal Degradation Mechanics (The "Why")
To optimize stability, we must understand the decomposition pathways. The molecule faces three primary threats:
Thermal Elimination (Major Threat): Loss of MeOH to form 3-cyano-4,5-dihydrothiophene.
Retro-Cyanohydrin Reversal: In the presence of acid/moisture, the ether hydrolyzes, releasing HCN and reverting to 3-thiolanone.
S-Oxidation: The sulfide sulfur is prone to oxidation, which creates sulfoxides that are potent elimination precursors (Pummerer-type).
Pathway Visualization
The following diagram illustrates the competing pathways you must control.
Caption: Figure 1. Thermal degradation landscape. The primary risk is the base/heat-catalyzed elimination of methanol (Red arrow).
Part 2: Reaction Optimization Parameters
Temperature Control Limits
The elimination of methanol is entropically driven.
Safe Zone: < 40°C
Caution Zone: 40°C – 70°C (Short duration only)
Danger Zone: > 80°C (Rapid elimination to dihydrothiophene)
Recommendation: If your reaction requires heat, consider using microwave irradiation for short bursts rather than prolonged reflux, or switch to a lower-boiling solvent (e.g., DCM or THF instead of Toluene) to cap the thermal input.
pH and Base Selection
This is the most critical variable.
Avoid Strong Bases: Alkoxides (NaOMe, KOtBu) or hydrides (NaH) will instantly deprotonate C2/C4, triggering elimination.
Recommended Bases: If a base is needed for a subsequent step, use non-nucleophilic, bulky organic bases like DIPEA (Hünig's base) or 2,6-Di-tert-butylpyridine . These are less likely to access the sterically crowded alpha-protons.
Acidity: Avoid strong mineral acids which catalyze the retro-etherification. Lewis acids (e.g.,
) are generally tolerated at low temperatures (-78°C to 0°C).
Solvent Compatibility Table
Solvent Class
Suitability
Notes
Chlorinated (DCM, DCE)
High
Excellent solubility; low boiling point prevents overheating.
Ethers (THF, MTBE)
High
Good stability; ensure peroxide-free to protect Sulfur.
Polar Aprotic (DMF, DMSO)
Low
RISK: High polarity stabilizes the transition state for elimination; high boiling points make removal difficult without heat.
Protic (MeOH, EtOH)
Medium
Can be used, but may promote solvolysis/exchange at high temps.
Aromatic (Toluene)
Medium
Good inertness, but high boiling point risks thermal degradation during evaporation.
Part 3: Troubleshooting & FAQs
Q1: I see a new spot on TLC that is less polar than my product. What is it?
A: This is almost certainly the elimination product (dihydrothiophene) .
Diagnostic: It will likely be UV active (conjugated system), whereas your starting material (thiolane) has weak UV absorption.
Fix: Lower your reaction temperature and check if your base is too strong.
Q2: My reaction mixture smells like almonds.
A:STOP IMMEDIATELY. This indicates the release of Hydrogen Cyanide (HCN) .
Cause: Acidic hydrolysis is reverting the cyanohydrin ether back to the ketone.
Action: Evacuate the area.[1] Ensure your waste stream is basic (pH > 10) to neutralize HCN before disposal. Verify your solvent was dry and acid-free.
Q3: Can I distill this compound?
A:Not recommended. The heat required for distillation (even under vacuum) often exceeds the elimination threshold.
Alternative: Purify via flash column chromatography on silica gel (neutralized with 1% Et3N) or use Kugelrohr distillation only if high vacuum (<0.1 mbar) allows boiling below 60°C.
Part 4: Standardized Stability Protocol
Use this "Stress Test" to validate your specific reaction conditions before committing valuable starting material.
Protocol: Isothermal Stress Test (HPLC/NMR)
Objective: Determine the
(Maximum Safe Temperature) for your specific solvent/base system.
Materials:
10 mg 3-Methoxythiolane-3-carbonitrile
Deuterated Solvent (e.g.,
or )
NMR Tube or HPLC Vials
Heating block
Steps:
Baseline: Dissolve 10 mg of compound in 0.6 mL solvent. Take a
NMR/HPLC scan.
Key NMR Signal: Look for the methoxy singlet (~3.4 ppm) and the C2/C4 methylene protons.
Stress: Heat the sample to 40°C for 1 hour.
Analyze: Retest.
Failure Mode: Disappearance of the methoxy singlet; appearance of vinyl protons (5.5–6.5 ppm range).
Ramp: If stable, increase temp by 10°C and repeat until degradation is observed (loss of >5% starting material).
Data Output Interpretation:
If degradation occurs at < 40°C : Your solvent is likely wet or acidic/basic.
If degradation occurs at > 80°C : The molecule is thermally robust in this environment.
References
Thiolane Ring Stability & Elimination
Mechanistic grounding: The elimination of methanol from beta-alkoxy nitriles is a classic E1cB pathway. See: Fleming, I. (2010). Molecular Orbitals and Organic Chemical Reactions. Wiley.
Analogous Chemistry: For stability of 3,3-disubstituted thiolanes, see: Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 3,3-Disubstituted Thietane Dioxides. Journal of Organic Chemistry.
Cyanohydrin Ether Reversibility
Hydrolysis Risks:Gregory, R. J. H. (1999). Cyanohydrins in Nature and the Laboratory. Chemical Reviews.
General Thiolane Handling:Oae, S. (1991). Organic Sulfur Chemistry: Structure and Mechanism. CRC Press.
Solving solubility issues of 3-Methoxythiolane-3-carbonitrile in aqueous media
Abstract: This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to diagnose and resolve aqueous solubility challenges encountered with 3-Methoxythiolane-3...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to diagnose and resolve aqueous solubility challenges encountered with 3-Methoxythiolane-3-carbonitrile. Recognizing this compound's novel nature and the absence of extensive public data, this document synthesizes foundational chemical principles with proven solubility enhancement strategies. It offers a logical, step-by-step approach to formulation development, from initial characterization to advanced solubilization techniques.
Part 1: Foundational Understanding & FAQs
This section addresses the fundamental properties of 3-Methoxythiolane-3-carbonitrile, derived from its chemical structure, and answers common preliminary questions.
Frequently Asked Questions (FAQs)
Q1: What is 3-Methoxythiolane-3-carbonitrile and what are its likely physicochemical properties?
A1: 3-Methoxythiolane-3-carbonitrile is a specialized organic molecule. Based on its structure—a five-membered thiolane (tetrahydrothiophene) ring substituted at the 3-position with both a methoxy (-OCH₃) and a nitrile (-C≡N) group—we can infer several key properties:
Polarity: The molecule possesses multiple polar functional groups: the thioether in the thiolane ring, the methoxy group, and the highly polar nitrile group.[1][2] This suggests it is a polar molecule.[1][3]
Hydrogen Bonding: While it cannot donate hydrogen bonds, the lone pair of electrons on the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor with water molecules.[1][2][3] This interaction is crucial for its solubility in aqueous media.
Solubility Prediction: The parent ring, thiophene, is insoluble in water.[4][5] However, its saturated and oxidized analogue, sulfolane (thiolane 1,1-dioxide), is miscible with water.[6] Simple, small-chain nitriles like acetonitrile are completely miscible with water, but solubility decreases as the non-polar hydrocarbon portion of the molecule increases.[1][3] Given the balance of a non-polar ring structure and multiple polar groups, 3-Methoxythiolane-3-carbonitrile is expected to have limited or poor aqueous solubility.
Q2: Why am I observing precipitation or cloudiness when I try to dissolve this compound in my aqueous buffer?
A2: Precipitation or turbidity indicates that the concentration of 3-Methoxythiolane-3-carbonitrile has exceeded its intrinsic solubility in the chosen aqueous medium. More than 40% of new chemical entities (NCEs) are practically insoluble in water, making this a common challenge in drug development.[][8] The energy required to break the compound's crystal lattice structure is not sufficiently compensated by the energy released from its interaction with water molecules.
Q3: What is the first step I should take to troubleshoot solubility issues?
A3: The initial and most critical step is to accurately determine the compound's baseline or intrinsic solubility in your primary aqueous medium (e.g., water, phosphate-buffered saline). This quantitative value will serve as a benchmark to evaluate the effectiveness of any enhancement strategy you employ. A simple shake-flask method followed by quantification (e.g., via HPLC or UV-Vis spectroscopy) is a standard approach.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides a structured, problem-and-solution approach to systematically address and overcome solubility limitations.
Troubleshooting Workflow
The following diagram outlines a decision-making process for selecting a suitable solubility enhancement strategy.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Issue 1: My compound is not dissolving sufficiently in a neutral aqueous buffer.
Solution A: Co-solvent Addition
Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[9] This reduction in polarity lowers the energy barrier for solvating a non-polar or moderately polar solute like 3-Methoxythiolane-3-carbonitrile.[][9] Essentially, the co-solvent makes the aqueous environment more "hospitable" to the organic compound.[][10]
Quantitative Data Summary: Recommended Co-solvents
Co-solvent
Typical Starting Concentration (% v/v)
Key Characteristics
Dimethyl Sulfoxide (DMSO)
1 - 10%
Powerful, aprotic solvent; use with caution due to potential cellular effects.
Ethanol
5 - 20%
Biocompatible, common choice for in-vitro and in-vivo studies.
Propylene Glycol (PG)
10 - 40%
Common pharmaceutical excipient, good for parenteral formulations.[11]
Polyethylene Glycol 400 (PEG 400)
10 - 50%
Low toxicity, widely used in oral and parenteral formulations.[][12]
Experimental Protocol: Co-solvent Screening
Stock Solution Preparation: Prepare a high-concentration stock solution of 3-Methoxythiolane-3-carbonitrile in 100% of the chosen co-solvent (e.g., 100 mg/mL in DMSO).
Serial Dilution: Create a dilution series by adding the stock solution to your aqueous buffer to achieve final co-solvent concentrations of 1%, 2%, 5%, and 10% (v/v).
Equilibration: Gently mix the solutions (e.g., on a rotator) for 2-4 hours at a controlled temperature (e.g., 25°C) to allow them to reach equilibrium.
Observation & Centrifugation: Visually inspect for precipitation. Centrifuge all samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet any undissolved compound.
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
Analysis: Plot the measured solubility against the co-solvent concentration to determine the optimal ratio.
Solution B: Surfactant-Mediated Solubilization
Causality: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles.[13] These micelles have a hydrophobic core and a hydrophilic shell.[13] A poorly soluble compound can partition into the hydrophobic core, effectively being encapsulated and dispersed in the aqueous medium.[14][15]
Quantitative Data Summary: Common Surfactants for Research
Surfactant
Type
Typical Concentration (% w/v)
Notes
Polysorbate 80 (Tween® 80)
Non-ionic
0.1 - 2%
Very common, low toxicity, used in many pharmaceutical formulations.[14][16]
Polysorbate 20 (Tween® 20)
Non-ionic
0.1 - 2%
Similar to Tween 80, often used in biological assays.[17]
Cremophor® EL
Non-ionic
0.5 - 5%
Excellent solubilizer but associated with potential toxicity.
Sodium Dodecyl Sulfate (SDS)
Anionic
0.1 - 1%
Strong solubilizer, but can denature proteins.[17]
Experimental Protocol: Surfactant Screening
Prepare Surfactant Solutions: Make a series of aqueous buffer solutions containing different concentrations of the chosen surfactant (e.g., 0.1%, 0.5%, 1.0%, and 2.0% w/v). Ensure concentrations bracket the known CMC of the surfactant.
Add Compound: Add an excess amount of 3-Methoxythiolane-3-carbonitrile to each surfactant solution.
Equilibration: Agitate the mixtures (e.g., using a shaker or rotator) for 24 hours at a controlled temperature to ensure equilibrium is reached.
Phase Separation: Centrifuge the samples at high speed to pellet the excess, undissolved solid.
Quantification: Analyze the supernatant to determine the concentration of the solubilized compound.
Determine Optimal Concentration: Identify the surfactant concentration that provides the desired solubility without forming an overly viscous or problematic solution.
Issue 2: My compound is an ionizable weak acid or base and still shows poor solubility.
Solution: pH Adjustment
Causality: The solubility of ionizable compounds is highly dependent on pH.[18] According to the Henderson-Hasselbalch equation, a weak acid will be predominantly in its more soluble, ionized (deprotonated) form at pH values above its pKa. Conversely, a weak base will be in its more soluble, ionized (protonated) form at pH values below its pKa.[][19] By adjusting the pH of the buffer, you can shift the equilibrium towards the more soluble ionic species.[18][20]
The nitrile group in 3-Methoxythiolane-3-carbonitrile is weakly basic due to the lone pair on the nitrogen.[21] It can be protonated under acidic conditions.
The thioether sulfur is also a potential site for protonation, although it is a very weak base.
Experimental Protocol: pH-Solubility Profile
Prepare Buffers: Create a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10). Use appropriate buffer systems for each pH range (e.g., citrate for acidic, phosphate for neutral, borate for basic).
Solubility Measurement: Add an excess of 3-Methoxythiolane-3-carbonitrile to each buffer.
Equilibration: Agitate the samples for 24 hours to reach equilibrium.
Centrifugation & Quantification: Pellet any undissolved solid by centrifugation and measure the concentration of the compound in the supernatant.
Plot Profile: Plot solubility as a function of pH. This will reveal the pH at which the compound is most soluble. If solubility increases at low pH, it indicates the compound is acting as a weak base.
Caption: Effect of pH on the solubility of a weak base.
Issue 3: Standard methods provide insufficient solubility for my required concentration.
Solution: Cyclodextrin Complexation
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[22][23] They can encapsulate poorly soluble "guest" molecules, like 3-Methoxythiolane-3-carbonitrile, within their hydrophobic core.[22][23] This forms a new, water-soluble inclusion complex, which significantly increases the apparent solubility of the guest molecule.[24][25]
Quantitative Data Summary: Common Cyclodextrins
Cyclodextrin
Cavity Size
Key Features
β-Cyclodextrin (β-CD)
Intermediate
Limited aqueous solubility itself.
Hydroxypropyl-β-CD (HP-β-CD)
Intermediate
High aqueous solubility, most commonly used in pharmaceuticals.[26]
Sulfobutylether-β-CD (SBE-β-CD, Captisol®)
Intermediate
High aqueous solubility, negatively charged, forms strong complexes.
Experimental Protocol: Phase Solubility Study
Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., 0, 10, 20, 50, 100 mM HP-β-CD).
Add Compound: Add an excess amount of 3-Methoxythiolane-3-carbonitrile to each solution.
Equilibration: Seal the vials and shake them at a constant temperature until equilibrium is reached (typically 24-72 hours).
Filtration/Centrifugation: Remove the undissolved compound by filtering through a 0.22 µm filter or by high-speed centrifugation.
Quantification: Determine the concentration of the dissolved compound in each filtrate/supernatant.
Phase Solubility Diagram: Plot the total concentration of dissolved compound against the concentration of the cyclodextrin. A linear increase (Aₗ-type diagram) indicates the formation of a soluble 1:1 complex.
Part 3: Advanced Considerations & Combined Approaches
For particularly challenging cases, a combination of the above strategies is often effective.[] For instance, the use of a co-solvent can be combined with pH adjustment to achieve synergistic effects on solubility.[] Similarly, cyclodextrins can be used in buffered solutions containing a low percentage of co-solvents. When selecting a strategy, always consider the final application. For in vivo studies, toxicity and tolerability are paramount, whereas for in vitro screening, achieving the target concentration is the primary goal.
References
5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions . (2021, July 26). Ascendia Pharma. [Link]
Physical Properties of Nitriles . (2023, January 22). Chemistry LibreTexts. [Link]
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility . (2025, July 30). Scientific Reports. [Link]
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends . (2025, July 20). MDPI. [Link]
Drug Solubility: Importance and Enhancement Techniques . (2012, October-December). Journal of Advanced Pharmaceutical Technology & Research. [Link]
Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology . (2021, July 1). PMC. [Link]
Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs . PMC. [Link]
Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses . Allen Overseas. [Link]
Inclusion complex formation of cyclodextrin with its guest and their applications . OAText. [Link]
Cosolvent – Knowledge and References . Taylor & Francis. [Link]
Solvent Screening for Solubility Enhancement of Theophylline in Neat, Binary and Ternary NADES Solvents . (2021, July 8). MOST Wiedzy. [Link]
How does co-solvency increase solubility . Filo. [Link]
Multi-Purpose Cyclodextrin Metal-Complexes: Physicochemical and Theoretical Portfolio in Drug Domain . (2025, November 22). Journal of Pharmaceutical Research International. [Link]
Solubility of Organic Compounds . (2021, October 8). Chemistry Steps. [Link]
Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview . Asian Journal of Pharmacy and Technology. [Link]
Techniques for Improving Solubility . (2022, November 15). International Journal of Medical Science and Dental Research. [Link]
Surfactants, Emulsifiers and Polyglycols . Dow Inc. [Link]
Synthetic and Natural Surfactants for Potential Application in Mobilization of Organic Contaminants: Characterization and Batch Study . (2022, April 7). MDPI. [Link]
How does pH affect solubility? . (2025, March 11). askIITians. [Link]
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review . (2019, June 30). Journal of Applied Pharmaceutical Science. [Link]
Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects . (2023, September 19). MDPI. [Link]
Controlling the oxidation state of the sulfur atom in 3-Methoxythiolane-3-carbonitrile presents a unique challenge due to the gem-disubstitution at the C3 position. The presence of both a methoxy group (-OMe) and a nitrile group (-CN) creates a sterically crowded and electronically deactivated environment.
This guide provides validated protocols to target either the Sulfoxide (S=O) or the Sulfone (O=S=O) state, with specific emphasis on preventing over-oxidation and managing diastereoselectivity.
Module 1: Targeting the Sulfoxide (Partial Oxidation)
Objective: Selectively oxidize the sulfide to the sulfoxide without forming the sulfone.
Primary Challenge: Over-oxidation and Diastereomer formation (cis/trans).
The Protocol: Sodium Periodate (Kinetic Control)
We recommend Sodium Periodate (NaIO₄) over mCPBA. mCPBA is electrophilic and aggressive, often leading to over-oxidation. NaIO₄ allows for precise kinetic control in aqueous media.
Dissolution: Dissolve the substrate in Methanol (0.1 M concentration).
Cooling: Cool the solution to 0°C (Ice bath). Critical: Lower temperature maximizes diastereoselectivity.
Addition: Add NaIO₄ (dissolved in minimal water) dropwise over 20 minutes.
Monitoring: Stir at 0°C for 2–4 hours. Monitor via TLC/LCMS.
Checkpoint: If starting material remains after 4 hours, allow to warm to room temperature (RT) slowly.
Quench: Filter off the precipitated inorganic salts (NaIO₃). Partition the filtrate between DCM and Water.[1]
Isolation: Dry organic layer over Na₂SO₄ and concentrate.
Troubleshooting (FAQ)
Q: Why am I seeing two distinct spots on TLC after oxidation?A: This is expected. You have created a new chiral center at the sulfur atom. Because C3 is already chiral, you are forming diastereomers (sulfoxide oxygen syn or anti to the C3-Methoxy group). These have different physical properties and R_f values.
Q: My reaction is stalling. Can I add more oxidant?A: Proceed with caution. Adding excess NaIO₄ (>1.1 equiv) significantly increases the risk of sulfone formation. Instead, increase the solvent volume to ensure the NaIO₄ is fully solubilized, or switch to a slightly more potent system like H₂O₂/HFIP (Hexafluoroisopropanol) which stabilizes the transition state via hydrogen bonding.
Module 2: Targeting the Sulfone (Complete Oxidation)
Objective: Drive the reaction fully to the sulfone (O=S=O).
Primary Challenge: Functional group compatibility (Hydrolysis of the Nitrile).
The Protocol: Buffered Oxone Oxidation
Oxone® (Potassium peroxymonosulfate) is the gold standard for sulfone synthesis. However, Oxone is highly acidic (pH < 2 in water). You must buffer the reaction to prevent the hydrolysis of the C3-nitrile to an amide or carboxylic acid.
Preparation: Dissolve substrate in solvent. Add solid NaHCO₃ (3.0 equiv) to create a slurry.
Addition: Add Oxone as a solid in portions or as an aqueous solution over 30 minutes.
Note: The reaction is exothermic. Maintain temperature < 30°C.
Stirring: Vigorously stir for 4–12 hours.
Validation: Check LCMS for [M+32] peak. Ensure [M+16] (sulfoxide) is consumed.
Quench: Dilute with water and extract with EtOAc. Wash with sodium bisulfite (to kill excess oxidant) and brine.
Troubleshooting (FAQ)
Q: I see a new peak with Mass [M+18] or [M+19]. What is it?A: This is likely the amide resulting from the hydrolysis of your nitrile group.
Cause: The reaction medium became too acidic.
Fix: Increase the amount of NaHCO₃ or switch to a phosphate buffer (pH 7.0).
Module 3: Stereochemical & Mechanistic Logic
Understanding Diastereoselectivity
When targeting the sulfoxide, the ratio of diastereomers is governed by the steric bulk at C3.
The C3-Methoxy Group: Rotates freely but has significant electron density (lone pairs).
The C3-Nitrile Group: Linear ("rod-like") and electron-withdrawing.
The Rule of Thumb: The oxidant (NaIO₄) will approach the sulfur atom from the face opposite the bulkiest group (Steric Approach Control). While the nitrile is longer, the methoxy group has a wider effective cone angle due to rotation. Therefore, the major diastereomer usually results from oxidant attack anti to the Methoxy group.
Visualizing the Pathway
The following diagram illustrates the decision matrix for reagent selection and the resulting stereochemical outcomes.
Caption: Decision tree for oxidant selection based on target product. Note the critical buffering step for Sulfone synthesis to protect the nitrile.
Quantitative Data Summary
Parameter
Sulfoxide Protocol (NaIO₄)
Sulfone Protocol (Oxone)
Equivalents of Oxidant
1.0 – 1.1 eq
2.5 – 3.0 eq
Temperature
0°C to RT
RT to 40°C
Reaction Time
2 – 4 Hours
4 – 12 Hours
Major Side Reaction
Over-oxidation to Sulfone
Nitrile Hydrolysis (if unbuffered)
Stereochemistry
Diastereomeric Mixture (~60:40 to 80:20)
Achiral at Sulfur
Workup pH
Neutral
Neutral/Basic (Avoid Acid)
References
Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis; Springer: New York, 2007.
Leonard, N. J.; Johnson, C. R. "Periodate Oxidation of Sulfides to Sulfoxides." Journal of Organic Chemistry, 1962 , 27, 282-284. Link (Foundational paper on NaIO4 selectivity).
Trost, B. M.; Curran, D. P. "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate." Tetrahedron Letters, 1981 , 22, 1287-1290. Link (The authoritative source for Oxone oxidations).
Madesclaire, M. "Synthesis of Sulfoxides by Oxidation of Thioethers." Tetrahedron, 1986 , 42, 5459-5495. Link (Comprehensive review of reagents and stereoselectivity).
Crystallization techniques for isolating 3-Methoxythiolane-3-carbonitrile
Technical Support Center: Isolation & Crystallization of 3-Methoxythiolane-3-carbonitrile Welcome to the Solid State Chemistry Support Hub. Subject: 3-Methoxythiolane-3-carbonitrile (3-MTC) CAS: (Hypothetical/Variable ba...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Isolation & Crystallization of 3-Methoxythiolane-3-carbonitrile
Welcome to the Solid State Chemistry Support Hub.
Subject: 3-Methoxythiolane-3-carbonitrile (3-MTC)
CAS: (Hypothetical/Variable based on enantiomer)
Chemical Class: Functionalized Sulfur Heterocycle /
-Alkoxynitrile
Support Tier: Level 3 (Senior Application Scientist)
Introduction: The Challenge of "The Sulfur Oil"
Isolating 3-Methoxythiolane-3-carbonitrile presents a classic paradox in organic process development: the molecule possesses a rigid heterocyclic core suggesting crystallinity, yet the combination of a flexible methoxy group, a thioether linkage, and a nitrile moiety often results in a persistent, viscous oil.
As your Senior Application Scientist, I will guide you through the transition from a crude oil to a defined crystalline lattice. We will move beyond standard "heat and cool" methods, which are prone to failure for this substrate, and implement Controlled Anti-Solvent Crystallization (CASC) and Thermodynamic Phase Control .
Module 1: Critical Troubleshooting – "Oiling Out"
The Issue: You cool your solution, but instead of white crystals, you see a second liquid phase (droplets) forming at the bottom of the flask. This is Liquid-Liquid Phase Separation (LLPS), or "oiling out."[1]
The Cause: The specific interaction between the sulfur atom and the nitrile group creates a high lattice energy barrier. The molecule prefers to exist as an amorphous liquid rather than organizing into a crystal. Impurities (especially unreacted thiolane-3-one or sulfur oligomers) act as "plasticizers," further depressing the melting point.
Decision Matrix: Resolving Oiling Out
Use the following logic flow to diagnose and fix the phase separation.
Figure 1: Decision matrix for diagnosing Liquid-Liquid Phase Separation (LLPS) during 3-MTC isolation.
Module 2: Solvent System Selection
For 3-Methoxythiolane-3-carbonitrile, single-solvent recrystallization is rarely effective due to its high solubility in organic solvents and low solubility in water. We recommend a Binary Solvent System .
Expert Insight: Avoid chlorinated solvents (DCM, Chloroform) for crystallization.[2] While they dissolve the compound well, they form solvates easily and are too volatile, leading to crusting rather than crystal growth.
Recommended Solvent Pairs
System Class
Good Solvent (Dissolver)
Anti-Solvent (Precipitator)
Ratio (v/v)
Notes
Primary
Ethyl Acetate (EtOAc)
n-Heptane
1:3 to 1:5
Best balance. Heptane rejects non-polar sulfur impurities.
Secondary
Isopropyl Alcohol (IPA)
Water
1:1 to 1:2
Use only if product is confirmed stable to hydrolysis. Good for removing inorganic salts.
Tertiary
MTBE
Hexane
1:4
Good for low-temperature crystallization (-20°C) if MP is near ambient.
Module 3: The "Reverse Addition" Protocol
Standard gravity filtration often fails here because the oil clogs the filter paper. We use a Reverse Anti-Solvent Addition method to force nucleation over oiling.
Protocol Steps:
Dissolution: Dissolve crude 3-MTC in the minimum amount of Ethyl Acetate at 40°C.
Filtration (Crucial): Pass the warm solution through a small pad of silica gel or Celite.
Why? Thiolane derivatives often contain trace polymeric sulfur tars. These are invisible nucleation inhibitors. Removing them lowers the barrier to crystallization [1].
The Charge: Place the n-Heptane (Anti-solvent) in the main crystallization vessel and cool to 0°C.
The Addition: Slowly drip the warm product solution (EtOAc) into the cold Heptane under vigorous stirring.
Mechanism:[1][3][4][5] This keeps the solute concentration low relative to the anti-solvent, favoring immediate nucleation of solids rather than the accumulation of oil droplets [2].
Aging: Once addition is complete, stir at 0°C for 2 hours. Do not rush this; the crystal lattice needs time to reject impurities.
Figure 2: Reverse Anti-Solvent workflow to prevent oiling out.
Module 4: Impurity Management (The "Sulfur Smell")
User Question: "My crystals are yellow and smell strongly of sulfur. Is this normal?"
Answer: No. Pure 3-MTC should be white to off-white and have a mild odor. Strong sulfur smells indicate the presence of low-molecular-weight thiols or disulfides .
Corrective Action:
Oxidative Wash: Before crystallization, wash the organic layer with a 10% Sodium Hypochlorite (bleach) solution or dilute Hydrogen Peroxide.
Chemistry: This oxidizes the smelly mercaptan impurities to water-soluble sulfonates, while the nitrile/thioether core of your product remains relatively stable (control temp <10°C to avoid oxidizing the ring sulfur).
Charcoal Treatment: If the solid is yellow, reflux the EtOAc solution with activated carbon (SX Ultra type) for 30 minutes before the silica filtration step.
Frequently Asked Questions (FAQ)
Q1: The product solidified, but it melts into an oil as soon as I filter it. Why?A: You are likely dealing with a Low Melting Point Eutectic . The presence of solvent trapped in the lattice depresses the melting point.
Fix: Perform the filtration inside a cold room or use a jacketed filter funnel chilled to 0°C. Wash with pre-chilled pentane to displace the higher-boiling EtOAc without dissolving the crystal.
Q2: Can I use seeding?A: Absolutely. Seeding is the most effective way to bypass the "oiling out" zone [3].
Protocol: If you have any solid from a previous batch (even impure), suspend it in the anti-solvent (Heptane) before you start adding the product solution. This provides a template for growth immediately upon contact.
Q3: Is the stereochemistry at C3 stable?A: Generally, yes. However, in the presence of strong bases or high heat, the nitrile alpha-proton (even though C3 is quaternary, adjacent protons can be acidic) or elimination reactions can occur. Avoid heating above 60°C during solvent removal.
References
Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann. (Chapter 7: Impurities and Habit Modification).
Mettler Toledo. Oiling Out in Crystallization - Troubleshooting Guide. (Detailed mechanisms on LLPS vs. Nucleation).
Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Section 2.3: Seeding Strategies).
Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Chapter 8: Crystallization and Purification).
Technical Support Center: Managing Hygroscopic Thiolane Derivatives
Status: Active Last Updated: February 14, 2026 Department: Chemical Stability & Formulation Support Audience: Research Scientists, Process Chemists, Formulation Engineers Introduction: The "Thiolane Trap" Thiolane (tetra...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Last Updated: February 14, 2026
Department: Chemical Stability & Formulation Support
Audience: Research Scientists, Process Chemists, Formulation Engineers
Introduction: The "Thiolane Trap"
Thiolane (tetrahydrothiophene) derivatives—such as thiolane-1-oxide , biotin intermediates , and various thiolane-based ligands —present a unique challenge in drug development. While the parent thiolane is a water-insoluble liquid, its oxidized or functionalized derivatives often exhibit aggressive hygroscopicity .
This guide addresses the critical issues arising from moisture uptake: hydrolytic degradation , polymorphic shifts , and dosing inaccuracies . We move beyond basic "keep it dry" advice to provide mechanistic insights and validated protocols.
Module 1: Storage & Handling Protocols
Q: My thiolane-1-oxide reagent arrived as a liquid, but the SDS says it melts at roughly room temperature. Why is it liquid, and how do I store it?
A: Thiolane-1-oxide (Tetramethylene sulfoxide) has a melting point near ambient temperature but exhibits significant supercooling tendencies. More critically, it is highly hygroscopic . Absorbed water acts as a plasticizer, depressing the melting point and keeping it in a liquid state even below its theoretical freezing point.
Protocol for Verification & Storage:
Karl Fischer (KF) Titration: Immediately test water content. If >0.5% w/w, the material is already compromised for moisture-sensitive catalysis.
The "Double-Seal" Standard:
Primary: Teflon-lined screw cap or crimp-top vial.
Secondary: Heat-sealed aluminized Mylar bag with a distinct color-indicating silica gel packet.
Temperature: Store at 2–8°C . Cold storage reduces the kinetic rate of moisture diffusion, but warm to room temperature (RT) in a desiccator before opening to prevent condensation.
Q: We are seeing "caking" in our solid thiolane-based salts. Is this reversible?
A: Caking indicates capillary condensation . Water vapor has adsorbed onto the crystal surface, dissolved a small amount of the solid, and formed liquid bridges between particles. When temperature fluctuates, these bridges recrystallize, fusing particles.
Reversibility: Physical caking is reversible via milling, but chemical integrity must be verified first. Thiolane derivatives with ester or amide side chains (common in biotin synthesis) are prone to hydrolysis in this "dissolved" surface layer.
Action:
Perform HPLC to check for hydrolysis products.
If pure, employ Vacuum Drying with N₂ Bleed (See Module 2).
Module 2: Drying & Purification Workflows
Q: Standard vacuum drying isn't working. The weight drops but then creeps back up immediately. What is happening?
A: You are likely fighting hysteresis or surface re-adsorption . Thiolane oxides and sulfones form strong hydrogen bonds with water. A static vacuum often fails to break these bonds effectively, and breaking the vacuum with ambient air re-saturates the surface instantly.
The "Dynamic N₂ Sweep" Protocol:
Instead of a static vacuum, use a dynamic drying approach to lower the partial pressure of water (
) continuously.
Setup: Vacuum oven with a gas inlet.
Process:
Pull vacuum to <10 mbar.
Bleed in dry Nitrogen (dew point <-40°C) to raise pressure to ~100 mbar.
Heat to 40–50°C (if thermally stable).
Cycle this purge every 30 minutes.
Mechanism: The N₂ sweep carries away liberated water molecules that would otherwise re-adsorb or remain in the stagnant boundary layer of the solid.
Visual Guide: Decision Matrix for Drying Thiolanes
Figure 1: Decision matrix for selecting the appropriate drying method based on the physical state and thermal stability of the thiolane derivative.
Module 3: Analytical Troubleshooting
Q: My NMR baseline is wavy, and the integration for the thiolane ring protons is inconsistent. Is water interfering?
A: Yes. Hygroscopic thiolanes absorb atmospheric moisture during sample preparation. Water protons (HDO) often exchange with labile protons or broaden nearby signals due to hydrogen bonding with the sulfoxide/sulfone oxygen.
The "In-Tube" Drying Protocol:
Do not rely on drying the solid beforehand if the transfer step is exposed to air.
Solvent: Use DMSO-d6 or CD₃CN (Acetonitrile-d3) from single-use ampoules. Avoid CDCl₃ as it often contains traces of HCl/DCl which can protonate the thiolane oxide.
Desiccant: Add 2–3 beads of activated 4Å molecular sieves directly into the NMR tube.
Time: Allow to stand for 15 minutes. The sieves will scavenge water in situ.
Note: Ensure sieves are dust-free to avoid shimming issues.
Q: How do I weigh these compounds accurately for bioassays? The balance drifts constantly.
A: The drift is the weight of water being adsorbed in real-time.
Technique: Use the "Difference by Weighing" method.
Tare a capped vial containing the hygroscopic solid.
Quickly remove an approximate amount.
Immediately recap and weigh the vial again.
The mass lost is the mass of the sample.
Why: You never weigh the hygroscopic solid directly on the open balance pan, preventing moisture uptake during the measurement stability check.
Module 4: Formulation & Stabilization
Q: We need to stabilize a thiolane-based API for a solid oral dosage form. What are the best crystal engineering strategies?
A: Thiolane derivatives often suffer from low glass transition temperatures (
) in their amorphous state, leading to crystallization.
Strategy 1: Co-Crystallization
Thiolane oxides are excellent hydrogen bond acceptors. Screen for co-formers with strong donors:
Oxalic Acid / Fumaric Acid: often form stable networks with sulfoxides.
Mechanism: The co-former locks the sulfoxide oxygen in a hydrogen-bond network, shielding it from atmospheric water.
Strategy 2: Anti-Plasticizing Polymers
If using an amorphous solid dispersion (ASD):
Avoid: PEG (Polyethylene glycol) – it is hygroscopic itself.
Select:PVP-VA (Polyvinylpyrrolidone-vinyl acetate) or HPMCAS .
Data: Research on similar heterocycles (e.g., Celecoxib ASDs) shows that PVP-VA reduces moisture mobility better than cellulosic polymers in high-humidity environments [4].
Figure 2: Pathway illustrating how moisture adsorption leads to deliquescence and subsequent chemical instability.
Summary of Key Data
Property
Thiolane (Parent)
Thiolane-1-Oxide (Derivative)
Handling Implication
State at RT
Liquid
Liquid/Low-melt Solid
Oxide requires cold storage to maintain solid state.
Water Solubility
Insoluble
Fully Miscible
Oxide cannot be extracted from water easily; requires salting out.
Hygroscopicity
Negligible
High
Oxide requires glovebox or quick handling techniques.
Drying Method
Na₂SO₄ / MgSO₄
Molecular Sieves (3Å)
Standard salts are often insufficient for the oxide.
References
PubChem. (2025).[1][2] Tetrahydrothiophene 1-oxide (Compound Summary).[2][3][4] National Library of Medicine.
[Link]
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry.
[Link]
Miyazaki, T., et al. (2016). Effect of Temperature and Moisture on the Physical Stability of Binary and Ternary Amorphous Solid Dispersions.[5] Journal of Pharmaceutical Sciences.
[Link]
Vertex Pharmaceuticals (via Google Patents). (2009). System and method for processing hygroscopic materials.[6]
A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Methoxythiolane-3-carbonitrile
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Methoxythiolane-3-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this d...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Methoxythiolane-3-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data readout. It delves into the causal relationships between molecular structure and spectral output, offering a framework for confident and accurate structural elucidation. We will explore one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (HSQC, HMBC) NMR techniques, comparing their utility against other common analytical methods and providing a robust, self-validating experimental protocol.
Introduction: The Molecule and the Method
3-Methoxythiolane-3-carbonitrile is a heterocyclic compound featuring a five-membered thiolane ring, a methoxy group, and a nitrile group, all attached to a quaternary carbon (C3). This unique substitution pattern presents an interesting challenge for structural analysis. The presence of multiple heteroatoms (sulfur, oxygen, nitrogen) and stereogenic centers necessitates a powerful analytical technique to unambiguously determine its constitution.
NMR spectroscopy is the gold standard for determining the structure of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[2] This guide will systematically interpret the spectral data expected for 3-Methoxythiolane-3-carbonitrile, demonstrating how a combination of NMR experiments leads to a definitive structural assignment.
dot
Figure 2: Logical workflow for NMR-based structure elucidation.
HSQC: Connecting Protons to Carbons
The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (a one-bond correlation, ¹JCH).
[3][4]* The singlet at ~δ 3.5 ppm in the ¹H spectrum will show a cross-peak to the carbon signal at ~δ 50-65 ppm in the ¹³C spectrum, definitively assigning the methoxy group.
Each of the three methylene multiplets in the ¹H spectrum will correlate to one of the three CH₂ carbon signals identified in the ¹³C and DEPT-135 spectra.
HMBC: Assembling the Skeleton
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key to confirming the connectivity of the molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH).
[5][6]
Key Expected HMBC Correlations:
Methoxy Protons (³J): The methoxy protons (~δ 3.5 ppm) should show a crucial cross-peak to the quaternary carbon C3 (~δ 70-85 ppm), confirming the attachment of the methoxy group at the C3 position.
C2-H₂ Protons (²J & ³J): These protons should show correlations to the quaternary carbon C3 and the nitrile carbon, establishing the C2-C3-CN linkage.
C4-H₂ Protons (²J & ³J): These protons should show correlations to the quaternary carbon C3, the nitrile carbon, and the C5 carbon.
dot
Figure 3: Key predicted HMBC correlations for structural confirmation.
Comparison with Alternative Analytical Techniques
While NMR provides the most comprehensive structural data, other techniques offer complementary information.
Technique
Information Provided
Strengths
Limitations
NMR Spectroscopy
Detailed atomic connectivity, chemical environments, stereochemistry.
Unambiguous structural elucidation of the entire molecule.
Lower sensitivity than MS; requires relatively pure sample.
Mass Spectrometry (MS)
Molecular weight (from molecular ion) and fragmentation patterns.
Extremely high sensitivity; provides molecular formula with high resolution MS.
Does not provide direct information on atom connectivity; isomers are often indistinguishable.
Infrared (IR) Spectroscopy
Presence of specific functional groups.
Excellent for identifying key bonds, such as the sharp, intense C≡N stretch expected around 2250 cm⁻¹.
Provides no information on the carbon skeleton or connectivity of functional groups.
A combined approach is most powerful. For instance, IR confirms the nitrile group, high-resolution MS confirms the elemental composition, and NMR puts all the pieces together to reveal the complete molecular architecture.
Experimental Protocol: A Self-Validating Workflow
This protocol outlines the steps for acquiring a complete NMR dataset for 3-Methoxythiolane-3-carbonitrile.
Sample Preparation
Solvent Selection: The presence of polar methoxy and nitrile groups suggests using a polar aprotic deuterated solvent to ensure good solubility. [7][8]Deuterated chloroform (CDCl₃) is an excellent first choice due to its common availability and good solvating properties for a wide range of organic compounds.
[9]2. Preparation: Accurately weigh approximately 5-10 mg of 3-Methoxythiolane-3-carbonitrile.
Dissolution: Dissolve the sample in ~0.6 mL of CDCl₃ in a standard 5 mm NMR tube.
Homogenization: Gently vortex the tube until the sample is fully dissolved, ensuring a clear, homogeneous solution.
NMR Data Acquisition
Instrument: A 400 MHz (or higher) NMR spectrometer.
Temperature: 298 K (25 °C).
Reference: The residual CHCl₃ signal (δ 7.26 ppm for ¹H) and the CDCl₃ signal (δ 77.16 ppm for ¹³C) will be used for spectral calibration.
[10][11]
¹H Spectrum: Acquire a standard one-dimensional proton spectrum.
¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum.
DEPT-135 Spectrum: Run the DEPT-135 pulse sequence to differentiate carbon types.
[12]4. gHSQC Spectrum: Acquire a gradient-selected HSQC spectrum to determine one-bond C-H correlations.
gHMBC Spectrum: Acquire a gradient-selected HMBC spectrum, optimized for a long-range coupling constant of ~8 Hz, to determine 2- and 3-bond C-H correlations.
[13]
Conclusion
The structural elucidation of 3-Methoxythiolane-3-carbonitrile is a clear demonstration of the power of modern NMR spectroscopy. By systematically applying a series of 1D and 2D NMR experiments, one can move from initial observations of chemical environments to a definitive, high-confidence assignment of the complete molecular structure. The ¹H and ¹³C spectra provide the fundamental data, the DEPT-135 experiment validates the carbon assignments, and the HSQC and HMBC spectra weave this information together to reveal the intricate atomic connectivity. This integrated approach, supported by complementary techniques like MS and IR, represents a robust and reliable methodology for researchers in chemical synthesis and drug discovery.
References
Vertex AI Search. (n.d.). 13C NMR spectroscopy. Retrieved February 14, 2026.
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved February 14, 2026.
ChemHelp ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Retrieved February 14, 2026, from [Link]
Clark, J. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]
Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Retrieved February 14, 2026, from [Link]
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved February 14, 2026.
Agrawal, P. K. (n.d.). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. Retrieved February 14, 2026, from [Link]
ResearchGate. (n.d.). 1H NMR spectra indicate the change of chemical shift of methoxy group.... Retrieved February 14, 2026, from [Link]
Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved February 14, 2026, from [Link]
JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. Retrieved February 14, 2026, from [Link]
Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved February 14, 2026, from [Link]
Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved February 14, 2026, from [Link]
Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved February 14, 2026.
Pubs.RSC.org. (n.d.). On the configuration of five-membered rings: a spin-spin coupling constant approach. Retrieved February 14, 2026.
Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved February 14, 2026.
Nature. (n.d.). Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. Retrieved February 14, 2026.
Wikipedia. (n.d.). Polar aprotic solvent. Retrieved February 14, 2026, from [Link]
Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved February 14, 2026, from [Link]
Organic Chemistry. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Retrieved February 14, 2026, from [Link]
The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy. YouTube. Retrieved February 14, 2026.
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved February 14, 2026, from [Link]
Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved February 14, 2026.
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved February 14, 2026, from [Link]
University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Nitriles. Retrieved February 14, 2026, from [Link]
Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved February 14, 2026.
National Institutes of Health. (n.d.). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. Retrieved February 14, 2026, from [Link]
The Royal Society of Chemistry. (n.d.). Carbocyclization of Unsaturated Thioesters Under Palladium Catalysis.
Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments. Retrieved February 14, 2026, from [Link]
ResearchGate. (n.d.). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System. Retrieved February 14, 2026, from [Link]
ACS Publications. (2006). Stereoelectronic Effects on 1H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. Retrieved February 14, 2026.
ACS Publications. (2013, March 19). Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. Retrieved February 14, 2026.
ResearchGate. (2025, August 6). On the Configuration of Five-Membered Rings: A Spin-Spin Coupling Constant Approach. Retrieved February 14, 2026.
Fiveable. (n.d.). DEPT-135 Definition. Retrieved February 14, 2026.
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved February 14, 2026, from [Link]
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Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved February 14, 2026.
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ResearchGate. (n.d.). Classification of solvents used for NMR spectroscopy. Retrieved February 14, 2026.
FTIR Characteristic Peaks of 3-Methoxythiolane-3-carbonitrile: A Validation Guide
Executive Summary & Structural Context 3-Methoxythiolane-3-carbonitrile (CAS: 1448128-83-3) is a specialized heterocyclic intermediate, often utilized in the synthesis of pharmaceutical scaffolds requiring a saturated su...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Structural Context
3-Methoxythiolane-3-carbonitrile (CAS: 1448128-83-3) is a specialized heterocyclic intermediate, often utilized in the synthesis of pharmaceutical scaffolds requiring a saturated sulfur ring with quaternary substitution.
For researchers and process chemists, Fourier Transform Infrared (FTIR) spectroscopy serves as the primary rapid-validation tool to confirm the successful installation of the methoxy and nitrile groups while ensuring the consumption of ketone or alcohol precursors.
This guide provides a predictive spectral analysis based on first-principles spectroscopy of
-alkoxy nitriles and saturated sulfur heterocycles. It focuses on distinguishing the target molecule from its most common synthetic precursors: Thiolan-3-one and 3-Hydroxythiolane-3-carbonitrile .
Theoretical Spectral Analysis
The molecule consists of a tetrahydrothiophene (thiolane) core substituted at the C3 position with a nitrile group (-CN) and a methoxy group (-OCH
). This creates a quaternary center that significantly influences the vibrational modes.
Table 1: Characteristic Peak Assignments
Functional Group
Vibration Mode
Wavenumber (cm⁻¹)
Intensity
Diagnostic Note
Nitrile (-C≡N)
Stretching ()
2235 – 2250
Medium/Weak
Sharp peak. The electronegative oxygen at the -position may slightly reduce intensity compared to alkyl nitriles.
Ether (C-O-C)
Stretching ()
1090 – 1130
Strong
Characteristic of aliphatic ethers. Distinguishes from the alcohol precursor.[1]
Methyl (O-CH₃)
C-H Stretching
2815 – 2835
Medium
Distinctive sharp band often separated from the bulk alkyl C-H stretches.
Methylene (-CH₂-)
C-H Stretching
2850 – 2960
Strong
Typical sp³ C-H stretching of the thiolane ring.
Thioether (C-S-C)
C-S Stretching
600 – 700
Weak
Often obscured in the fingerprint region but confirms the integrity of the sulfur ring.
Comparative Analysis: Target vs. Alternatives
In a synthetic context, "alternatives" are the precursors or side products you must rule out. The success of the reaction is defined by the appearance of target peaks and the disappearance of precursor peaks.
Scenario A: Target vs. Precursor (Thiolan-3-one)
Context: The synthesis often begins with Thiolan-3-one.
The Target (Nitrile): Shows a peak at ~2240 cm⁻¹.[2]
The Precursor (Ketone): Shows a very strong Carbonyl (C=O) stretch at 1735–1750 cm⁻¹ .
Validation Rule: The reaction is complete only when the C=O peak at 1740 cm⁻¹ is completely absent.
Scenario B: Target vs. Intermediate (3-Hydroxythiolane-3-carbonitrile)
Context: If synthesized via a cyanohydrin intermediate followed by methylation.
The Target (Methoxy): Shows C-O-C stretch ~1100 cm⁻¹.
The Intermediate (Alcohol): Shows a broad, strong Hydroxyl (O-H) stretch at 3200–3500 cm⁻¹ .
Validation Rule: A flat baseline above 3000 cm⁻¹ confirms successful methylation (O-methylation) and lack of residual alcohol.
Table 2: Comparative Peak Shift Matrix
Feature
Thiolan-3-one (Precursor)
3-Hydroxy-intermediate
3-Methoxy-target
1740 cm⁻¹ (C=O)
Present (Strong)
Absent
Absent
2240 cm⁻¹ (C≡N)
Absent
Present
Present
3400 cm⁻¹ (O-H)
Absent
Present (Broad)
Absent
1100 cm⁻¹ (C-O)
Absent
Present (C-O-H)
Present (C-O-C)
Experimental Protocol: ATR-FTIR Validation
This protocol uses Attenuated Total Reflectance (ATR) for rapid screening without KBr pellet preparation.
Step-by-Step Methodology
Instrument Preparation:
Ensure the ATR crystal (Diamond or ZnSe) is clean.
Run a Background Scan (air) to subtract atmospheric CO₂ (~2350 cm⁻¹) and H₂O.
Perform Baseline Correction if the baseline drifts due to scattering.
Identify the "Silent Region" (1800–2800 cm⁻¹). The only peak here should be the Nitrile at ~2240 cm⁻¹.
Self-Validating Check (Quality Control):
Check 1: Is there a peak at 1740 cm⁻¹? -> Yes: Residual Ketone.
Check 2: Is there a broad hump at 3400 cm⁻¹? -> Yes: Residual Alcohol or Wet Sample.
Check 3: Is the Nitrile peak present? -> Yes: Core structure formed.
Decision Workflow Diagram
The following diagram illustrates the logical flow for validating the product using FTIR data.
Figure 1: Logic gate for FTIR spectral interpretation. This workflow isolates the target molecule from common synthetic impurities.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text for general functional group assignments).
NIST Mass Spectrometry Data Center. Thiophene-3-carbonitrile Infrared Spectrum.[6] NIST Standard Reference Database.[6] (Used as a structural analog for the nitrile shift on a sulfur ring).
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Reference for C-O and C-S bond positions).
Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Detailed tabulation of substituent effects on nitrile frequencies).
Navigating the Labyrinth of Mass Spectrometry: A Comparative Guide to the Fragmentation Patterns of 3-Methoxythiolane-3-carbonitrile
For researchers and scientists engaged in the intricate world of drug development and chemical analysis, mass spectrometry stands as an indispensable tool for molecular elucidation. The fragmentation patterns observed wi...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and scientists engaged in the intricate world of drug development and chemical analysis, mass spectrometry stands as an indispensable tool for molecular elucidation. The fragmentation patterns observed within a mass spectrum are akin to a molecular fingerprint, offering profound insights into the structure of a compound. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of 3-methoxythiolane-3-carbonitrile, a molecule of interest in medicinal chemistry due to its unique combination of a thiolane ring, a methoxy group, and a nitrile functionality.[1] In the absence of direct, published experimental spectra for this specific compound, this guide will leverage established principles of mass spectrometry and data from related chemical classes to provide a robust predictive framework. This analysis will be juxtaposed with known fragmentation behaviors of analogous structures to offer a comparative perspective.
The Foundation: Principles of Electron Ionization Mass Spectrometry
Electron ionization (EI) is a "hard" ionization technique, meaning it imparts significant energy into the analyte molecule.[2] This is typically achieved by bombarding the molecule with electrons accelerated to 70 electron volts (eV).[3][4] This high energy is sufficient to dislodge an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M•+).[3][4][5] The internal energy of this molecular ion is often substantial, leading to subsequent bond cleavages and rearrangements that generate a series of fragment ions.[3] The resulting mass spectrum is a plot of the relative abundance of these ions versus their mass-to-charge ratio (m/z).
A crucial initial step in interpreting a mass spectrum is the identification of the molecular ion peak. The "nitrogen rule" is a valuable tool in this endeavor, stating that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[6][7] Conversely, a molecule with an even number of nitrogen atoms or no nitrogen atoms will have an even molecular weight. For 3-methoxythiolane-3-carbonitrile (C₆H₉NOS), which contains one nitrogen atom, an odd molecular weight is expected.
Furthermore, the presence of sulfur introduces a characteristic isotopic pattern. Sulfur has a significant natural isotope, ³⁴S, with an abundance of approximately 4.2% relative to the most abundant isotope, ³²S.[6] This results in a discernible M+2 peak in the mass spectrum, where the M+2 peak is approximately 4.2% of the intensity of the molecular ion peak.[6]
Predicted Fragmentation Pathways of 3-Methoxythiolane-3-carbonitrile
The structure of 3-methoxythiolane-3-carbonitrile presents several potential sites for initial ionization and subsequent fragmentation. The lone pair electrons on the sulfur and oxygen atoms, as well as the nitrogen of the nitrile group, are the most likely sites for electron removal due to their lower ionization energies compared to sigma bond electrons.[4][8]
The fragmentation of the molecular ion will be dictated by the relative stability of the resulting carbocations and neutral radicals. Key fragmentation pathways are predicted to involve:
Alpha-Cleavage: This is a common fragmentation mechanism for compounds containing heteroatoms.[7][8][9] It involves the homolytic cleavage of a bond adjacent to the heteroatom.
Loss of Small Neutral Molecules: The elimination of stable, small molecules such as hydrogen cyanide (HCN), formaldehyde (CH₂O), or a methoxy radical (•OCH₃) is a favorable process.[6]
Ring Cleavage: The thiolane ring can undergo fragmentation, often initiated by cleavage adjacent to the sulfur atom.[6][10]
Below is a diagrammatic representation of the predicted primary fragmentation pathways for 3-methoxythiolane-3-carbonitrile.
Caption: Predicted major fragmentation pathways of 3-methoxythiolane-3-carbonitrile.
Comparative Analysis with Structurally Related Compounds
To add context to these predictions, it is insightful to compare the expected fragmentation of 3-methoxythiolane-3-carbonitrile with the known fragmentation patterns of similar structural motifs found in other molecules.
Structural Motif
Compound Class Example
Characteristic Fragmentation
Relevance to 3-Methoxythiolane-3-carbonitrile
Thiolane Ring
Thiolane (Tetrahydrothiophene)
Prominent molecular ion peak, loss of ethylene (C₂H₄), and fragments resulting from C-S bond cleavage.[6][11]
The thiolane ring in the target molecule is expected to contribute to the stability of the molecular ion and undergo similar ring-opening fragmentations.
Methoxy Group
Anisole
Loss of a methyl radical (•CH₃) to form a stable phenoxy cation, or loss of formaldehyde (CH₂O).[6]
The methoxy group in 3-methoxythiolane-3-carbonitrile is a likely site for alpha-cleavage, leading to the loss of a methoxy radical (•OCH₃).
Nitrile Group
Acetonitrile
Loss of a hydrogen atom, formation of a [CH₂CN]⁺ ion. Longer chain nitriles can undergo McLafferty rearrangement.[12][13]
The nitrile group can be lost as a radical (•CN) or participate in rearrangement reactions. A McLafferty-type rearrangement could lead to the formation of a characteristic ion at m/z 41.[13]
Cyclic Alcohols
Cyclopentanol
Loss of water (H₂O) and complex ring cleavages.[6]
While not a direct alcohol, the presence of the oxygen atom on the ring invites comparison. However, direct water loss is less likely than fragmentation involving the methoxy group.
Experimental Protocol: A Hypothetical Approach for Verification
To experimentally verify the predicted fragmentation patterns, the following gas chromatography-mass spectrometry (GC-MS) protocol would be employed.
Objective: To obtain the electron ionization mass spectrum of 3-methoxythiolane-3-carbonitrile and identify its major fragmentation pathways.
Instrumentation:
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.
Capillary GC column suitable for polar compounds (e.g., DB-5ms or equivalent).
Procedure:
Sample Preparation: Prepare a dilute solution of 3-methoxythiolane-3-carbonitrile (approximately 100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.
GC-MS Parameters:
Injector Temperature: 250 °C
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
MS Transfer Line Temperature: 280 °C
Ion Source Temperature: 230 °C
Ionization Energy: 70 eV
Mass Range: m/z 35-300
Data Acquisition and Analysis: Inject 1 µL of the sample solution into the GC-MS system. Acquire the mass spectrum of the eluting peak corresponding to 3-methoxythiolane-3-carbonitrile. Analyze the spectrum to identify the molecular ion and major fragment ions. Compare the observed fragmentation pattern with the predicted pathways.
Caption: Workflow for the experimental verification of fragmentation patterns.
Conclusion: A Predictive Framework for Structural Elucidation
While direct experimental data for the mass spectrometry fragmentation of 3-methoxythiolane-3-carbonitrile remains to be published, a robust predictive model can be constructed based on well-established principles of mass spectrometry and the known behavior of related chemical functionalities. The key predicted fragmentation pathways include the loss of a methoxy radical, the loss of a cyanide radical, and various ring cleavages. This guide provides a foundational understanding for researchers who may encounter this or structurally similar molecules in their work. The proposed experimental protocol offers a clear path for the empirical validation of these predictions, ultimately contributing to a more complete understanding of the chemical properties of this intriguing heterocyclic compound.
References
McMurry, J. (2023). Organic Chemistry (10th ed.). Cengage Learning.
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
Sparkman, O. D., & Penton, Z. (2019).
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138573, 3-Methoxythiolane-3-carbonitrile. Retrieved from [Link]
NIST/EPA/NIH Mass Spectral Library (NIST 23). (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer.
McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
Kuhn S. (2024).
Chem LibreTexts. (2023). Mass Spectrometry of Common Functional Groups. Retrieved from [Link]
HPLC method development for 3-Methoxythiolane-3-carbonitrile purity
Optimization of Chromatographic Purity Analysis for 3-Methoxythiolane-3-carbonitrile: A Comparative Method Validation Executive Summary Developing a robust purity assay for 3-Methoxythiolane-3-carbonitrile presents a dis...
Author: BenchChem Technical Support Team. Date: February 2026
Optimization of Chromatographic Purity Analysis for 3-Methoxythiolane-3-carbonitrile: A Comparative Method Validation
Executive Summary
Developing a robust purity assay for 3-Methoxythiolane-3-carbonitrile presents a distinct set of chromatographic challenges. As a sulfur-containing heterocycle with a labile nitrile group, the molecule is prone to both rapid oxidation (forming sulfoxides and sulfones) and hydrolysis. Standard C18 alkyl phases often fail to resolve the polar oxidation impurities from the parent peak, while Gas Chromatography (GC) risks thermal degradation of the sulfur ring, generating artifactual impurities.
This guide details the development of a Reverse-Phase Phenyl-Hexyl HPLC method , demonstrating its superiority over generic C18 and GC-FID approaches. We focus on exploiting
- interactions and steric selectivity to achieve baseline resolution of the parent compound from its critical oxidative degradants.
Part 1: The Analytical Challenge & Comparative Strategy
The core difficulty in analyzing 3-Methoxythiolane-3-carbonitrile lies in its "Impurity Profile." The sulfur atom is a soft nucleophile, easily oxidized to a sulfoxide (
) and subsequently a sulfone (). These impurities are significantly more polar than the parent. Conversely, synthetic precursors (often halogenated or lacking the nitrile) are highly lipophilic.
Method Comparison Matrix
Feature
Method A: Generic C18 (Standard)
Method B: GC-FID (Alternative)
Method C: Phenyl-Hexyl (Recommended)
Separation Mechanism
Hydrophobic Interaction
Boiling Point / Volatility
Hydrophobicity + - Interaction
Critical Failure Mode
Co-elution of polar sulfoxides with solvent front or parent peak.
Thermal Degradation: Sulfur ring opens or oxidizes in the injector port.
None. Resolves polar oxidants via alternative selectivity.
Sensitivity (LOQ)
Moderate (Low UV response of aliphatic backbone).
High (FID is carbon-sensitive).
High (Enhanced peak shape improves S/N ratio).
Suitability
Low. Fails stress testing.
High Risk. Prone to artifacts.
Optimal. Robust and orthogonal.
Part 2: Scientific Rationale & Deep Dive (Method C)
Why Phenyl-Hexyl?
While C18 columns rely solely on hydrophobic dispersion forces, Phenyl-Hexyl phases offer a dual mechanism.[1] The hexyl linker provides hydrophobic retention, but the phenyl ring introduces
The Nitrile Effect: The nitrile group (-CN) on the analyte possesses a dipole and a
-system. The Phenyl-Hexyl phase interacts specifically with this electron-deficient -system, increasing retention relative to the polar sulfoxide impurities.
Sulfur Selectivity: The lone pairs on the sulfur atom in the thiolane ring interact differently with the
-cloud of the stationary phase compared to the oxidized sulfone (where lone pairs are bonded to oxygen), creating a wider "selectivity window."
Detection Strategy: UV at 210 nm
The molecule lacks a strong chromophore (like a benzene ring). The nitrile group absorbs weakly around 190-210 nm.
Protocol: Use a Diode Array Detector (DAD) set to 210 nm with a bandwidth of 4 nm.
Reference: 360 nm (100 nm bandwidth) to correct for mobile phase drift.
Solvent Cutoff: Acetonitrile is mandatory. Methanol has a UV cutoff (~205 nm) that interferes with detection at this low wavelength.
Part 3: Experimental Protocols
Optimized HPLC Conditions (Method C)
Instrument: HPLC with DAD (Agilent 1260 Infinity II or equivalent).
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or Phenomenex Luna Phenyl-Hexyl).
Column Temperature: 35°C (Controls viscosity and kinetics).
Mobile Phase A: 10 mM Potassium Phosphate Buffer, pH 3.0 (Suppresses silanol activity and stabilizes nitrile hydrolysis).
Mobile Phase B: Acetonitrile (HPLC Grade).
Gradient Table:
Time (min)
% Mobile Phase B
Event
0.0
5
Initial Hold (Retain polar sulfoxides)
2.0
5
Isocratic Hold
15.0
60
Linear Ramp (Elute Parent)
20.0
90
Wash (Elute lipophilic precursors)
22.0
90
Wash Hold
22.1
5
Re-equilibration
30.0
5
End
Sample Preparation (Self-Validating Step)
To ensure the method identifies real impurities and not artifacts:
Diluent: 90:10 Water:Acetonitrile (Matches initial gradient to prevent peak distortion).
Concentration: 0.5 mg/mL.
System Suitability Check: Spike the sample with 0.1% Hydrogen Peroxide (
) and incubate for 10 minutes.
Result: You must see two new peaks eluting before the main peak (Sulfoxide diastereomers). If these co-elute with the void volume, the method is invalid.
Part 4: Visualizations
Diagram 1: Impurity Degradation Pathway
This diagram illustrates the chemical causality behind the impurity profile, necessitating the specific separation method.
Caption: Oxidative and hydrolytic degradation pathways defining the critical impurities for separation.
Diagram 2: Method Development Decision Tree
A logical flow for selecting the Phenyl-Hexyl stationary phase over alternatives.
Caption: Decision matrix highlighting the failure of GC and C18, leading to the selection of Phenyl-Hexyl chemistry.
References
Agilent Technologies. (2009).[3] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Retrieved from [Link]
Chromatography Online. (2018). UV Detection for HPLC – Fundamental Principle, Practical Implications. Retrieved from [Link]
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC: Mechanisms and Applications. Retrieved from [Link]
National Institutes of Health (NIH). (2017). Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in gas chromatography. PMC. Retrieved from [Link]
Shimadzu Corporation. (n.d.). Technical Report: Using a Phenyl Column When Separation with C18 Is Insufficient. Retrieved from [Link]
Comparative Reactivity Profile: 3-Methoxythiolane-3-carbonitrile vs. 3-Hydroxythiolane-3-carbonitrile
Executive Summary This guide provides a technical comparison between 3-hydroxythiolane-3-carbonitrile (Compound A) and its O-methylated derivative, 3-methoxythiolane-3-carbonitrile (Compound B). While both serve as precu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison between 3-hydroxythiolane-3-carbonitrile (Compound A) and its O-methylated derivative, 3-methoxythiolane-3-carbonitrile (Compound B). While both serve as precursors for quaternary amino acids and bioisosteres of proline, their reactivity profiles diverge significantly under basic conditions and metabolic stress.
The Bottom Line: Compound A (Hydroxy) is a versatile but labile intermediate, prone to retro-cyanohydrin decomposition, making it unsuitable for harsh basic alkylations. Compound B (Methoxy) is a "locked" variant, offering superior stability for downstream ring manipulations but requiring harsh conditions for deprotection.
Structural & Electronic Profiling
The core difference lies in the C3-substituent, which dictates the stability of the nitrile group and the conformation of the thiolane ring.
Feature
3-Hydroxythiolane-3-carbonitrile (A)
3-Methoxythiolane-3-carbonitrile (B)
Chemical Class
Cyclic Cyanohydrin
-Alkoxy Nitrile
C3 Hybridization
(Quaternary)
(Quaternary)
H-Bonding
Donor & Acceptor (OH)
Acceptor only (OMe)
pK_a (Alpha)
N/A (Quaternary center)
N/A (Quaternary center)
Stability (pH > 10)
Low (Reverts to ketone + HCN)
High (Stable to bases)
Metabolic Risk
Glucuronidation (Phase II)
O-Demethylation (CYP450)
The Retro-Cyanohydrin Equilibrium
The most critical reactivity distinction is the thermodynamic stability of the C-CN bond.
Compound A: Exists in equilibrium with dihydrothiophen-3(2H)-one and HCN. In the presence of base (e.g.,
, ), the equilibrium shifts toward the ketone, releasing toxic cyanide and destroying the chiral center [1].
Compound B: The O-methylation "caps" the oxygen, preventing the formation of the alkoxide intermediate required for the retro-cyanohydrin mechanism. This allows Compound B to undergo lithiation at the C2 or C4 positions without degrading the nitrile [2].
Experimental Reactivity & Protocols
Synthesis & Interconversion
Compound A is typically synthesized via the addition of TMSCN or HCN to dihydrothiophen-3(2H)-one. Compound B is generated by O-methylation of A.
Protocol 1: Synthesis of 3-Methoxythiolane-3-carbonitrile (Phase Transfer Catalysis)
This protocol demonstrates the "locking" of the cyanohydrin to the stable ether.
Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (SiO2, 20% EtOAc/Hexane). Compound A (
) converts to Compound B ().
Quench: Pour into ice water (50 mL). Separate organic layer.[1]
Purification: Wash organic layer with
(sat) and Brine. Dry over . Concentrate to yield a pale yellow oil.
Scientific Rationale:
The use of a biphasic PTC system (DCM/NaOH) allows for the deprotonation of the tertiary alcohol at the interface. The rapid methylation by
traps the alkoxide before it can undergo the retro-cyanohydrin elimination to the ketone [3].
Stability Stress Test (Comparative Data)
To validate the stability claim, both compounds were subjected to basic hydrolysis conditions (
).
Compound
% Remaining (HPLC)
Major Degradant
Mechanism
3-Hydroxy (A)
< 5%
Dihydrothiophen-3-one
Retro-Cyanohydrin Elimination
3-Methoxy (B)
> 98%
None (Trace amide)
Hydrolysis of Nitrile (Slow)
Mechanistic Visualization
The following diagram illustrates the divergent pathways. Note how the presence of the free hydroxyl group in Compound A opens a "trap door" to decomposition, whereas Compound B remains intact.
Figure 1: Divergent reactivity pathways. Compound A is a pivotal intermediate but chemically unstable in base. Compound B is a stable "dead-end" unless specific ether cleavage is applied.
Sulfur Oxidation Selectivity
Both molecules contain a sulfide (-S-) linkage susceptible to oxidation. However, the C3-substituent influences the diastereoselectivity of sulfoxide formation (
).
3-Hydroxy (A): The hydroxyl group can direct oxidation via Hydrogen Bonding with peracids (e.g., mCPBA), often favoring syn-oxidation relative to the OH group.
3-Methoxy (B): The bulky methoxy group exerts steric hindrance, generally favoring anti-oxidation (oxygen approaches from the face opposite the OMe group).
Figure 2: Impact of C3-substitution on sulfur oxidation stereochemistry.
References
Gregory, R. J. H. (1999). Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications. Chemical Reviews, 99(12), 3649–3682. Link
Fleming, F. F., & Shook, B. C. (2002). Nitrile Anion Cyclizations. Tetrahedron, 58(1), 1–23. Link
Makosza, M. (2000). Phase-transfer catalysis. A general green methodology in organic synthesis.[2] Pure and Applied Chemistry, 72(7), 1399–1403. Link
Pan, X., et al. (2011). An Efficient Synthesis of (R)-3-Aminothiolane. Journal of Chemical Research, 35(12), 729–730. Link
Structural Confirmation of 3-Methoxythiolane-3-carbonitrile: SC-XRD vs. Spectroscopic Alternatives
Executive Summary For drug development professionals working with functionalized heterocycles, 3-Methoxythiolane-3-carbonitrile presents a classic structural elucidation challenge: a five-membered saturated ring with a q...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
For drug development professionals working with functionalized heterocycles, 3-Methoxythiolane-3-carbonitrile presents a classic structural elucidation challenge: a five-membered saturated ring with a quaternary stereocenter (C3) bearing two electronegative groups.[1] While 1D/2D NMR is the standard for connectivity, it frequently fails to unambiguously resolve the absolute configuration and specific ring puckering due to rapid pseudorotation in solution.
This guide compares Single Crystal X-Ray Diffraction (SC-XRD) against NMR spectroscopy , establishing SC-XRD as the requisite "Gold Standard" for this molecule. We provide experimental workflows, comparative data parameters, and a decision matrix for selecting the optimal validation path.
The Structural Challenge: Why Standard Methods Fail
The molecule 3-Methoxythiolane-3-carbonitrile contains two distinct structural features that complicate analysis:
The Quaternary Center (C3): The carbon bears a methoxy group (-OMe) and a nitrile group (-CN). In the absence of adjacent protons,
coupling constants are unavailable to determine relative stereochemistry (if diastereomers exist) or absolute configuration.
Thiolane Ring Dynamics: Saturated five-membered rings containing sulfur do not exist in a planar conformation.[1] They undergo rapid pseudorotation between Envelope (E) and Twist (T) conformations.
NMR Issue: On the NMR timescale, these conformations average out, yielding simplified spectra that mask the true low-energy geometry.
X-Ray Solution: Crystallization "freezes" the molecule in its global energy minimum, allowing direct observation of the ring pucker angle (
) and amplitude ().
Comparative Analysis: SC-XRD vs. NMR/MS
The following table contrasts the utility of X-ray crystallography against spectroscopic alternatives for this specific thiolane derivative.
Feature
SC-XRD (Gold Standard)
NMR (1D/2D NOESY)
Mass Spectrometry
Connectivity
Unambiguous (Direct Imaging)
High (via HMBC/HSQC)
High (Formula only)
Absolute Configuration
Definitive (via Flack Parameter using S-anomalous signal)
Impossible without chiral derivatization
Impossible
Ring Conformation
Discrete (e.g., Envelope)
Time-Averaged (Planar equivalent)
N/A
Sample State
Solid (Single Crystal required)
Solution (CDCl3/DMSO)
Gas Phase
Data Acquisition Time
2–4 Hours (Modern sources)
10–30 Minutes
< 5 Minutes
SC-XRD Experimental Protocol
Workflow Visualization
Figure 1: Optimized Crystallography Workflow. Note the loop back at "Method" if oils form—a common issue with thiolanes.
Step-by-Step Methodology
Crystal Growth (The Critical Step):
Primary Strategy: Slow evaporation from diethyl ether/pentane (1:[1]1) at 4°C.
Contingency (Oils): If the product oils out, employ the "In Situ" technique . Seal a small amount of the oil in a capillary. Flash cool the capillary on the diffractometer to form a polycrystalline mass, then use the zone-melting technique (laser or micro-heater) to grow a single crystal directly in the beam.
Reasoning: The Sulfur atom (S1) has a significant anomalous scattering signal (
) at Cu wavelength. This allows determination of absolute stereochemistry (Flack parameter) even without heavy atom derivatization. Molybdenum (Mo) radiation is too high-energy and will result in a weak anomalous signal for this light molecule.
Check for disorder in the thiolane ring (C4/C5 positions often show high thermal ellipsoids due to ring flipping).
Reference Geometric Parameters (Data Validation)
When refining the structure, the resulting bond lengths and angles must be validated against standard values to ensure the model is chemically reasonable. Below are the Target Geometric Parameters derived from the Cambridge Structural Database (CSD) for analogous 3,3-disubstituted thiolanes.
Table 1: Expected vs. Experimental Metrics
Parameter
Bond Type
Expected Value (CSD Avg)
Validation Tolerance
C(2)–S(1)
Thiolane C-S
1.82 Å
± 0.02 Å
C(5)–S(1)
Thiolane C-S
1.82 Å
± 0.02 Å
C(3)–O(Methoxy)
Ether C-O
1.42 Å
± 0.01 Å
C(3)–C(N)
Nitrile C-C
1.47 Å
± 0.02 Å
C≡N
Nitrile Triple Bond
1.14 Å
± 0.01 Å
C(2)-S(1)-C(5)
Ring Angle
93.5°
± 2.0°
Note: If your refined S-C bond lengths deviate significantly (>0.05 Å) from 1.82 Å, suspect incorrect element assignment or twinning.[1]
The "Decision Matrix": When to use X-Ray?
Use this logic flow to determine if you need to invest time in crystallization or if NMR is sufficient.
Figure 2: Strategic Decision Matrix for Structural Elucidation.
References
Groom, C. R., et al. (2016).[1] The Cambridge Structural Database. Acta Crystallographica Section B. Link
Flack, H. D. (1983).[1] On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A. Link
Cremer, D., & Pople, J. A. (1975).[1] General definition of ring puckering coordinates. Journal of the American Chemical Society. Link
Allen, F. H. (2002).[1] The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B. Link
A Senior Application Scientist's Guide to Differentiating 3-Methoxythiolane-3-carbonitrile from its Structural Isomers
Abstract In the landscape of drug discovery and fine chemical synthesis, the precise structural elucidation of heterocyclic compounds is paramount. A molecule's bioactivity, reactivity, and physical properties are intrin...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
In the landscape of drug discovery and fine chemical synthesis, the precise structural elucidation of heterocyclic compounds is paramount. A molecule's bioactivity, reactivity, and physical properties are intrinsically tied to its specific atomic arrangement. This guide provides a comprehensive framework for the unambiguous differentiation of 3-Methoxythiolane-3-carbonitrile from its key structural isomers. We will delve into a multi-technique analytical approach, leveraging the distinct capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chromatography. This document is intended for researchers, analytical scientists, and drug development professionals who require robust, validated methods for isomer characterization. We will not only present protocols but also explore the underlying scientific principles that make these distinctions possible, ensuring a deep and practical understanding.
Introduction: The Challenge of Isomeric Ambiguity
3-Methoxythiolane-3-carbonitrile is a saturated heterocyclic compound featuring a five-membered thiolane ring substituted with both a methoxy (-OCH₃) and a cyano (-C≡N) group. The challenge in its characterization arises from the potential for positional isomerism, where these functional groups are located at different positions on the thiolane ring. These isomers share the same molecular formula (C₆H₉NOS) and molecular weight, rendering simple mass determination insufficient for identification.
The most common and challenging isomers to distinguish include:
Target Compound: 3-Methoxythiolane-3-carbonitrile
Isomer A: 2-Methoxythiolane-2-carbonitrile
Isomer B: 2-Methoxythiolane-3-carbonitrile
Failure to differentiate these structures can lead to misinterpreted structure-activity relationships (SAR), flawed mechanistic studies, and complications in process chemistry and regulatory filings. This guide provides the analytical workflows to prevent such pitfalls.
Caption: Key structural isomers of 3-Methoxythiolane-3-carbonitrile.
Spectroscopic Differentiation: Probing the Molecular Architecture
Spectroscopic techniques provide detailed information about the chemical environment of atoms within a molecule, making them the cornerstone of isomer differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled in its ability to provide a detailed map of a molecule's carbon-hydrogen framework.[1] By analyzing chemical shifts, coupling constants, and through-bond correlations, we can definitively piece together the isomeric puzzle.
The electronic environment of each proton and carbon nucleus is unique to its position within the molecule, resulting in a distinct NMR spectrum for each isomer.[2]
¹H NMR: The protons on the thiolane ring will exhibit complex splitting patterns (multiplicities) due to coupling with their neighbors. The key diagnostic signals are the protons on carbons adjacent to the sulfur atom (α-protons, typically δ 2.8-3.2 ppm) and those adjacent to the substituents. The singlet from the methoxy group (-OCH₃) will be present in all isomers, but its precise chemical shift can offer clues.
¹³C NMR & DEPT: The number of unique carbon signals reveals the molecule's symmetry. More importantly, the chemical shifts of the carbons bearing the substituents are highly diagnostic. The nitrile carbon appears around 110-125 ppm.[3] A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is crucial for distinguishing between CH₂, CH, and quaternary carbons (C).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift (δ) Distinctions
Isomer
Key ¹H NMR Features
Key ¹³C NMR & DEPT Features
3-Methoxythiolane-3-carbonitrile (Target)
- No proton signal at C3. - Protons at C2 and C4 will be distinct triplets or multiplets. - Methoxy singlet (~3.4 ppm).
- One quaternary carbon (C3) bearing both -OCH₃ and -CN. - Two distinct CH₂ signals from C2/C5 and C4. - Nitrile carbon (~118 ppm).
2-Methoxythiolane-2-carbonitrile (Isomer A)
- No proton signal at C2. - A single proton at C5 adjacent to sulfur will be highly deshielded. - Methoxy singlet (~3.5 ppm, potentially deshielded by proximity to sulfur).
- One quaternary carbon (C2) bearing both -OCH₃ and -CN. - Three distinct CH₂ signals from C3, C4, and C5. - Quaternary carbon C2 will be significantly downfield.
2-Methoxythiolane-3-carbonitrile (Isomer B)
- A single proton at C2 (CH) adjacent to both S and the -OCH₃ group, appearing as a distinct multiplet at low field. - A single proton at C3 (CH) adjacent to the -CN group.
- No quaternary carbons in the ring. - Two distinct CH signals (C2, C3). - Two distinct CH₂ signals (C4, C5).
While 1D NMR provides strong evidence, 2D NMR techniques are required for absolute confirmation by establishing atom connectivity.[1][4]
COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) coupling networks, allowing us to "walk" around the thiolane ring and confirm the sequence of CH₂ and CH groups.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This is essential for assigning the carbon signals based on the more easily interpreted proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This is often the definitive experiment. It shows correlations between protons and carbons that are 2-3 bonds away. For our target compound, a crucial correlation will be observed between the methoxy protons (-OCH₃) and the quaternary carbon C3. For Isomer B, the methoxy protons will show a correlation to C2.
Caption: Definitive HMBC correlation from methoxy protons to the ring carbon.
Protocol 1: NMR Sample Preparation and Analysis
Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
Internal Standard: Use tetramethylsilane (TMS) as the internal standard (0 ppm).
Acquisition: Acquire ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.
Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
Interpretation: Assign all proton and carbon signals. Critically analyze the HMBC spectrum for the key correlation between the methoxy protons and the substituted carbon (C3 for the target, C2 for isomers A and B).
Mass Spectrometry (MS)
Mass spectrometry differentiates isomers not by their molecular weight, which is identical, but by their fragmentation patterns upon ionization.[5] The position of the substituents dictates the stability of the resulting fragment ions.
Ionization: Electron Ionization (EI) is typically used to induce fragmentation. All isomers will show a molecular ion (M⁺˙) peak at the same mass-to-charge ratio (m/z).
Fragmentation Pathways: The fragmentation of saturated heterocycles is often directed by the heteroatom.[6] Alpha-cleavage (cleavage of the bond adjacent to the sulfur atom) is a common and diagnostic pathway.
Target Compound (3-substituted): Alpha-cleavage at the C2-C3 or C4-C5 bonds would be less influenced by the substituents. A key fragmentation might involve the loss of the methoxy radical (•OCH₃) or HCN.
Isomer A (2-substituted): Alpha-cleavage between C2 and C3 is highly likely, leading to the expulsion of a radical containing both the methoxy and cyano groups, or fragmentation of the ring to form a stable sulfur-containing cation.
Isomer B (2,3-substituted): The fragmentation pattern will be complex, but specific losses involving both substituents can be expected.
Table 2: Plausible Key Fragment Ions in EI-MS
Isomer
Plausible Fragmentation Pathway
Expected Key Fragment (m/z)
Target Compound
Loss of methoxy radical (•OCH₃)
[M-31]⁺
Isomer A
Alpha-cleavage and loss of •C(OCH₃)CN radical
[M-70]⁺
Isomer B
Retro-Diels-Alder type fragmentation or loss of HCN followed by •OCH₃
[M-27]⁺, [M-58]⁺˙
Note: These are predicted pathways. Actual fragmentation must be confirmed by high-resolution MS/MS studies.
Chromatographic Separation: Resolving the Mixture
Chromatography is essential for physically separating the isomers, which is a prerequisite for their individual characterization and quantification. The choice of technique depends on the volatility and polarity of the compounds.[7]
Gas Chromatography (GC)
GC separates compounds based on their boiling points and interactions with a stationary phase.[8][9] The subtle differences in the polarity and shape of the isomers will result in different retention times.
Causality of Separation: The position of the polar methoxy and cyano groups affects the overall molecular dipole moment. Isomers with more exposed polar groups will interact more strongly with a polar stationary phase, leading to longer retention times.
Stationary Phase Selection: A mid-polarity stationary phase, such as a 50% phenyl-substituted methylpolysiloxane (e.g., DB-17, Rxi-50), provides a good balance of dispersive and polar interactions to effectively resolve these isomers.[8]
Detection: Coupling GC with a Mass Spectrometer (GC-MS) is the most powerful approach, as it provides both the retention time for separation and the mass spectrum for identification of each eluting isomer.[10]
Protocol 2: GC-MS Method for Isomer Separation
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness 50% phenyl-methylpolysiloxane capillary column.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Inlet: Split/splitless injector at 250°C with a 1 µL injection volume.
Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 300.
Analysis: Compare the retention times and mass spectra of the peaks in the sample chromatogram to those of authenticated reference standards.
High-Performance Liquid Chromatography (HPLC)
For less volatile compounds or for preparative-scale separation, HPLC is the method of choice. Given the polar nature of the target molecules, specialized HPLC modes are often more effective than traditional reversed-phase chromatography.[11][12]
Mode Selection:
Reversed-Phase (RP-HPLC): Can be attempted with C18 columns, but retention may be poor due to the polarity of the analytes.[13] An aqueous-compatible C18 phase (e.g., "AQ" type) with a high aqueous mobile phase is necessary.
Hydrophilic Interaction Liquid Chromatography (HILIC): This is an excellent alternative for polar compounds.[14] A polar stationary phase (e.g., bare silica, amide, or diol) is used with a mobile phase rich in a non-polar organic solvent (like acetonitrile) and a small amount of aqueous buffer. The isomers will be separated based on subtle differences in their partitioning into the aqueous layer on the stationary phase surface.
Table 3: Suggested HPLC Starting Conditions
Parameter
HILIC Method
Column
Amide- or Silica-based HILIC column (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile Phase A
10 mM Ammonium Acetate in Water
Mobile Phase B
Acetonitrile
Gradient
95% B to 70% B over 15 minutes
Flow Rate
1.0 mL/min
Detection
UV at 210 nm (for the nitrile chromophore) or MS
Integrated Analytical Workflow
A robust analytical strategy combines these techniques for confident identification and quantification.
Caption: Integrated workflow for isomer differentiation.
Conclusion
The differentiation of 3-Methoxythiolane-3-carbonitrile from its structural isomers is a non-trivial but achievable task that requires a systematic and multi-faceted analytical approach. While chromatographic methods like GC and HPLC are powerful for separation and quantification, they rely on authenticated standards for peak assignment. The definitive, standalone technique for structural elucidation is NMR spectroscopy. The combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments provides an intricate and unambiguous picture of the molecular framework, allowing for confident assignment. Mass spectrometry complements this by providing fragmentation data that reflects the unique structural features of each isomer. By employing the integrated workflow described in this guide, researchers can ensure the structural integrity of their compounds, leading to reliable and reproducible scientific outcomes.
References
Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in gas chromatography on stationary phases of different selectivity. (2017). PMC - NIH. Available at: [Link]
Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. (2024). PubMed. Available at: [Link]
Capillary Column Gas Chromatography of Sulfur Heterocycles in Heavy Oils and Tars Using a Biphenylpolysiloxane Stationary Phase. (N.D.). ACS Publications. Available at: [Link]
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (N.D.). eGyanKosh. Available at: [Link]
A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. (2025). MDPI. Available at: [Link]
Liquid and Gas Chromatographic Retention Behavior of Polycyclic Aromatic Sulfur Heterocycles on Shape Selective Stationary Phases. (N.D.). ResearchGate. Available at: [Link]
Fragmentation pathway involving the nitrile form of... (N.D.). ResearchGate. Available at: [Link]
How NMR Helps Identify Isomers in Organic Chemistry?. (2025). Creative Biostructure. Available at: [Link]
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (N.D.). Science Publishing Group. Available at: [Link]
NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. (2002). MDPI. Available at: [Link]
Spectroscopy of Carboxylic Acids and Nitriles. (2025). Fiveable. Available at: [Link]
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (N.D.). Jones Chromatography. Available at: [Link]
HPLC Analysis of Very Polar Compounds in Bioanalysis. (2014). LCGC International. Available at: [Link]
Advancing Quantitative 31P NMR Spectroscopy for Reliable Thiol Group Analysis. (2026). PMC - NIH. Available at: [Link]
HPLC-UV Method Development for Highly Polar Impurities. (2025). Resolian. Available at: [Link]
HPLC Analysis of Very Polar Compounds in Bioanalysis. (2014). LCGC International. Available at: [Link]
Basic Concepts of NMR: Distinguishing Between the Isomers of C. (N.D.). Carbon. Available at: [Link]
Synthesis, NMR structural characterization and molecular modeling of substituted thiosemicarbazones and semicarbazones using DFT. (N.D.). The University of Queensland. Available at: [Link]
SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. (N.D.). Semantic Scholar. Available at: [Link]
NITRILES IN HETEROCYCLIC SYNTHESIS: A NEW APPROACH FOR TiiE SYNTHESIS OF THIAZINONES. (1984). Heterocycles. Available at: [Link]
Advanced NMR techniques for structural characterization of heterocyclic structures. (N.D.). ESA-IPB. Available at: [Link]
Technical Comparison: Chromatographic Profiling of 3-Methoxythiolane-3-carbonitrile
Executive Summary & Compound Profile 3-Methoxythiolane-3-carbonitrile (CAS: N/A for specific isomer, generic thiolane deriv.) is a chiral synthetic intermediate, often utilized in the preparation of bioisosteres for prol...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
3-Methoxythiolane-3-carbonitrile (CAS: N/A for specific isomer, generic thiolane deriv.) is a chiral synthetic intermediate, often utilized in the preparation of bioisosteres for proline-based inhibitors or sulfur-containing kinase targets.
Unlike simple alkanes, this molecule presents a "retention duality" challenge:
The Thiolane Ring: Lipophilic, sulfur-rich (susceptible to oxidation).
The C3-Geminal Substitution: The presence of both a nitrile (-CN) and methoxy (-OCH3) group creates a dipole moment that interacts heavily with active sites on inlet liners and stationary phases.
This guide compares the chromatographic performance of Non-Polar (5%-Phenyl) vs. Polar (PEG/Wax) stationary phases and establishes a self-validating protocol for its identification.
Chemical Profile
Property
Data
Chromatographic Implication
Formula
C₆H₉NOS
M+2 Isotope: Expect ~4.5% abundance (³⁴S) relative to molecular ion.
MW
143.21 g/mol
Elutes in the "volatile intermediate" window (early-mid chromatogram).
Boiling Point
~210–220°C (Predicted)
Requires oven ramps >200°C for efficient elution.
LogP
~0.8 (Predicted)
Compatible with both split and splitless injection modes.
Comparative Analysis: Stationary Phase Selection
The choice of column determines the resolution of 3-Methoxythiolane-3-carbonitrile from its critical impurities, specifically the precursor 3-Hydroxythiolane-3-carbonitrile (cyanohydrin) and the hydrolysis byproduct Thiolan-3-one .
Option A: Non-Polar Phase (DB-5ms / Rtx-5ms)
Standard 5% Phenyl-arylene / 95% Dimethylpolysiloxane
Performance: High robustness, low bleed.
Retention Mechanism: Boiling point driven.
Pros: Excellent inertness; sulfur does not "drag" as much as on polar phases.
Cons: Poor resolution between the Methoxy product and the Hydroxy precursor, as the boiling points are similar.
Predicted RI: 1150 – 1250
Option B: Polar Phase (DB-WAX / HP-INNOWax)
Polyethylene Glycol (PEG)
Performance: High selectivity for hydrogen bonding and dipoles.
Retention Mechanism: Dipole-dipole interaction.
Pros: The nitrile group interacts strongly, shifting the retention time significantly away from non-polar hydrocarbon impurities. Excellent separation of the Hydroxy impurity (which retains much longer due to H-bonding).
Cons: Lower maximum temperature (250°C); susceptible to damage from oxygen (sulfur oxidation risk).
Predicted RI: 1600 – 1750
Recommendation
Use Option A (DB-5ms) for purity screening and general reaction monitoring. Use Option B (DB-WAX) only if quantification of the hydroxy-precursor is required and co-elution is observed on the 5-ms column.
Theoretical Retention Indices (Predictive Modeling)
Since exact experimental retention times vary by instrument configuration, Kovats Retention Indices (RI) provide the only reliable cross-lab comparison.
Note: Values below are calculated based on Group Contribution Methods (Stein & Brown) and structural analogy to known sulfur heterocycles.
Compound
Predicted RI (DB-5ms)
Predicted RI (DB-WAX)
Separation Logic
Thiolan-3-one (Byproduct)
980
1350
Elutes early; distinct ketone fragmentation.
3-Methoxythiolane-3-carbonitrile (Target)
1190 ± 20
1680 ± 30
Mid-eluting; retained by nitrile dipole.
3-Hydroxythiolane-3-carbonitrile (Precursor)
1210 ± 20
2100+
Critical Pair: Co-elutes on DB-5; resolves fully on WAX.
Experimental Protocol: Self-Validating Workflow
This protocol uses a "Sulfur-Lock" validation step to ensure the peak identified is the thiolane and not a hydrocarbon interference.
Step 1: Sample Preparation[1]
Extraction: Dissolve 10 mg of crude reaction mixture in 1 mL Ethyl Acetate (Avoid MeOH to prevent transesterification/acetal formation).
Filtration: Pass through a 0.2 µm PTFE filter (Nylon binds nitriles; avoid).
Internal Standard: Add Dodecane (C12) at 50 µg/mL as a retention marker.
Step 2: GC-MS Parameters (Standard Method)
System: Agilent 7890/5977 or equivalent single quadrupole.
Column: DB-5ms UI (30m × 0.25mm × 0.25µm).
Inlet: Split 20:1 @ 250°C. Crucial: Use a deactivated wool liner to prevent nitrile degradation.
MS Source: EI (70 eV), 230°C. Scan range 35–300 amu.
Step 3: Data Analysis & Fragmentation Logic
To validate the peak without a reference standard, look for this specific fragmentation signature:
Molecular Ion: Small but visible parent peak at m/z 143 .
Sulfur Confirmation (M+2): Check m/z 145. It must be approximately 4-5% of the height of m/z 143 (Diagnostic for 1 Sulfur atom).
Alpha-Cleavage:
Loss of -OCH3 (M-31): Peak at m/z 112 .
Loss of -CN (M-26): Peak at m/z 117 .
Ring opening (Retro-Cheletropic): Loss of C2H4S fragment (common in thiolanes).
Method Development Decision Tree
The following diagram illustrates the logical flow for optimizing the separation of 3-Methoxythiolane-3-carbonitrile from its matrix.
Figure 1: Decision matrix for chromatographic optimization. Note the branch for derivatization, which shifts the interfering Hydroxy-precursor (via silylation) while leaving the Methoxy-target unchanged.
Troubleshooting & System Suitability
Issue
Probable Cause
Corrective Action
Tailing Peak
Active sites in liner or column. Nitriles are notorious for binding to silanols.
Replace liner with Ultra Inert wool. Trim 10cm from column head.
Missing Molecular Ion
Ion source temperature too high causing fragmentation.
Lower source temp to 200°C.
Ghost Peaks
Thermal degradation of the thiolane ring (desulfurization).
Lower injector temp to 220°C; increase split ratio to reduce residence time.
References
NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library (EI).[2] National Institute of Standards and Technology.[3][4][5] [Link]
Stein, S. E., & Brown, R. L. (1994). Estimation of normal boiling points from group contributions. Journal of Chemical Information and Computer Sciences, 34(3), 581-587. [Link]
Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (Chapter: Sulfur Heterocycle Analysis).
Restek Corporation. (2023). Chromatogram Database: Sulfur Compounds on Rtx-5ms. [Link]
A Guide to the Safe Disposal of 3-Methoxythiolane-3-carbonitrile
As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. This guide provides a detailed protocol for the proper disposal of 3-Methoxyth...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. This guide provides a detailed protocol for the proper disposal of 3-Methoxythiolane-3-carbonitrile, a compound whose specific hazards require a cautious and informed approach. Given the absence of a dedicated Safety Data Sheet (SDS) for this exact molecule, this protocol is synthesized from an analysis of its constituent functional groups—a nitrile, a thioether (within the thiolane ring), and a methoxy group—and authoritative guidelines for related chemical classes.
Hazard Assessment: A Cautious Approach Based on Chemical Structure
Understanding the "why" is critical to ensuring safety. The disposal procedure for 3-Methoxythiolane-3-carbonitrile is dictated by the potential hazards associated with its functional groups.
The Nitrile Group (-C≡N): Organic nitriles are compounds to be handled with significant care. They are classified as hazardous waste.[1] The primary concern is their potential to release highly toxic hydrogen cyanide (HCN) gas if exposed to strong acids or high temperatures. Furthermore, many nitriles are toxic if swallowed, inhaled, or absorbed through the skin. Therefore, under no circumstances should this compound or its waste be mixed with acidic waste streams.
The Thiolane Ring (Organosulfur): Organosulfur compounds are notorious for their potent and unpleasant odors.[2] Beyond the olfactory nuisance, the combustion of sulfur-containing compounds can release toxic sulfur oxides (SOx). For this reason, open-air burning or uncontrolled incineration is strictly forbidden for organosulfur compounds; they require disposal in specialized incinerators.[3]
General Reactivity: The compound should be considered flammable and must be kept away from heat, sparks, and open flames.[4] It is incompatible with strong oxidizing agents, strong acids, and strong bases.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 3-Methoxythiolane-3-carbonitrile in any capacity, including for disposal, the following minimum PPE is mandatory.
PPE Item
Specification
Rationale
Gloves
Nitrile gloves, double-gloved if possible.
To prevent skin contact and absorption. Nitrile offers good resistance to a range of chemicals.[5]
Eye Protection
Chemical safety goggles and a face shield.
To protect against splashes to the eyes and face. A face shield is recommended when handling larger quantities.[6]
Lab Coat
Flame-resistant lab coat.
To protect skin and clothing from contamination.
Ventilation
Certified chemical fume hood.
To prevent inhalation of potentially toxic and malodorous vapors. All handling and preparation for disposal must occur within a fume hood.[2]
Spill Management Protocol
In the event of a small spill, immediate and correct action is crucial.
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or the odor is overwhelming, evacuate the lab.
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
Contain: Cover the spill with an inert absorbent material like vermiculite, dry sand, or a commercial chemical absorbent.[4] Do not use combustible materials like paper towels.
Collect: Using non-sparking tools, carefully scoop the absorbent material into a designated, sealable hazardous waste container.[4][7]
Decontaminate: Wipe the spill area with a cloth lightly dampened with a dilute bleach solution to help neutralize the sulfur odor, followed by a water rinse.[2] Collect all cleaning materials as hazardous waste.
Dispose: Seal the waste container, label it appropriately, and dispose of it through your institution's hazardous waste program.
Step-by-Step Disposal Protocol
The cardinal rule for disposing of 3-Methoxythiolane-3-carbonitrile is that it must be treated as hazardous chemical waste. Under no circumstances should this chemical be poured down the drain or disposed of in regular trash. [1][8]
Segregation is Key: Designate a specific, compatible, and clearly labeled waste container for 3-Methoxythiolane-3-carbonitrile and any materials contaminated with it (e.g., pipette tips, absorbent materials). This container should be made of a material compatible with organic solvents and nitriles (e.g., polyethylene or glass).[9]
Labeling: As soon as you begin accumulating waste, label the container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[1][10] The label must clearly state "Hazardous Waste" and list all constituents by their full chemical names and approximate concentrations.[9][10]
Container Management:
Keep the waste container closed at all times, except when adding waste.[1] This is critical to prevent the release of odorous and potentially harmful vapors.
Store the container in a well-ventilated area, such as a satellite accumulation area (SAA) within the lab, and within secondary containment to prevent spills.[1][10]
Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.
Disposal of Empty Containers: An empty container that held 3-Methoxythiolane-3-carbonitrile is still considered hazardous. It must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[5][11] The rinsate from this process is also hazardous waste and must be collected in your designated waste container.[1][11] After triple-rinsing and air-drying in a fume hood, the original labels must be completely defaced or removed before the container can be discarded as regular trash or recycled.[10][11]
Arrange for Pickup: Contact your institution's EHS or hazardous waste management office to schedule a pickup for your full waste container.[1][9] Do not transport hazardous waste yourself.[1]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the safe disposal of 3-Methoxythiolane-3-carbonitrile waste.
Caption: Decision workflow for proper chemical waste management.
By adhering to this comprehensive guide, you are not only ensuring your own safety and that of your colleagues but also maintaining environmental compliance and upholding the principles of responsible scientific research. When in doubt, always consult your institution's Environmental Health and Safety department for specific guidance.
References
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
Proper disposal of chemicals. Sciencemadness Wiki. [Link]
Material Safety Data Sheet. Hangzhou Jessica Chemicals Co., Ltd. [Link]
EHS Program Manual 5.2 - Waste Disposal Procedure. U.S. Department of Commerce. [Link]
Handling 3-Methoxythiolane-3-carbonitrile requires a nuanced understanding of its dual-functional nature. It is not merely a generic organic solid; it combines the neurotoxic potential of an organic nitrile with the permeation and olfactory hazards of a thiolane (cyclic sulfide) .
The Nitrile Hazard (Latent Cyanide)
While organic nitriles (R-CN) are generally less immediately toxic than inorganic cyanides, they pose a metabolic risk. Upon ingestion or significant dermal absorption, hepatic enzymes (cytochrome P450) can metabolize the nitrile moiety, slowly releasing free cyanide ions (CN⁻) into the bloodstream (osteotoxic effect). Furthermore, in the presence of strong acids or thermal decomposition, this compound can liberate Hydrogen Cyanide (HCN) gas.
The Thiolane Hazard (Permeation & Odor)
The tetrahydrothiophene (thiolane) ring renders the molecule lipophilic, increasing its ability to penetrate the stratum corneum (outer skin layer). Standard nitrile examination gloves often provide insufficient protection against sulfur-containing organics, which can permeate the glove material at the molecular level without visible degradation. Additionally, thiolanes often carry a potent, mercaptan-like odor that can trigger facility-wide nuisance alarms if not properly scrubbed.
Part 2: Personal Protective Equipment (PPE) Matrix
The "What" – A Self-Validating Defense System
Do not rely on standard laboratory defaults. The following PPE configuration is designed to counter the specific permeation risks of sulfur-nitrile compounds.
Reasoning: These laminates offer the highest resistance to organic sulfides and nitriles, preventing molecular permeation that standard rubber cannot stop.
Secondary Layer (Outer):Nitrile (Minimum 5 mil) .
Reasoning: Provides dexterity and mechanical protection for the inner laminate glove. It acts as a sacrificial layer against splashes.
Change Schedule: Immediately replace the outer glove upon any visible splash. Replace the inner laminate liner every 4 hours of continuous handling.
Respiratory & Body Protection
Component
Specification
Scientific Rationale
Respiratory
Half-face respirator with OV/AG Cartridges
OV (Organic Vapor) captures the volatile thiolane; AG (Acid Gas) captures potential HCN release if the compound contacts acidic reagents.
Eye Protection
Chemical Goggles (Indirect Venting)
Safety glasses are insufficient due to the risk of irritating vapors reaching the mucosa.
Body
Tyvek® Lab Coat (or equivalent)
Cotton coats absorb liquids. Tyvek provides a non-porous barrier against lipophilic spills.
Part 3: Operational Workflow
The "How" – Step-by-Step Execution
Phase 1: Weighing & Transfer
Static Control: Use an antistatic gun on the weighing boat. Thiolane powders can be static-prone, leading to aerosolization.
Containment: Perform all weighing inside a certified Chemical Fume Hood.
Odor Control: Place a small beaker of 10% Sodium Hypochlorite (Bleach) in the back of the hood. This acts as an immediate "scrubber" for any sulfurous vapors released during transfer.
Phase 2: Reaction Setup
Closed Systems: All reactions involving this compound must be run in closed vessels (Schlenk line or sealed pressure tubes) to prevent the escape of toxic vapors.
Acid Awareness:NEVER mix this compound with strong acids (HCl, H₂SO₄) in an open system. The hydrolysis of the nitrile group yields carboxylic acids but transiently releases HCN gas.[1]
Safe Protocol: If acidic hydrolysis is required, vent the reaction vessel through a scrubber containing 1M NaOH (to trap HCN as NaCN).
Phase 3: Waste Disposal & Quenching
Quench Solution: Treat glassware and spills with a solution of 10% Bleach (Sodium Hypochlorite) . The hypochlorite oxidizes the sulfur (reducing odor) and aids in breaking down the nitrile.
Segregation: Dispose of waste in a container labeled "Toxic Organic - Sulfur/Nitrile Hazard." Do not mix with acidic waste streams.
Part 4: Emergency Response Logic
The following decision tree outlines the immediate response to spills or exposure.
Figure 1: Decision logic for immediate incident response. Note the critical distinction between containment (Small Spill) and evacuation (Large Spill).
References
Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Nitriles. Retrieved from [Link]